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  • Product: 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde
  • CAS: 443292-05-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

Abstract This technical guide provides a comprehensive overview of the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, a valuable intermediate in the development of novel therapeutic agents. The document detail...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, a valuable intermediate in the development of novel therapeutic agents. The document details the chemical principles, experimental protocol, purification strategies, and analytical characterization of the target compound. By elucidating the causality behind the experimental choices, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently and reliably synthesize this important molecule. The synthesis is centered around the robust and well-established Williamson ether synthesis, a cornerstone of modern organic chemistry.

Introduction: The Significance of Substituted Benzaldehydes in Medicinal Chemistry

Substituted benzaldehydes are a privileged scaffold in medicinal chemistry, serving as versatile building blocks for a diverse array of biologically active molecules. Their inherent reactivity and structural features allow for the facile introduction of various pharmacophores, enabling the fine-tuning of pharmacological properties. The title compound, 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, incorporates several key features that make it a particularly interesting candidate for drug discovery programs. The presence of the ethoxy and benzyloxy groups can enhance metabolic stability and influence receptor binding interactions. Furthermore, the bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the exploration of a wider chemical space. Derivatives of similar benzaldehyde compounds have shown potential as antiamoebic and anticancer agents, highlighting the therapeutic promise of this class of molecules.[1][2]

The Synthetic Strategy: A Deep Dive into the Williamson Ether Synthesis

The synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is most effectively achieved through the Williamson ether synthesis. This classic organic reaction, first reported by Alexander Williamson in 1850, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5] In this specific application, the phenoxide ion of 3-ethoxy-4-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide and displacing the bromide leaving group.

The choice of a primary benzylic halide, 4-bromobenzyl bromide, is critical for the success of this reaction. Primary halides are ideal substrates for SN2 reactions as they are sterically unhindered, minimizing the competing E2 elimination reaction that can occur with secondary and tertiary halides.[5] The formation of the phenoxide in situ is typically achieved by using a suitable base. While strong bases like sodium hydride can be used, milder inorganic bases such as potassium carbonate are often preferred for their ease of handling and to avoid potential side reactions with the aldehyde functionality. The selection of an appropriate solvent is also crucial; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are excellent choices as they can effectively solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide.[6]

Reaction Mechanism Workflow

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 3-Ethoxy-4-hydroxybenzaldehyde Phenoxide Potassium 3-ethoxy-4-formylphenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base K₂CO₃ (Base) Base->Phenol Transition_State SN2 Transition State Phenoxide->Transition_State Alkyl_Halide 4-Bromobenzyl bromide (Electrophile) Alkyl_Halide->Transition_State Product 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde Transition_State->Product Byproduct KBr Transition_State->Byproduct

Caption: The Williamson ether synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
3-Ethoxy-4-hydroxybenzaldehyde166.17≥98%Thermo Scientific Chemicals[7]
4-Bromobenzyl bromide249.94≥98%Sigma-Aldrich[8]
Potassium Carbonate (K₂CO₃)138.21≥99%Commercial Supplier
Acetonitrile (CH₃CN)41.05AnhydrousCommercial Supplier
Ethyl Acetate (EtOAc)88.11ACS GradeCommercial Supplier
Hexane86.18ACS GradeCommercial Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)142.04GranularCommercial Supplier
Synthesis Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (5.0 g, 30.1 mmol), potassium carbonate (8.3 g, 60.2 mmol), and anhydrous acetonitrile (100 mL).

  • Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the base. To this suspension, add 4-bromobenzyl bromide (7.5 g, 30.1 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Workflow Diagram

Experimental_Workflow Start Start Reagents Combine 3-ethoxy-4-hydroxybenzaldehyde, K₂CO₃, and acetonitrile Start->Reagents Add_Halide Add 4-bromobenzyl bromide Reagents->Add_Halide Reflux Reflux for 12-16 hours Add_Halide->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring TLC_Monitoring->Reflux Incomplete Cool_and_Filter Cool to RT and filter TLC_Monitoring->Cool_and_Filter Complete Extraction Wash with water and brine Cool_and_Filter->Extraction Dry_and_Concentrate Dry over Na₂SO₄ and concentrate Extraction->Dry_and_Concentrate Crude_Product Obtain crude product Dry_and_Concentrate->Crude_Product Purification Purify by recrystallization or column chromatography Crude_Product->Purification Pure_Product Obtain pure product Purification->Pure_Product Characterization Characterize by NMR, MS, and MP Pure_Product->Characterization End End Characterization->End

Caption: A step-by-step workflow for the synthesis of the target compound.

Purification and Characterization

Purification

The crude product can be purified by either recrystallization or column chromatography.

  • Recrystallization: This is a highly effective method for purifying solid compounds.[8][9] The crude product can be dissolved in a minimal amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexane, and then allowed to cool slowly to form crystals. The impurities will remain in the mother liquor.

  • Column Chromatography: For a more rigorous purification, especially if the crude product contains impurities with similar polarities, column chromatography is the preferred method.[10] A silica gel stationary phase with a gradient eluent system of hexane and ethyl acetate is typically effective for separating the desired product.

Characterization

The identity and purity of the synthesized 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde should be confirmed by a combination of spectroscopic and physical methods.

Technique Expected Results
Melting Point A sharp melting point is indicative of high purity.
¹H NMR The spectrum should show characteristic peaks for the aldehyde proton (~9.8 ppm), the aromatic protons, the benzylic methylene protons (~5.1 ppm), and the ethoxy group protons.
¹³C NMR The spectrum will display distinct signals for the carbonyl carbon (~191 ppm), the aromatic carbons, the benzylic carbon (~70 ppm), and the ethoxy carbons.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (335.19 g/mol ), along with a characteristic isotopic pattern for a bromine-containing compound.[11]

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. By leveraging the well-established Williamson ether synthesis and employing standard purification and characterization techniques, researchers can reliably produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The principles and methodologies outlined herein are intended to serve as a robust foundation for the successful execution of this synthesis and to facilitate the development of novel therapeutic agents.

References

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved January 16, 2026, from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved January 16, 2026, from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 16, 2026, from [Link]

  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Retrieved January 16, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 16, 2026, from [Link]

  • 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • 4-Ethoxybenzaldehyde NMR - All About Drugs. (2014, July 28). Retrieved January 16, 2026, from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Retrieved January 16, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023, July 4). Retrieved January 16, 2026, from [Link]

  • Benzaldehyde, 4-ethoxy- - the NIST WebBook. (n.d.). Retrieved January 16, 2026, from [Link]

  • Benzaldehyde, 4-ethoxy- - the NIST WebBook. (n.d.). Retrieved January 16, 2026, from [Link]

  • 4 Ethoxybenzaldehyde - mzCloud. (2017, April 18). Retrieved January 16, 2026, from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025, August 6). Retrieved January 16, 2026, from [Link]

  • Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed. (2016, November 29). Retrieved January 16, 2026, from [Link]

  • Synthesis of Novel Anticancer Drugs Derived from 4‐nitrobenzaldehyde, and Investigation of Responsive Drug Delivery Systems Based on Carbon Quantum Dots. | Request PDF - ResearchGate. (2024, July 21). Retrieved January 16, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

This guide provides a comprehensive technical overview of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, provides a detailed and validated synthesis protocol, outlines methods for its analytical characterization, and explores its significance as a versatile building block for creating complex molecular architectures.

Introduction and Strategic Importance

4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a polysubstituted aromatic aldehyde. Its structure is characterized by three key functional groups: an aldehyde, an ethoxy group, and a bromobenzyl ether moiety. This specific arrangement of functional groups makes it a highly valuable intermediate. The aldehyde serves as a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductive aminations. The bromobenzyl group is particularly significant in modern medicinal chemistry, providing a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity.

This compound and its analogues are foundational in the synthesis of fine chemicals, pharmaceuticals, and materials.[1][2][3] For instance, structurally related benzaldehydes are precursors to phosphodiesterase-4 (PDE-4) inhibitors, a class of drugs used to treat inflammatory conditions.[4] The strategic placement of its functional groups allows for sequential, regioselective modifications, making it an ideal scaffold for building libraries of compounds in drug discovery campaigns.

Physicochemical and Structural Properties

The fundamental properties of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde are summarized below. This data is critical for designing reaction conditions, purification strategies, and for structural confirmation.

PropertyValueSource
Molecular Formula C₁₆H₁₅BrO₃Sigma-Aldrich
Molecular Weight 335.19 g/mol Sigma-Aldrich
CAS Number 443292-05-5Sigma-Aldrich
Appearance SolidSigma-Aldrich
InChI Key USTZMMKVTMZRBK-UHFFFAOYSA-NSigma-Aldrich
SMILES String Brc1ccc(cc1)COc2c(cc(cc2)C=O)OCCSigma-Aldrich

Synthesis Protocol: Williamson Etherification

The most reliable and scalable method for preparing 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is the Williamson ether synthesis. This classical Sₙ2 reaction provides a high yield and is straightforward to perform in a standard laboratory setting.

Causality and Mechanistic Insight: The synthesis hinges on the nucleophilic attack of a phenoxide ion on an electrophilic benzyl halide.[5] The starting material, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), possesses a phenolic hydroxyl group. In the presence of a mild base such as potassium carbonate (K₂CO₃), this acidic proton is abstracted to form a highly nucleophilic phenoxide anion. This anion then attacks the benzylic carbon of 4-bromobenzyl bromide, displacing the bromide leaving group to form the desired ether linkage. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are ideal as they effectively solvate the cation (K⁺) without interfering with the nucleophile, thereby accelerating the Sₙ2 reaction.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Isolation & Work-up cluster_purification Purification A 1. Dissolve Ethyl Vanillin & K₂CO₃ in Acetone B 2. Add 4-Bromobenzyl Bromide A->B Stir at RT C 3. Reflux Mixture (Monitor by TLC) B->C Heat D 4. Filter & Evaporate Solvent C->D Reaction Complete E 5. Aqueous Work-up (H₂O & Ethyl Acetate) D->E F 6. Dry & Concentrate Crude Product E->F G 7. Recrystallize (e.g., from Ethanol/H₂O) F->G H Final Product G->H

Caption: Williamson Ether Synthesis Workflow.

Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of aldehyde). Stir the resulting suspension vigorously for 15 minutes at room temperature.

  • Addition of Electrophile: Add 4-bromobenzyl bromide (1.05 eq) to the suspension. The reaction is often mildly exothermic.

  • Reaction Execution: Heat the mixture to reflux (approx. 56°C for acetone) and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system until the starting aldehyde spot is consumed (typically 4-6 hours).

  • Initial Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid K₂CO₃ and KBr salts and wash the filter cake with a small amount of acetone.

  • Solvent Removal & Extraction: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (20 mL) and ethyl acetate (30 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with 5% NaOH solution (to remove any unreacted phenol), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to afford 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde as a white to off-white solid.

Analytical Characterization

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR δ (ppm): ~9.8 (s, 1H, -CHO), ~7.5-7.6 (d, 2H, Ar-H), ~7.3-7.4 (m, 3H, Ar-H), ~7.2 (d, 2H, Ar-H), ~5.1 (s, 2H, -OCH₂Ar), ~4.1 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃). The aldehyde proton appears as a characteristic singlet in the downfield region.[6]
¹³C NMR δ (ppm): ~191 (-CHO), ~155-110 (Ar-C), ~71 (-OCH₂Ar), ~64 (-OCH₂CH₃), ~15 (-OCH₂CH₃). A predicted spectrum for a semicarbazone derivative shows aromatic carbons in a similar range.[7]
IR Spectroscopy ν (cm⁻¹): ~2820 & ~2720 (Aldehyde C-H stretch), ~1690 (Aldehyde C=O stretch), ~1590 & ~1510 (Ar C=C stretch), ~1260 (Ar-O-C stretch), ~600-500 (C-Br stretch). The carbonyl stretch is a strong, defining peak for aldehydes.[6]
Mass Spectrometry m/z: Expected [M]⁺ and [M+2]⁺ isotopic pattern for bromine at ~334 and ~336 in a ~1:1 ratio. The calculated monoisotopic mass for a similar methoxy analog is 320.00482 Da.[8]

Applications in Advanced Synthesis

4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is not an end-product but a strategic intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

  • Scaffold Elaboration: The aryl bromide is a prime substrate for metal-catalyzed cross-coupling reactions. This allows for the direct attachment of diverse functionalities (aryl, alkyl, alkyne groups) to the benzyl ring, rapidly building molecular complexity.

  • Aldehyde Chemistry: The aldehyde group can be transformed into a wide array of other functionalities. For example, it can undergo Wittig reactions to form alkenes, reductive amination to form secondary and tertiary amines, or oxidation to form a carboxylic acid.

  • Drug Discovery: As a "building block," it enables the synthesis of focused compound libraries. By varying the cross-coupling partner at the bromide position and the reaction partner at the aldehyde, chemists can systematically explore the structure-activity relationship (SAR) of a lead compound.

Role as a Key Synthetic Intermediate

Applications cluster_aldehyde Aldehyde Transformations cluster_bromide Aryl Bromide Cross-Coupling A 4-[(4-Bromobenzyl)oxy] -3-ethoxybenzaldehyde B Reductive Amination A->B C Wittig Reaction A->C D Oxidation A->D H Suzuki Coupling A->H I Sonogashira Coupling A->I J Heck Coupling A->J E Amine Derivatives B->E F Alkenes C->F G Carboxylic Acids D->G K Bi-aryl Compounds H->K L Alkynylated Scaffolds I->L M Stilbene Derivatives J->M

Caption: Synthetic pathways from the title compound.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

  • GHS Classification: Based on available data, this compound is classified under GHS07.

  • Signal Word: Warning

  • Hazard Statements:

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling Recommendations: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

References

  • PubChemLite. (n.d.). 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde (C15H13BrO3). Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. Retrieved January 16, 2026, from [Link]

  • All About Drugs. (2014, July 28). 4-Ethoxybenzaldehyde NMR. Retrieved January 16, 2026, from [Link]

  • SpectraBase. (n.d.). 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone - Optional[13C NMR]. Retrieved January 16, 2026, from [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved January 16, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde (CAS Number: 443292-05-5)

This document provides a comprehensive technical overview of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, a key organic intermediate. Intended for researchers, medicinal chemists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, a key organic intermediate. Intended for researchers, medicinal chemists, and drug development professionals, this guide details the synthesis, characterization, purification, and safe handling of this compound. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical understanding and practical application.

Introduction and Strategic Importance

4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde belongs to the class of aromatic ethers, incorporating a substituted benzaldehyde moiety. Its structure is characterized by an ethoxy group and a 4-bromobenzyl ether linkage on the phenyl ring. This strategic arrangement of functional groups makes it a valuable building block in multi-step organic syntheses.

The core utility of this molecule lies in its potential as a precursor for more complex molecular architectures. Specifically, derivatives of this compound are explored in the synthesis of novel therapeutic agents. Research into structurally related compounds suggests their use as intermediates for creating hybrids with potential anti-inflammatory, antioxidant, and cyclooxygenase (COX-2) inhibitory activities[1]. The presence of the bromo-benzyl group provides a reactive site for further modifications, such as cross-coupling reactions, while the aldehyde can be readily transformed into a variety of other functional groups.

Physicochemical and Structural Properties

A summary of the key properties of the title compound is presented below.

PropertyValueSource
CAS Number 443292-05-5[2][3]
Molecular Formula C₁₆H₁₅BrO₃[2][3]
Molecular Weight 335.19 g/mol [2][3]
Physical Form Solid (predicted)[2][3]
InChI Key USTZMMKVTMZRBK-UHFFFAOYSA-N[2][3][4]
SMILES CCOc1cc(C=O)ccc1OCc1ccc(Br)cc1[2][3]

Synthesis Protocol: Williamson Ether Synthesis

The most logical and widely applied method for the preparation of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. In this specific synthesis, the hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) is deprotonated by a weak base to form a nucleophilic phenoxide, which then attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide ion.

The choice of a primary benzylic halide like 4-bromobenzyl bromide is critical, as it is highly reactive towards SN2 displacement and cannot undergo the competing E2 elimination reaction due to the absence of β-hydrogens.

Reaction Scheme

Caption: Williamson Ether Synthesis Scheme.

Step-by-Step Experimental Protocol

This protocol is adapted from a validated procedure for a structurally analogous synthesis[1].

  • Reactant Charging: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq.), 4-bromobenzyl bromide (1.0 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

    • Rationale: Potassium carbonate is an inexpensive and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group (pKa ~7-10) to generate the required phenoxide nucleophile. Using two equivalents ensures the reaction goes to completion and neutralizes the HBr byproduct.

  • Solvent Addition: Add anhydrous acetone (approx. 20 mL per gram of 3-ethoxy-4-hydroxybenzaldehyde).

    • Rationale: Acetone is a polar aprotic solvent that effectively dissolves the reactants while favoring the SN2 mechanism. It does not participate in hydrogen bonding, which could solvate and deactivate the phenoxide nucleophile.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 56 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-ethoxy-4-hydroxybenzaldehyde) is consumed (typically 1-3 hours).

  • Initial Work-up: After cooling the mixture to room temperature, filter off the solid potassium salts. Evaporate the acetone solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the resulting residue with ethyl acetate and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

    • Rationale: The water wash removes any remaining inorganic salts (K₂CO₃, KBr), while the brine wash helps to break any emulsions and begins the drying process of the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to dryness to yield the crude product, typically as a white or off-white solid.

Purification Protocol

The crude product can be purified by recrystallization to obtain a high-purity solid.

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethyl acetate and petroleum ether[1].

  • Procedure: Dissolve the crude solid in a minimum amount of hot ethyl acetate. Slowly add petroleum ether until the solution becomes turbid.

  • Crystallization: Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

G start Crude Product (Solid Residue) dissolve Dissolve in minimum hot Ethyl Acetate start->dissolve add_petro Add Petroleum Ether until turbidity appears dissolve->add_petro warm Warm gently to re-dissolve add_petro->warm cool Cool slowly to RT, then cool in ice bath warm->cool filter Collect crystals by vacuum filtration cool->filter wash Wash with cold Petroleum Ether filter->wash dry Dry under vacuum wash->dry end Purified Product dry->end

Caption: Recrystallization Workflow for Purification.

Structural Characterization (Predicted Data)

¹H NMR Spectroscopy (Predicted)

(Predicted for CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.85s1HAldehyde (-CHO)Deshielded proton characteristic of aldehydes.
~7.55d2HAr-H (ortho to -Br)Aromatic protons on the bromobenzyl ring, deshielded by bromine.
~7.45d1HAr-H (ortho to -CHO)Aromatic proton on the benzaldehyde ring.
~7.42s1HAr-H (ortho to -OEt)Aromatic proton on the benzaldehyde ring.
~7.40d2HAr-H (meta to -Br)Aromatic protons on the bromobenzyl ring.
~7.00d1HAr-H (meta to -CHO)Aromatic proton on the benzaldehyde ring, shielded by ether groups.
~5.15s2HBenzyl (-O-CH₂-Ar)Methylene protons of the benzyl ether linkage.
~4.15q2HEthoxy (-O-CH₂-CH₃)Methylene protons of the ethoxy group, split by the methyl group.
~1.45t3HEthoxy (-O-CH₂-CH₃)Methyl protons of the ethoxy group, split by the methylene group.
¹³C NMR Spectroscopy (Predicted)

(Predicted for CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~191.0Aldehyde Carbonyl (C=O)
~155.0Ar-C (C-OEt)
~150.0Ar-C (C-OBn)
~136.0Ar-C (Quaternary, C-CH₂ on bromobenzyl ring)
~132.0Ar-C (CH, ortho to -Br)
~131.0Ar-C (C-CHO)
~129.0Ar-C (CH, meta to -Br)
~125.0Ar-C (CH, ortho to -CHO)
~122.5Ar-C (Quaternary, C-Br)
~114.0Ar-C (CH, meta to -CHO)
~112.0Ar-C (CH, ortho to -OEt)
~70.5Benzyl Carbon (-O-CH₂)
~64.5Ethoxy Carbon (-O-CH₂)
~14.8Ethoxy Carbon (-CH₃)
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2850-2750C-H StretchAldehyde
~1700-1680C=O StretchAromatic Aldehyde
~1600, ~1580, ~1500C=C StretchAromatic Ring
~1260-1200C-O StretchAryl Ether
~1150-1085C-O StretchAlkyl Ether
~820C-H Bendp-disubstituted ring
Mass Spectrometry (Predicted)
m/zIonFragmentation Pathway
334/336[M]⁺Molecular ion peak, showing isotopic pattern for one bromine atom.
185[C₉H₉O₃]⁺Cleavage of the benzyl ether C-O bond.
169/171[C₇H₆Br]⁺Benzylic cleavage, forming the 4-bromobenzyl cation.
166[M - C₇H₆Br]⁺Loss of the 4-bromobenzyl radical.

Safety and Handling

Hazard Statements: Based on structurally similar compounds and starting materials, 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde should be handled with care. It is predicted to cause skin and serious eye irritation[3]. The starting material, 4-bromobenzyl bromide, is a lachrymator.

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a valuable synthetic intermediate accessible through a robust Williamson ether synthesis. This guide provides a detailed, field-proven framework for its preparation, purification, and characterization. While experimental data remains to be published, the predictive analyses offered herein provide a strong foundation for researchers to identify and utilize this compound in the development of novel molecules for the pharmaceutical and agrochemical industries.

References

  • Al-Hiari, Y. M., et al. (2020). Synthesis, Cyclooxygenase-2 (COX-2) Inhibition, and Antioxidant Activity of Some Cinnamic Acid Hybrids. Molecules, 25(18), 4236. [Link]

  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2535-2542. [Link]

  • PubChem. (n.d.). 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde. Retrieved January 16, 2026, from [Link]

  • Google Patents. (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • PubChem. (n.d.). 4-Ethoxybenzaldehyde. Retrieved January 16, 2026, from [Link]

  • Google Patents. (2014). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • SpectraBase. (n.d.). 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone. Retrieved January 16, 2026, from [Link]

  • MDPI. (2020). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Retrieved January 16, 2026, from [Link]

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  • Royal Society of Chemistry. (2019). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved January 16, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide. Retrieved January 16, 2026, from [Link]

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  • PubChem. (n.d.). 4-Bromobenzyl bromide. Retrieved January 16, 2026, from [Link]

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Exploratory

Molecular structure of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

An In-depth Technical Guide to the Molecular Structure of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the molecular structure of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, a key intermediate in organic synthesis. We delve into its rational synthesis via the Williamson ether synthesis, detailing the underlying SN2 mechanism and providing a validated experimental protocol. The core of this document focuses on the rigorous process of structural elucidation. Through a multi-technique spectroscopic approach—including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—we present a self-validating system for confirming the compound's identity, purity, and precise molecular architecture. This guide is intended to serve as an authoritative resource, grounding its claims in established chemical principles and providing actionable insights for professionals in the field.

Introduction and Significance

4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a polysubstituted aromatic ether. Its structure is built upon a benzaldehyde scaffold, functionalized with both an ethoxy group and a larger 4-bromobenzyl ether moiety. This combination of functional groups—an aldehyde for further derivatization, an ether linkage common in bioactive molecules, and a bromine atom that allows for cross-coupling reactions—makes it a valuable and versatile intermediate. Alkoxy-substituted benzaldehydes are of broad commercial interest, serving as precursors in the pharmaceutical, fragrance, and flavor industries[1].

Compound Profile:

  • Molecular Formula: C₁₆H₁₅BrO₃

  • Molecular Weight: 335.19 g/mol

  • CAS Number: 443292-05-5

The structural analysis that follows provides the definitive proof of this arrangement, crucial for its application in complex, multi-step synthetic campaigns where purity and structural fidelity are paramount.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3-Ethoxy-4-hydroxybenzaldehyde Reaction Reaction Vessel (Heat/Stir) Reactant1->Reaction Reactant2 4-Bromobenzyl Bromide Reactant2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Sₙ2 Reaction Purification Recrystallization Workup->Purification Product 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde Purification->Product

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol

This protocol is a representative procedure for laboratory-scale synthesis.

  • Preparation: To a round-bottom flask, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Add 4-bromobenzyl bromide (1.05 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into cold water. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure product as a solid.[2] Purity can be confirmed by melting point determination and the spectroscopic methods detailed below.[3]

Structural Elucidation: A Spectroscopic Approach

Unequivocal structural confirmation of a newly synthesized organic compound requires a combination of analytical techniques.[4][5][6] Each method provides a unique piece of the structural puzzle, and together they create a self-validating dataset.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation Start Purified Synthetic Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS IR Infrared Spectroscopy (IR) Start->IR NMR_Data Connectivity & Chemical Environment NMR->NMR_Data MS_Data Molecular Weight & Formula MS->MS_Data IR_Data Functional Groups IR->IR_Data Confirmation Structural Confirmation NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[4][7]

Proton NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.85Singlet (s)1HAldehyde (-CHO)The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and its direct attachment to the sp² carbon.[2][8]
~7.5 - 7.6Doublet (d)2HAr-H (H-2', H-6')Protons on the bromobenzyl ring ortho to the bromine atom.
~7.4 - 7.5Multiplet (m)2HAr-H (H-2, H-6)Protons on the benzaldehyde ring ortho and para to the aldehyde group.
~7.2 - 7.3Doublet (d)2HAr-H (H-3', H-5')Protons on the bromobenzyl ring meta to the bromine atom.
~6.9 - 7.0Doublet (d)1HAr-H (H-5)Proton on the benzaldehyde ring ortho to the large ether linkage.
~5.15Singlet (s)2HBenzyl Methylene (-OCH₂Ar)Methylene protons adjacent to an oxygen and an aromatic ring. The signal is a singlet as there are no adjacent protons.[2]
~4.15Quartet (q)2HEthoxy Methylene (-OCH₂CH₃)Methylene protons of the ethoxy group, split into a quartet by the three adjacent methyl protons.
~1.45Triplet (t)3HEthoxy Methyl (-OCH₂CH₃)Methyl protons of the ethoxy group, split into a triplet by the two adjacent methylene protons.

Carbon NMR reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~191.0Aldehyde Carbonyl (C=O)The aldehyde carbon is characteristic of this downfield region.[2]
~155.0 - 160.0Ar-C (C-4)Aromatic carbon directly attached to the benzyl ether oxygen.
~149.0 - 152.0Ar-C (C-3)Aromatic carbon directly attached to the ethoxy group oxygen.
~137.0Ar-C (C-1')Quaternary carbon of the bromobenzyl ring attached to the methylene group.
~131.8Ar-C (C-3', C-5')Carbons on the bromobenzyl ring.
~129.5Ar-C (C-2', C-6')Carbons on the bromobenzyl ring.
~125.0Ar-C (C-6)Aromatic CH carbon.
~122.0Ar-C (C-1)Quaternary carbon attached to the aldehyde group.
~115.0Ar-C (C-5)Aromatic CH carbon.
~112.0Ar-C (C-2)Aromatic CH carbon.
~70.5Benzyl Methylene (-OCH₂Ar)The benzylic carbon is shielded by the attached oxygen.[2]
~64.5Ethoxy Methylene (-OCH₂)The ethoxy methylene carbon.
~14.8Ethoxy Methyl (-CH₃)The ethoxy methyl carbon, typically found upfield.

For complex structures, 2D NMR experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) can be employed to definitively assign all signals and confirm the connectivity between protons and carbons.[7][9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can offer structural clues through fragmentation patterns.[4][7]

Parameter Expected Value/Observation Rationale
Molecular Ion (M⁺) m/z ≈ 334 & 336Corresponds to the molecular weight of the compound.
Isotopic Pattern M⁺ and M+2 peaks in ~1:1 ratioThis is the hallmark signature of a molecule containing one bromine atom, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Key Fragments m/z = 169/171 (C₇H₆Br⁺)Corresponds to the 4-bromobenzyl cation, a very stable fragment.
m/z = 165 (C₉H₉O₃⁺)Corresponds to the ethoxy-benzaldehyde portion after cleavage of the benzyl ether bond.
High-Resolution MS (HRMS) Calculated m/z for C₁₆H₁₅BrO₃HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[5]

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2850 & ~2750C-H StretchAldehyde (-CHO) [2][8]
~1690C=O Stretch (strong)Aldehyde (conjugated) [2][8][10]
~1590, ~1510C=C StretchAromatic Ring [2]
~1260, ~1040C-O StretchAryl-Alkyl Ether [2]

Conclusion

The molecular structure of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is definitively established through a logical synthesis and a comprehensive, multi-faceted analytical approach. The Williamson ether synthesis provides a reliable route to the target molecule, and its structure is unequivocally confirmed by the combined, corroborating data from NMR, MS, and IR spectroscopy. Each technique provides crucial, orthogonal information: NMR defines the C-H framework, MS confirms the molecular weight and elemental composition (via isotopic pattern), and IR validates the presence of key functional groups. This rigorous characterization is essential for ensuring the material's quality and suitability for its intended applications in advanced chemical synthesis.

References

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
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  • Purification and Characterisation of Organic Compounds for JEE & NEET.Vedantu.
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  • Characterising new chemical compounds & measuring results.Royal Society Publishing.
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  • Benzaldehyde Derivatives from Sarcodontia crocea.
  • 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde AldrichCPR 443292-05-5.Sigma-Aldrich.
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  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
  • An efficient process for the synthesis of alkoxy substituted benzaldehydes.

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Foundational

A Comprehensive Spectroscopic and Synthetic Guide to 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

This technical guide provides an in-depth analysis of the spectroscopic properties and a plausible synthetic route for the compound 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. This document is intended for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties and a plausible synthetic route for the compound 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage predictive methodologies based on established spectroscopic principles and data from structurally analogous compounds.

Introduction: Chemical Identity and Significance

4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is an aromatic aldehyde with the chemical formula C₁₆H₁₅BrO₃ and a molecular weight of 335.19 g/mol .[1] Its structure incorporates a brominated benzyl group ether-linked to an ethoxy-substituted benzaldehyde moiety. This combination of functional groups makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the exploration of novel pharmaceutical agents and materials science. The presence of the bromine atom offers a handle for further functionalization via cross-coupling reactions, while the aldehyde can be readily transformed into a variety of other functional groups.

Key Chemical Identifiers:

Identifier Value
Molecular Formula C₁₆H₁₅BrO₃
Molecular Weight 335.19

| CAS Number | 443292-05-5 |

Synthetic Pathway: A Practical Approach

A logical and efficient method for the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is the Williamson ether synthesis.[2][3][4][5] This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the synthesis would proceed by reacting ethyl vanillin (4-hydroxy-3-ethoxybenzaldehyde) with 4-bromobenzyl bromide.

Proposed Synthetic Scheme

G ethyl_vanillin Ethyl Vanillin (4-hydroxy-3-ethoxybenzaldehyde) reaction Williamson Ether Synthesis ethyl_vanillin->reaction base Base (e.g., K₂CO₃) Solvent (e.g., DMF) base->reaction bromobenzyl_bromide 4-Bromobenzyl bromide bromobenzyl_bromide->reaction product 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde reaction->product

Caption: Proposed synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

Step-by-Step Experimental Protocol
  • Reactant Preparation: To a round-bottom flask, add ethyl vanillin (1 equivalent) and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding phenoxide.

  • Nucleophilic Substitution: Add 4-bromobenzyl bromide (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization: A Predictive Analysis

The following sections detail the predicted spectroscopic data for 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. These predictions are based on the analysis of its structural components and comparison with experimental data of related molecules.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the benzylic methylene protons, the ethoxy group, and the aldehydic proton.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.85 s 1H Aldehyde (-CHO) Aldehydic protons are highly deshielded and typically appear as a singlet in this region.
~7.55 d 2H Ar-H (ortho to Br) Aromatic protons on the bromobenzyl ring, ortho to the electron-withdrawing bromine atom, will be downfield.
~7.40 d 2H Ar-H (meta to Br) Aromatic protons on the bromobenzyl ring, meta to the bromine atom.
~7.30 d 1H Ar-H (ortho to CHO) Aromatic proton on the ethoxybenzaldehyde ring, ortho to the aldehyde group.
~7.20 dd 1H Ar-H (meta to CHO) Aromatic proton on the ethoxybenzaldehyde ring, meta to the aldehyde group.
~6.90 d 1H Ar-H (ortho to O-benzyl) Aromatic proton on the ethoxybenzaldehyde ring, ortho to the benzyloxy group.
~5.10 s 2H Methylene (-CH₂-) The benzylic protons are adjacent to two oxygen atoms and an aromatic ring, resulting in a downfield chemical shift.
~4.10 q 2H Ethoxy (-OCH₂CH₃) The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and show a quartet splitting pattern due to the neighboring methyl group.

| ~1.45 | t | 3H | Ethoxy (-OCH₂CH₃) | The methyl protons of the ethoxy group will appear as a triplet. |

G cluster_legend Predicted ¹H NMR Assignments ~9.85 ppm (s, 1H) ~9.85 ppm (s, 1H) ~7.55 ppm (d, 2H) ~7.55 ppm (d, 2H) ~7.40 ppm (d, 2H) ~7.40 ppm (d, 2H) ~7.30 ppm (d, 1H) ~7.30 ppm (d, 1H) ~7.20 ppm (dd, 1H) ~7.20 ppm (dd, 1H) ~6.90 ppm (d, 1H) ~6.90 ppm (d, 1H) ~5.10 ppm (s, 2H) ~5.10 ppm (s, 2H) ~4.10 ppm (q, 2H) ~4.10 ppm (q, 2H) ~1.45 ppm (t, 3H) ~1.45 ppm (t, 3H)

Caption: Predicted ¹H NMR chemical shifts for 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on the electronic environment of each carbon atom.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment Rationale
~191.0 Aldehyde (C=O) The carbonyl carbon of the aldehyde is highly deshielded.
~155.0 Ar-C (C-O-benzyl) Aromatic carbon attached to the benzyloxy group.
~149.0 Ar-C (C-OEt) Aromatic carbon attached to the ethoxy group.
~136.0 Ar-C (ipso-CH₂ on bromobenzyl) Quaternary carbon on the bromobenzyl ring attached to the methylene group.
~131.5 Ar-C (ortho to Br) Aromatic carbons on the bromobenzyl ring.
~130.0 Ar-C (C-CHO) Quaternary carbon on the ethoxybenzaldehyde ring attached to the aldehyde.
~129.5 Ar-C (meta to Br) Aromatic carbons on the bromobenzyl ring.
~125.0 Ar-C (ortho to CHO) Aromatic carbon on the ethoxybenzaldehyde ring.
~122.0 Ar-C (ipso-Br) Aromatic carbon directly attached to the bromine atom.
~114.0 Ar-C (meta to CHO) Aromatic carbon on the ethoxybenzaldehyde ring.
~112.0 Ar-C (ortho to O-benzyl) Aromatic carbon on the ethoxybenzaldehyde ring.
~70.0 Methylene (-CH₂-) The benzylic carbon is deshielded by the adjacent oxygen and aromatic ring.
~64.0 Ethoxy (-OCH₂CH₃) The methylene carbon of the ethoxy group.

| ~15.0 | Ethoxy (-OCH₂CH₃) | The methyl carbon of the ethoxy group. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data:

Wavenumber (cm⁻¹) Intensity Assignment
~3050 Medium Aromatic C-H stretch
~2980, 2870 Medium Aliphatic C-H stretch (ethoxy and methylene)
~2720, 2820 Weak Aldehyde C-H stretch (Fermi doublet)
~1690 Strong Aldehyde C=O stretch
~1600, 1500 Medium-Strong Aromatic C=C stretch
~1250 Strong Aryl-O-Alkyl ether C-O stretch (asymmetric)
~1040 Strong Aryl-O-Alkyl ether C-O stretch (symmetric)

| ~820 | Strong | para-disubstituted benzene C-H out-of-plane bend |

G cluster_functional_groups Functional Groups cluster_ir_peaks Characteristic IR Peaks aldehyde Aldehyde (-CHO) aldehyde_co ~1690 cm⁻¹ (C=O stretch) aldehyde->aldehyde_co aldehyde_ch ~2720, 2820 cm⁻¹ (C-H stretch) aldehyde->aldehyde_ch aromatic Aromatic Rings aromatic_ch ~3050 cm⁻¹ (C-H stretch) aromatic->aromatic_ch aromatic_cc ~1600, 1500 cm⁻¹ (C=C stretch) aromatic->aromatic_cc ether Ether (-O-) ether_co ~1250, 1040 cm⁻¹ (C-O stretch) ether->ether_co alkyl Alkyl Groups (-CH₂, -CH₃) alkyl_ch ~2980, 2870 cm⁻¹ (C-H stretch) alkyl->alkyl_ch bromide Aryl Bromide (Ar-Br)

Caption: Relationship between functional groups and predicted IR peaks.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent molecular ion peak. The fragmentation pattern in electron ionization (EI) would be more complex.

Predicted Mass Spectrometry Data (ESI):

m/z Ion
335.0, 337.0 [M+H]⁺ (isotopic pattern for Br)

| 357.0, 359.0 | [M+Na]⁺ (isotopic pattern for Br) |

Predicted Fragmentation Pattern (EI): A key fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of the 4-bromobenzyl cation (m/z 169/171) and a resonance-stabilized radical from the ethoxybenzaldehyde moiety. Another significant fragmentation would be the loss of the ethoxy group.

Standard Operating Procedures for Spectroscopic Analysis

The following are general protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[6][7]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[8][9]

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.[10][11]

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the beam path and record the spectrum.

  • Data Analysis: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this solution to the low µg/mL or ng/mL range.[12]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data and a viable synthetic route for 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. While experimental data is not yet fully available in the public domain, the predictive analysis presented herein, grounded in fundamental spectroscopic principles and comparative data, offers a robust framework for the identification and characterization of this compound. The detailed protocols serve as a practical resource for researchers aiming to synthesize and analyze this and similar molecules.

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  • Martin, G. E., & Zektzer, A. S. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (ch. 5, pp. 45-67). The Royal Society of Chemistry.
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  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-ethoxy-. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-ethoxy-. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

This guide provides a comprehensive overview of the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, a valuable intermediate in pharmaceutical and materials science research. The primary focus is on the selectio...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, a valuable intermediate in pharmaceutical and materials science research. The primary focus is on the selection of starting materials and a detailed, field-proven protocol based on the Williamson ether synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, actionable insights.

Introduction and Strategic Approach

The synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is most effectively achieved through the Williamson ether synthesis. This classical and robust method involves the reaction of a phenoxide with an alkyl halide. In this specific application, the phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with 4-bromobenzyl bromide, an electrophilic alkyl halide, to yield the desired ether product.

The selection of this synthetic strategy is predicated on the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and straightforward nature of the Williamson ether synthesis. Careful consideration of the base, solvent, and reaction temperature is crucial to maximize the yield and purity of the final product while minimizing potential side reactions.

Starting Materials: Properties and Considerations

A thorough understanding of the properties of the starting materials is fundamental to a successful synthesis.

CompoundStructureMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)SolubilityKey Safety Precautions
3-Ethoxy-4-hydroxybenzaldehyde 166.17[1]76-79[2]285[2]Slightly soluble in water; soluble in ethanol, ether, chloroform, and aqueous alkali solutions.[2][3]Irritating to eyes, respiratory system, and skin. Harmful if swallowed.[2]
4-Bromobenzyl bromide 249.93[4][5]62-64[4][6]115-124 (at 12 mmHg)[4][7]May decompose in water.Causes severe skin burns and eye damage. May cause an allergic skin reaction. Lachrymator.[4][5]

Expert Insights:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): The phenolic proton is acidic (pKa ≈ 7.9) and readily removed by a moderately strong base.[2] Its solubility in various organic solvents and aqueous base facilitates a range of reaction conditions.

  • 4-Bromobenzyl bromide: This is a highly reactive electrophile due to the benzylic bromine, which is a good leaving group, and the electron-withdrawing nature of the bromine on the aromatic ring. Its lachrymatory nature necessitates handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5]

The Synthetic Pathway: Williamson Ether Synthesis

The core of this synthesis is the SN2 reaction between the phenoxide of ethyl vanillin and 4-bromobenzyl bromide.

Reaction Mechanism

The reaction proceeds in two key steps:

  • Deprotonation: A base abstracts the acidic phenolic proton of 3-ethoxy-4-hydroxybenzaldehyde to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide attacks the benzylic carbon of 4-bromobenzyl bromide, displacing the bromide ion and forming the ether linkage.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack A 3-Ethoxy-4-hydroxybenzaldehyde I Phenoxide Intermediate A->I Base abstracts proton B Base (e.g., K2CO3) B->I C 4-Bromobenzyl bromide P 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde C->P I->P Nucleophilic attack S Byproducts (e.g., KHCO3, KBr)

Caption: Williamson Ether Synthesis Workflow.

Causality Behind Experimental Choices
  • Choice of Base: A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is ideal.[8] Stronger bases like sodium hydride could potentially react with the aldehyde functionality. Potassium carbonate is often preferred as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without promoting side reactions.

  • Choice of Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is recommended.[8] These solvents effectively solvate the cation of the base, leaving the anion more reactive, and they do not participate in the reaction. Ethanol can also be used, though reaction times may be longer.[9]

  • Reaction Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature range of 60-100°C is common for similar syntheses.[10] Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.

Experimental Protocol

This protocol is a robust starting point and may be optimized based on laboratory-specific conditions and analytical monitoring.

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde

  • 4-Bromobenzyl bromide

  • Potassium carbonate (anhydrous, powdered)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

  • Addition of Alkyl Halide: Add 4-bromobenzyl bromide (1.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80°C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 3-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product can be purified by recrystallization or column chromatography.

Purification
  • Recrystallization: Ethanol or a mixture of ethanol and water is a suitable solvent system for recrystallization.[11] Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[11]

  • Column Chromatography: For higher purity, the product can be purified by flash column chromatography on silica gel.[11] A gradient eluent system of hexane and ethyl acetate is typically effective.[11]

Purification_Workflow Start Crude Product Recrystallization Recrystallization (Ethanol/Water) Start->Recrystallization For larger scale and moderate purity ColumnChromatography Column Chromatography (Hexane/Ethyl Acetate) Start->ColumnChromatography For high purity and smaller scale PureProduct Pure 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde Recrystallization->PureProduct ColumnChromatography->PureProduct

Sources

Foundational

An In-Depth Technical Guide to the Williamson Ether Synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzal...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document delves into the underlying reaction mechanism, offers a detailed experimental protocol, and discusses key considerations for process optimization and characterization of the final product. Intended for researchers, scientists, and professionals in drug development, this guide emphasizes the practical application of this classic yet versatile organic transformation.

Introduction: The Significance of Aryl Ethers and the Williamson Synthesis

Aromatic ethers are a ubiquitous structural motif in a vast array of biologically active molecules and functional materials. The ether linkage, characterized by its general stability, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The target molecule of this guide, 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, incorporates a benzaldehyde functionality, a common precursor for the synthesis of more complex molecular architectures, and a bromobenzyl group that can be further functionalized, for example, via cross-coupling reactions.[1]

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and widely employed methods for the preparation of both symmetrical and unsymmetrical ethers.[2][3] The reaction typically involves the nucleophilic substitution of an alkyl halide by an alkoxide or phenoxide ion, proceeding via an SN2 mechanism.[2][4][5] This guide will explore the nuances of applying this venerable reaction to the synthesis of the title compound.

The Core Reaction: Mechanistic Insights

The synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde via the Williamson ether synthesis involves the reaction of 4-hydroxy-3-ethoxybenzaldehyde (ethyl vanillin) with 4-bromobenzyl bromide. The reaction proceeds in two key steps:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of 4-hydroxy-3-ethoxybenzaldehyde, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide ion and forming the desired ether linkage.

This reaction is a classic example of an SN2 reaction.[2][4][5] The choice of a primary benzylic halide (4-bromobenzyl bromide) is crucial, as secondary and tertiary halides are more prone to undergo elimination reactions (E2) in the presence of a strong base.[4][5]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 4_hydroxy_3_ethoxybenzaldehyde 4-Hydroxy-3-ethoxybenzaldehyde 4_bromobenzyl_bromide 4-Bromobenzyl bromide Final_Product 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde 4_bromobenzyl_bromide->Final_Product Base Base (e.g., K2CO3) Phenoxide_ion Phenoxide ion Base->Phenoxide_ion Phenoxide_ion->Final_Product SN2 Attack Salt_byproduct Salt byproduct (e.g., KBr) Base_byproduct Deprotonated Base

Figure 1: Conceptual workflow of the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )RolePuritySupplier Example
4-Hydroxy-3-ethoxybenzaldehydeC₉H₁₀O₃166.17Starting Material≥98%Sigma-Aldrich
4-Bromobenzyl bromideC₇H₆Br₂249.93Electrophile≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.21BaseAnhydrous, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09SolventAnhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11Extraction SolventACS GradeFisher Scientific
HexaneC₆H₁₄86.18Extraction/Recrystallization SolventACS GradeFisher Scientific
Deionized WaterH₂O18.02Workup--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying AgentGranularFisher Scientific
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3-ethoxybenzaldehyde (10.0 g, 60.2 mmol).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (100 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add anhydrous potassium carbonate (12.5 g, 90.3 mmol, 1.5 equivalents).

  • Electrophile Addition: Add 4-bromobenzyl bromide (16.5 g, 66.2 mmol, 1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 500 mL of cold deionized water. A precipitate should form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash the solid with deionized water (3 x 50 mL).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to yield the pure 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde as a solid.[6]

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Experimental_Workflow start Start step1 1. Dissolve 4-hydroxy-3-ethoxybenzaldehyde in anhydrous DMF start->step1 step2 2. Add anhydrous K2CO3 step1->step2 step3 3. Add 4-bromobenzyl bromide step2->step3 step4 4. Heat at 80-90°C for 4-6 hours (Monitor by TLC) step3->step4 step5 5. Cool to room temperature step4->step5 step6 6. Precipitate in cold water step5->step6 step7 7. Isolate crude product by filtration step6->step7 step8 8. Purify by recrystallization step7->step8 step9 9. Dry under vacuum step8->step9 end Pure Product step9->end

Sources

Exploratory

An In-depth Technical Guide to 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This technical guide provides a comprehensive overview of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, a c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, a compound of interest in synthetic and medicinal chemistry. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and potential applications in drug discovery, grounded in established chemical principles and analogous compound data.

Chemical Identity and Structure

4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is an aromatic aldehyde characterized by a substituted benzyl ether linkage. The core structure consists of a benzaldehyde ring substituted with an ethoxy group at the 3-position and a 4-bromobenzyloxy group at the 4-position.

Systematic IUPAC Name: 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

Chemical Structure:

Figure 1. Chemical structure of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

Chemical Identifiers
IdentifierValueSource
CAS Number 443292-05-5
Molecular Formula C₁₆H₁₅BrO₃
Molecular Weight 335.19 g/mol
Canonical SMILES Brc1ccc(cc1)COc2c(cc(cc2)C=O)OCC
InChI 1S/C16H15BrO3/c1-2-19-16-9-13(10-18)5-8-15(16)20-11-12-3-6-14(17)7-4-12/h3-10H,2,11H2,1H3
InChIKey USTZMMKVTMZRBK-UHFFFAOYSA-N
MDL Number MFCD01590341

Physicochemical and Spectroscopic Properties

While experimental data for 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is not extensively published, its properties can be reliably inferred from its precursors and structurally similar compounds.

Physicochemical Properties
PropertyPredicted/Inferred ValueJustification
Physical State SolidThe presence of two aromatic rings and a molecular weight of 335.19 g/mol suggest a solid state at room temperature, as is common for similarly sized aromatic compounds.
Melting Point > 79 °CThe precursor, 3-ethoxy-4-hydroxybenzaldehyde, has a melting point of 76-79 °C. The addition of the bulky 4-bromobenzyl group is expected to increase the melting point due to increased molecular weight and intermolecular interactions.
Boiling Point > 285 °C3-ethoxy-4-hydroxybenzaldehyde has a boiling point of 285 °C. The significant increase in molecular weight will raise the boiling point considerably.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate); Insoluble in water.The ether linkages and aromatic rings confer significant nonpolar character.
Spectroscopic Data (Predicted)

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound. Below are the expected spectral characteristics.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde Proton (CHO): A singlet is expected around δ 9.8-9.9 ppm.

    • Aromatic Protons: A complex multiplet pattern is anticipated between δ 6.9 and 7.6 ppm. The protons on the benzaldehyde ring will appear as an ABC system, while the protons on the bromobenzyl ring will show an AA'BB' system.

    • Methylene Protons (OCH₂Ar): A singlet for the benzylic protons is expected around δ 5.1 ppm.

    • Ethoxy Protons (OCH₂CH₃): A quartet for the methylene protons should appear around δ 4.1 ppm, coupled to the methyl protons. A triplet for the methyl protons is expected around δ 1.4 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aldehyde Carbonyl (CHO): A signal is expected around δ 191 ppm.

    • Aromatic Carbons: Multiple signals are anticipated in the range of δ 110-160 ppm.

    • Methylene Carbon (OCH₂Ar): A signal for the benzylic carbon is expected around δ 70 ppm.

    • Ethoxy Carbons (OCH₂CH₃): The methylene carbon should appear around δ 64 ppm, and the methyl carbon around δ 15 ppm.

  • Mass Spectrometry (ESI-MS):

    • The [M+H]⁺ ion would be expected at m/z 335.02 and 337.02, reflecting the isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).

Synthesis Protocol: Williamson Ether Synthesis

The most logical and widely employed method for synthesizing aryl benzyl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by nucleophilic substitution with a benzyl halide. A detailed protocol for the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is provided below.

Reaction Scheme

Figure 2. Synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityMolar Equiv.
3-Ethoxy-4-hydroxybenzaldehyde121-32-4166.17 g/mol 1.66 g1.0
4-Bromobenzyl bromide100-39-0249.92 g/mol 2.50 g1.0
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2.07 g1.5
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 20 mL-
Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.66 g, 10 mmol) and N,N-dimethylformamide (20 mL).

  • Addition of Base: Stir the mixture until the starting material is fully dissolved. Add potassium carbonate (2.07 g, 15 mmol).

  • Addition of Alkylating Agent: Add 4-bromobenzyl bromide (2.50 g, 10 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting phenol is a key indicator of reaction completion.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (3 x 20 mL) to remove any remaining DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Drying: Dry the purified product under vacuum to yield 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde as a solid.

Potential Applications in Drug Discovery

While there is no specific biological activity reported for 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde in the current literature, its structural motifs are present in a variety of biologically active molecules. This suggests its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Rationale for Potential Biological Activity
  • Benzaldehyde Moiety: Benzaldehydes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The aldehyde group can participate in the formation of Schiff bases with biological amines, potentially leading to targeted interactions.

  • Benzyl Ether Linkage: The benzyl ether group is a common feature in many drug molecules, often serving as a stable linker or a pharmacophore itself. It can influence the lipophilicity and metabolic stability of a compound.

  • Bromine Substitution: The presence of a bromine atom can enhance the binding affinity of a molecule to its target protein through halogen bonding. It can also modulate the pharmacokinetic properties of a drug candidate.

  • Ethoxy Group: The ethoxy group can improve the metabolic stability of the molecule and fine-tune its solubility and lipophilicity.

Potential Therapeutic Areas

Based on the activities of structurally related compounds, 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde could be explored as a precursor for the development of novel agents in the following areas:

  • Oncology: Many benzaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

  • Infectious Diseases: The antimicrobial properties of benzaldehydes make this scaffold a promising starting point for the development of new antibacterial and antifungal drugs.

  • Inflammation: Some benzaldehyde-containing compounds have demonstrated anti-inflammatory activity.

Safety and Handling

As a professional in a research environment, it is imperative to handle all chemicals with appropriate safety precautions.

  • Hazard Statements: Based on data for similar compounds, 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is expected to be an eye irritant.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle the compound in a well-ventilated fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse immediately with plenty of water.

Conclusion

4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a readily synthesizable compound with structural features that suggest its potential as a valuable building block in drug discovery and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a reliable synthesis protocol, and a rationale for its potential biological applications. Further research is warranted to explore the full therapeutic potential of this and related compounds.

References

Foundational

A Technical Guide to the Comprehensive Purity Assessment of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

Prepared by: Gemini, Senior Application Scientist Introduction: The Imperative for Purity in Pharmaceutical Intermediates 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a substituted benzaldehyde derivative that serves a...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a substituted benzaldehyde derivative that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a bromobenzyl ether linkage to an ethoxybenzaldehyde core, makes it a versatile intermediate for introducing specific pharmacophores in drug discovery and development. The purity of such an intermediate is not a trivial matter; it is a cornerstone of drug safety and efficacy. Impurities, even in trace amounts, can have significant consequences, including altered pharmacological activity, increased toxicity, and unpredictable side effects in the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth, field-proven framework for researchers, analytical scientists, and drug development professionals to comprehensively assess the purity of commercially available 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. Moving beyond simple pass/fail criteria, we will explore the causality behind experimental choices, establish self-validating analytical systems, and provide a multi-pronged strategy to identify and quantify potential impurities. This document is structured to empower the scientist with not only the "how" but, more importantly, the "why" behind each methodological step, ensuring robust and reliable quality assessment.

Synthetic Landscape and Anticipated Impurities

A robust purity analysis begins with a thorough understanding of the compound's synthetic origin. 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is typically synthesized via the Williamson ether synthesis , a classic SN2 reaction.[1][2] In this process, the phenoxide of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide.

This synthetic route, while effective, is susceptible to several side reactions and can leave behind unreacted starting materials or residual solvents.[3][4][5] A comprehensive purity assessment must therefore proactively search for these specific process-related impurities.

Diagram 1: Synthetic Pathway and Potential Impurity Formation

G cluster_reactants Starting Materials & Reagents cluster_reaction Williamson Ether Synthesis (SN2) cluster_outputs Reaction Outputs SM1 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Reaction Reaction Mixture SM1->Reaction Mixing SM2 4-Bromobenzyl Bromide Impurity3 4-Bromobenzyl Alcohol (Hydrolysis of SM2) SM2->Impurity3 Side Reaction (Hydrolysis) Impurity4 4,4'-Dibromodibenzyl Ether (Self-condensation of SM2) SM2->Impurity4 Side Reaction (Self-Condensation) SM2->Reaction Mixing Base Base (e.g., K2CO3, NaH) Base->Reaction Mixing Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Mixing Product 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde (Target Compound) Impurity1 Unreacted SM1 Impurity2 Unreacted SM2 Impurity5 Residual Solvents Reaction->Product Desired Path (O-Alkylation) Reaction->Impurity1 Incomplete Reaction Reaction->Impurity2 Incomplete Reaction Reaction->Impurity5 From Process

Table 1: Common Process-Related Impurities and Their Origin

Impurity Name Structure Origin Typical Analytical Method
3-Ethoxy-4-hydroxybenzaldehydePhenolic AldehydeUnreacted Starting MaterialHPLC, GC-MS
4-Bromobenzyl BromideBenzyl HalideUnreacted Starting MaterialGC-MS, HPLC
4-Bromobenzyl AlcoholBenzyl AlcoholHydrolysis of 4-bromobenzyl bromideGC-MS, HPLC
Bis(4-bromobenzyl) etherEtherSelf-condensation of 4-bromobenzyl bromideGC-MS, HPLC
Residual Solvents (e.g., DMF, Acetonitrile)N/AReaction/Purification SolventHeadspace GC-MS

Orthogonal Analytical Strategy for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust, self-validating system relies on an orthogonal approach , where multiple techniques based on different physicochemical principles are employed. This ensures that impurities missed by one method are detected by another. We advocate for a primary set of three techniques: HPLC for quantitative assay and non-volatile impurities, GC-MS for volatile impurities and structural confirmation, and NMR for definitive structural identity and quantification.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Assay

Expertise & Causality: HPLC is the workhorse for purity determination of non-volatile organic compounds. A reversed-phase method (e.g., using a C18 column) is ideal for 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde due to its aromatic and moderately polar nature.[6][7] The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase. By programming a solvent gradient (e.g., increasing the organic solvent concentration over time), we can effectively separate compounds with a wide range of polarities, from the polar starting material (3-ethoxy-4-hydroxybenzaldehyde) to the less polar target compound and potential non-polar by-products. UV detection is selected based on the strong absorbance of the aromatic rings and the benzaldehyde chromophore.

Diagram 2: HPLC Analysis Workflow

G A 1. Sample Preparation Accurately weigh sample (~10 mg). Dissolve in 10 mL Diluent (e.g., 50:50 ACN:H2O). B 2. HPLC Injection Inject 5-10 µL onto Reversed-Phase C18 Column. A->B C 3. Gradient Elution Separate compounds based on polarity. B->C D 4. UV Detection Monitor eluent at a specific wavelength (e.g., 280 nm). C->D E 5. Data Analysis Integrate peaks, calculate % Area. Purity = (Area_Main / Area_Total) * 100 D->E

Protocol 1: HPLC Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[8]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Time (min) | %B

    • 0.0 | 40

    • 20.0 | 90

    • 25.0 | 90

    • 25.1 | 40

    • 30.0 | 40

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Analysis: Inject 10 µL of the sample. Identify the main peak and any impurity peaks. Calculate the purity by area percent normalization.

Trustworthiness: The method's validity is confirmed by spiking the sample with known potential impurities (starting materials) to confirm their retention times and ensure adequate separation from the main peak.

Table 2: Representative HPLC Data

Peak ID Retention Time (min) Area (%) Identity
14.50.153-Ethoxy-4-hydroxybenzaldehyde
215.299.754-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde
318.90.10Unknown Impurity
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting the Volatiles

Expertise & Causality: While HPLC excels with non-volatile compounds, it is blind to highly volatile impurities like residual solvents. GC-MS is the definitive technique for this purpose.[9][10] The sample is heated, and volatile components are separated in a long capillary column before being fragmented and detected by a mass spectrometer. The resulting mass spectrum serves as a "chemical fingerprint," allowing for unambiguous identification of known impurities by library matching and interpretation of fragmentation patterns.[9] This technique is also excellent for identifying thermally stable, volatile by-products such as unreacted 4-bromobenzyl bromide and its derivatives.[6]

Protocol 2: GC-MS for Volatile and Semi-Volatile Impurities

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • Injector: Split mode (e.g., 50:1), 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Mass Range: 40-500 amu.

  • Sample Preparation: Prepare a solution of the sample at approximately 2 mg/mL in Dichloromethane.

  • Analysis: Inject 1 µL. Analyze the total ion chromatogram (TIC) for peaks other than the main compound and solvent. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

Table 3: Expected GC-MS Results for Potential Impurities

Compound Approx. Retention Time (min) Key Mass Fragments (m/z)
Acetonitrile< 341, 40, 39
4-Bromobenzyl Bromide~10-12171/169 (M-Br), 90, 89
3-Ethoxy-4-hydroxybenzaldehyde~12-14166 (M+), 137, 123
4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde>15336/334 (M+), 171/169, 165
NMR Spectroscopy: The Final Word on Structure

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for absolute structural confirmation.[11][12] While chromatographic methods rely on comparison to a reference, NMR elucidates the structure from first principles by probing the magnetic properties of atomic nuclei (¹H and ¹³C). For 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, ¹H NMR will confirm the presence and connectivity of all proton-containing groups: the ethoxy group, the aldehyde proton, the benzyl methylene bridge, and the distinct aromatic protons.[12][13] The absence of significant peaks corresponding to starting materials provides strong evidence of high purity.

Protocol 3: ¹H NMR Structural Confirmation

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.

  • Processing: Fourier transform the data, phase correct the spectrum, and integrate all peaks. Reference the solvent peak (CDCl₃) to 7.26 ppm.

  • Analysis: Assign all peaks to the corresponding protons in the structure. Check for any unassignable peaks, which would indicate impurities.

Table 4: Expected ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
-OCH₂CH₃~1.48Triplet (t)3H
-OCH₂CH₃~4.15Quartet (q)2H
-OCH₂-Ar~5.18Singlet (s)2H
Aromatic H's~6.98 - 7.55Multiplets (m)7H
Aldehyde -CHO~9.84Singlet (s)1H

Intrinsic Stability: Forced Degradation Studies

Expertise & Causality: A purity assessment at the time of release is insufficient for drug development. One must understand the compound's intrinsic stability and what degradation products might form under storage or processing stress. Forced degradation studies, as mandated by ICH guidelines, are designed to accelerate this process.[14][15][16][17] By subjecting the compound to harsh conditions (acid, base, oxidation, heat, light), we can identify likely degradation pathways and products.[16] The primary degradation pathway for this molecule is likely the cleavage of the benzyl ether bond. This information is critical for developing a stability-indicating HPLC method—one that can separate the parent compound from all potential degradants.[17]

Diagram 3: Forced Degradation Study Workflow

G cluster_stress Stress Conditions A Acid Hydrolysis (0.1 M HCl, 60°C) Analysis Analyze all samples by Stability-Indicating HPLC Method A->Analysis B Base Hydrolysis (0.1 M NaOH, 60°C) B->Analysis C Oxidation (3% H2O2, RT) C->Analysis D Thermal (80°C, Solid) D->Analysis E Photolytic (ICH Light Box) E->Analysis Sample 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde (in solution or solid state) Sample->A Sample->B Sample->C Sample->D Sample->E Outcome Identify Degradation Products & Confirm Peak Purity (via DAD/MS) Analysis->Outcome

Sources

Exploratory

A Technical Guide to the Solubility of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug development, influen...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, a substituted benzaldehyde derivative with potential applications as a building block in medicinal chemistry.[2][3] Due to the absence of extensive published solubility data for this specific compound, this document focuses on the foundational principles of solubility, theoretical predictions based on molecular structure, and a detailed, field-proven experimental protocol for its empirical determination. We present the industry-standard saturation shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, providing researchers with a robust, self-validating system to generate reliable solubility data.

Introduction: The Critical Role of Solubility

4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a complex organic molecule featuring a benzaldehyde core, modified with ethoxy and bromobenzyl ether functionalities.[4] Such structures are common precursors in the synthesis of more complex therapeutic agents.[2] A thorough understanding of its solubility in various organic solvents is not merely academic; it is a critical parameter for:

  • Synthetic Route Optimization: Selecting an appropriate solvent is essential for ensuring that reactants remain in solution, thereby maximizing reaction rates and yields.[5]

  • Purification and Crystallization: Knowledge of solubility differences in various solvents is the basis for purification techniques like recrystallization, allowing for the isolation of the compound in high purity.[6]

  • Analytical Method Development: Preparing stock solutions and standards for analytical techniques such as HPLC or NMR requires solvents that can dissolve the compound at known concentrations.[7]

  • Early-Stage Formulation: For drug development applications, solubility data in pharmaceutically acceptable solvents can inform early formulation strategies.[8]

This guide will equip the research scientist with both the theoretical understanding and the practical, step-by-step methodologies required to accurately characterize the solubility profile of this compound.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a compound is governed by its physical and chemical properties and its interaction with the solvent. The principle of "like dissolves like" serves as a useful preliminary guideline.[9]

Molecular Structure Analysis:

  • Compound Name: 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

  • Molecular Formula: C₁₆H₁₅BrO₃

  • Physical Form: Solid[4]

  • Key Structural Features:

    • Polar Core: The benzaldehyde and ether oxygen atoms introduce polarity and potential for hydrogen bond acceptance.

    • Nonpolar Appendages: The large bromobenzyl group and the benzene ring itself are significant nonpolar, hydrophobic regions.

    • Overall Character: The molecule possesses a mixed polarity but is dominated by its large, nonpolar surface area.

Theoretical Solubility Prediction: Based on its structure, we can predict the following solubility trends:

  • High Solubility: Expected in moderately polar to nonpolar organic solvents that can effectively solvate both the aromatic rings and the ether linkages. Examples include Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, and Acetone.

  • Moderate Solubility: Expected in more polar solvents like short-chain alcohols (Ethanol, Methanol) and more nonpolar solvents like Toluene.

  • Low to Negligible Solubility: Expected in highly polar protic solvents like water and highly nonpolar aliphatic solvents like Hexane. The large hydrophobic structure will resist dissolution in water, while the polar aldehyde group will limit solubility in pure alkanes.[9][10]

Experimental Determination of Equilibrium Solubility

To move beyond theoretical predictions, empirical measurement is necessary. The saturation "shake-flask" method is the gold-standard technique for determining equilibrium solubility (Sₑ), representing the maximum concentration of a compound that can dissolve in a solvent at a specific temperature at thermodynamic equilibrium.[1][11]

Core Experimental Workflow: The Shake-Flask Method

The following diagram outlines the comprehensive workflow for determining equilibrium solubility.

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_anal Phase 4: Analysis & Quantification A Weigh excess solid compound into a vial B Add a precise volume of the selected organic solvent A->B C Seal vial tightly to prevent solvent evaporation B->C D Place vial in an orbital shaker at constant temperature (e.g., 25°C) C->D E Agitate for 24-72 hours to ensure equilibrium is reached D->E F Visually confirm presence of undissolved solid E->F G Allow suspension to settle F->G H Centrifuge at high speed (e.g., 14,000 rpm for 15 min) G->H I Carefully collect supernatant using a syringe and apply a syringe filter (0.22 µm) H->I J Dilute the clear filtrate with mobile phase to a suitable concentration I->J K Analyze via validated HPLC-UV method J->K L Quantify concentration against a standard calibration curve K->L

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, explaining the causality behind each step.

Materials:

  • 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde (ensure high purity)

  • A panel of organic solvents (HPLC grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • HPLC system with UV detector

Procedure:

  • Preparation of Suspensions:

    • Add an excess amount of the solid compound (e.g., ~10-20 mg) to a glass vial. The key is to ensure that a solid residue remains after equilibrium is reached, confirming saturation.[12]

    • Pipette a precise volume (e.g., 2.0 mL) of the chosen solvent into the vial.

    • Seal the vial securely. Prepare each solvent condition in triplicate for statistical validity.[11]

  • Achieving Equilibrium:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Temperature control is critical as solubility is highly temperature-dependent.[12][13]

    • Agitate the suspensions at a consistent speed (e.g., 150 rpm) for a minimum of 24 hours. For compounds that are slow to dissolve, up to 72 hours may be necessary.[1] The goal is to reach a thermodynamic steady state where the rate of dissolution equals the rate of precipitation.

  • Separation of Saturated Solution:

    • After agitation, visually inspect each vial to confirm that excess solid remains. If all solid has dissolved, the solution was not saturated, and the experiment must be repeated with more solute.

    • Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.[1] This step minimizes the amount of particulate matter that could clog the subsequent filter or dissolve during dilution.

    • Carefully withdraw an aliquot of the clear supernatant. Immediately pass it through a solvent-compatible 0.22 µm syringe filter into a clean vial.[1] This filtration step is non-negotiable as it removes any remaining fine particulates, ensuring only the dissolved compound is analyzed.

  • Sample Analysis (Quantification by HPLC):

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC method.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and reliable method for determining the concentration of the dissolved compound.[8][14]

HPLC Method Development and Quantification Workflow

G cluster_method Phase 1: Method Development cluster_cal Phase 2: Calibration cluster_quant Phase 3: Sample Quantification A Select Column (e.g., C18, 4.6x150mm) B Optimize Mobile Phase (e.g., Acetonitrile:Water gradient) A->B C Set Flow Rate & Wavelength (e.g., 1 mL/min, scan for λmax) B->C D Prepare stock solution of known concentration in mobile phase E Create serial dilutions to make 5-7 calibration standards D->E F Inject standards and plot Peak Area vs. Concentration E->F G Generate linear regression equation (y = mx + c, R² > 0.995) F->G H Inject diluted sample from solubility experiment I Measure Peak Area of the analyte H->I J Calculate concentration in the diluted sample using the regression equation I->J K Apply the dilution factor to find the original solubility (Sₑ) J->K

Caption: HPLC Analysis and Quantification Workflow.

Protocol for HPLC Analysis
  • Stock and Standard Preparation:

    • Prepare a primary stock solution of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde (e.g., 1 mg/mL) in a solvent in which it is freely soluble, such as acetonitrile or a mixture matching the mobile phase.

    • Perform serial dilutions to prepare a series of at least five calibration standards covering the expected concentration range of the diluted samples.[7]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the wavelength of maximum absorbance (λmax), determined by scanning a standard solution.

    • Injection Volume: 10 µL.

  • Calibration and Calculation:

    • Inject the calibration standards and construct a calibration curve by plotting the peak area against concentration.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required for good linearity.[7]

    • Inject the diluted experimental samples (in triplicate).

    • Use the measured peak area and the regression equation to calculate the concentration in the diluted sample.

    • Multiply this concentration by the dilution factor to determine the final equilibrium solubility (Sₑ) in the original organic solvent.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents.

SolventTemperature (°C)Predicted SolubilityExperimentally Determined Solubility (mg/mL)Method
Hexane25LowTBDShake-Flask/HPLC-UV
Toluene25ModerateTBDShake-Flask/HPLC-UV
Dichloromethane25HighTBDShake-Flask/HPLC-UV
Ethyl Acetate25HighTBDShake-Flask/HPLC-UV
Acetone25HighTBDShake-Flask/HPLC-UV
Ethanol25ModerateTBDShake-Flask/HPLC-UV
Methanol25ModerateTBDShake-Flask/HPLC-UV
Acetonitrile25ModerateTBDShake-Flask/HPLC-UV
Water25NegligibleTBDShake-Flask/HPLC-UV

TBD: To Be Determined

Conclusion

While published data for 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is scarce, its molecular structure suggests poor aqueous solubility and good solubility in a range of common organic solvents. This guide provides the complete theoretical and practical framework necessary for any researcher to confidently and accurately determine its solubility profile. By adhering to the detailed shake-flask and HPLC protocols, scientists can generate the reliable, high-quality data essential for advancing synthetic chemistry, process development, and early-stage drug discovery projects.

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
  • Bevan, C. D., & Lloyd, R. S. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications.
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Hacettepe University Journal of the Faculty of Pharmacy. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. (n.d.). ResearchGate.
  • Solubility of Benzaldehyde. (n.d.). Solubility of Things.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Organic Solvent Solubility Data Book. (2010). CORE.
  • Sigma-Aldrich. (n.d.). (4-Bromobenzyl)oxy-3-ethoxybenzaldehyde AldrichCPR.
  • Sigma-Aldrich. (n.d.). 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde AldrichCPR.
  • BenchChem. (2025). Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research.
  • BenchChem. (n.d.). A Comparative Analysis of 4-Butoxybenzaldehyde and Other Alkoxybenzaldehydes for Drug Discovery and Scientific Research.

Sources

Protocols & Analytical Methods

Method

The Versatile Intermediate: Application Notes for 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde in Organic Synthesis

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex chemical entities with desired functionalities. Among these, 4-[(4-Bro...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex chemical entities with desired functionalities. Among these, 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde emerges as a highly versatile intermediate, particularly valuable in the fields of medicinal chemistry and materials science. Its unique structural features—a reactive aldehyde group, a sterically accessible ethoxy substituent, and a bromobenzyl ether moiety—provide a powerful toolkit for chemists to forge new molecular architectures.

This comprehensive guide delves into the synthesis and key applications of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. We will explore its preparation via the Williamson ether synthesis and its subsequent utility as a precursor for the synthesis of chalcones and Schiff bases, two classes of compounds renowned for their diverse biological activities. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the practical knowledge to leverage this valuable synthetic intermediate in their own laboratories.

I. Synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

The most direct and efficient route to 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is the Williamson ether synthesis. This classic SN2 reaction involves the deprotonation of a phenolic hydroxyl group to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.[1][2] In this case, the readily available 3-ethoxy-4-hydroxybenzaldehyde is treated with a suitable base to generate the corresponding phenoxide, which then reacts with 4-bromobenzyl bromide.

The choice of base and solvent is critical to the success of this reaction. A moderately strong base, such as potassium carbonate (K₂CO₃), is typically sufficient to deprotonate the phenol without promoting side reactions.[1] A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide, while not participating in the reaction itself.[3]

Workflow for the Synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

reagents 3-ethoxy-4-hydroxybenzaldehyde 4-bromobenzyl bromide K₂CO₃, DMF reaction Williamson Ether Synthesis (Sₙ2 Reaction) Heat (e.g., 80°C) reagents->reaction 1. Combine & Stir workup Aqueous Workup (Filtration/Extraction) reaction->workup 2. Reaction Completion purification Recrystallization (e.g., from Ethanol) workup->purification 3. Isolate Crude Product product 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde purification->product 4. Obtain Pure Product aldehyde 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde reaction Claisen-Schmidt Condensation Stir at Room Temperature aldehyde->reaction ketone Substituted Acetophenone ketone->reaction base Base (e.g., NaOH or KOH) in Ethanol base->reaction workup Neutralization & Precipitation reaction->workup purification Recrystallization/Chromatography workup->purification chalcone Chalcone Derivative purification->chalcone aldehyde 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde reaction Condensation Reaction Reflux aldehyde->reaction amine Primary Amine amine->reaction solvent Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) solvent->reaction workup Cooling & Precipitation reaction->workup purification Recrystallization workup->purification schiff_base Schiff Base Derivative purification->schiff_base

Sources

Application

Application Notes and Protocols for 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

Introduction: A Versatile Intermediate in Medicinal Chemistry 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal intermediate in the synthesis of complex organic molec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Intermediate in Medicinal Chemistry

4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its structural framework, featuring a reactive aldehyde group, a sterically accessible ether linkage, and a terminal bromo-benzyl moiety, makes it a highly valuable building block for drug discovery and development. The aldehyde functional group is a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and various condensation reactions, allowing for the construction of diverse molecular scaffolds.[1][2]

The presence of the 4-bromobenzyl group is particularly significant. The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of further molecular complexity and the synthesis of elaborate, poly-aromatic systems often found in modern therapeutics. This document provides a detailed guide to the synthesis, characterization, and safe handling of this intermediate, underscoring its utility in pharmaceutical research.

Physicochemical and Safety Profile

A clear understanding of the compound's properties is essential for its effective use and safe handling in a laboratory setting.

PropertyValueReference
CAS Number 443292-05-5[3][4]
Molecular Formula C₁₆H₁₅BrO₃[3]
Molecular Weight 335.19 g/mol [3]
Appearance Solid[3]
SMILES Brc1ccc(cc1)COc2c(cc(cc2)C=O)OCC[3]
InChI Key USTZMMKVTMZRBK-UHFFFAOYSA-N[3]

Hazard and Precautionary Statements Summary

Hazard ClassGHS PictogramSignal WordHazard CodePrecautionary StatementsReference
Eye Irritation GHS07WarningH319P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
General Handling ---P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.[5][6]
Storage ---Store in a well-ventilated place. Keep container tightly closed.[7][8]
Disposal ---P501: Dispose of contents/container to an approved waste disposal plant.[5][8]

Protocol 1: Synthesis via Williamson Ether Synthesis

The most direct and reliable method for preparing 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[9][10] In this case, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) is deprotonated to form the corresponding phenoxide, which then displaces the bromide from 4-bromobenzyl bromide.

Causality of Experimental Design:

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is chosen. It is strong enough to deprotonate the phenolic hydroxyl group but is less harsh and easier to handle than alkali metals or hydrides. Using a base is critical for generating the nucleophilic phenoxide.[10]

  • Reactant Choice: The reaction employs a primary benzylic halide (4-bromobenzyl bromide). Primary halides are ideal substrates for SN2 reactions as they minimize the competing E2 elimination pathway, leading to higher yields of the desired ether product.[9][10]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is used to solvate the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the reaction rate.[10]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Final Product A 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) E 1. Combine reactants in DMF A->E B 4-Bromobenzyl Bromide B->E C Potassium Carbonate (Base) C->E D DMF (Solvent) D->E F 2. Heat mixture (e.g., 60-80°C) (Deprotonation & SN2 Attack) E->F G 3. Monitor reaction by TLC F->G H 4. Cool reaction mixture G->H I 5. Quench with water to precipitate product H->I J 6. Filter the solid I->J K 7. Wash with water and cold ethanol J->K L 8. Recrystallize from Ethanol/Water K->L M 9. Dry under vacuum L->M N Final Product: 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde M->N

Caption: Workflow for the synthesis of the target intermediate.

Step-by-Step Methodology:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and DMF (approx. 5 mL per gram of aldehyde).

  • Addition of Electrophile: Add 4-bromobenzyl bromide (1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 70°C and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 50 mL). A precipitate will form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.[11]

  • Washing: Wash the filter cake sequentially with ample water to remove DMF and inorganic salts, followed by a small amount of cold ethanol to remove non-polar impurities.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure product.[12]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Analytical Characterization

Confirming the identity and purity of the synthesized intermediate is a critical step before its use in subsequent pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques should be employed.

G cluster_synthesis Synthesized Product cluster_analysis Analytical Workflow cluster_results Data Validation A Purified Solid (from Protocol 1) B Structural Confirmation (NMR Spectroscopy) A->B C Purity Assessment (HPLC) A->C D Molecular Weight Verification (Mass Spectrometry) A->D E ¹H and ¹³C NMR Spectra Match Expected Structure B->E F Purity >98% by HPLC C->F G Correct Molecular Ion Peak and Isotope Pattern D->G

Caption: Workflow for analytical validation of the final product.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation by mapping the carbon-hydrogen framework.[13][14]

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.85Singlet (s)1HAldehyde (-CHO)Highly deshielded proton due to the electron-withdrawing nature of the carbonyl oxygen.[15]
~7.50Doublet (d)2HAr-H (ortho to -CH₂Br)Aromatic protons on the bromobenzyl ring.
~7.40Multiplet (m)2HAr-H (ortho to -CHO)Aromatic protons on the ethoxybenzaldehyde ring.
~7.25Doublet (d)2HAr-H (meta to -CH₂Br)Aromatic protons on the bromobenzyl ring.
~6.95Doublet (d)1HAr-H (meta to -CHO)Aromatic proton on the ethoxybenzaldehyde ring.
~5.15Singlet (s)2HBenzyl (-OCH₂-)Methylene protons adjacent to two aromatic rings and an oxygen atom.
~4.15Quartet (q)2HEthoxy (-OCH₂CH₃)Methylene protons of the ethoxy group, split by the adjacent methyl group.
~1.45Triplet (t)3HEthoxy (-OCH₂CH₃)Methyl protons of the ethoxy group, split by the adjacent methylene group.

B. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the standard method for determining the purity of pharmaceutical intermediates.[14]

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50:50 Acetonitrile:Water, grading to 95:5 over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 285 nm, where the benzaldehyde chromophore absorbs strongly.[13]

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1 mg/mL and dilute as necessary.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks.

C. Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

Methodology:

  • Technique: Electrospray Ionization (ESI) is a common method.

  • Expected Result: The mass spectrum should show a prominent cluster of peaks corresponding to the protonated molecule [M+H]⁺ at m/z 335.0 and 337.0. The characteristic ~1:1 ratio of these two peaks is definitive proof of the presence of a single bromine atom.

Application in Pharmaceutical Synthesis: A Gateway to Complex Molecules

The true value of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde lies in its potential for elaboration into more complex drug candidates. The aldehyde group can be readily transformed into other functional groups, serving as a linchpin for building the final active pharmaceutical ingredient (API). While this specific intermediate may be used in proprietary syntheses, its utility can be illustrated by its potential role in constructing scaffolds similar to those found in inhibitors of enzymes like phosphodiesterase-4 (PDE4), which are relevant in treating inflammatory diseases.

A plausible synthetic application would involve a reductive amination reaction. The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form a new carbon-nitrogen bond. This is a cornerstone reaction in medicinal chemistry for accessing a wide array of amine-containing drug molecules. The bromo-benzyl moiety remains available for subsequent diversification via cross-coupling chemistry to build out other regions of the target molecule.

References

  • The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.
  • Safety Data Sheet. (2024). Fisher Scientific.
  • Safety Data Sheet. (2025). Sigma-Aldrich.
  • Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • Williamson Ether Synthesis. (n.d.). Utah Tech University.
  • Experiment 06: Williamson Ether Synthesis. (n.d.). West Virginia University.
  • 4-Ethoxybenzaldehyde. (n.d.). Chem-Impex.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Williamson Ether Synthesis. (2025). J&K Scientific LLC.
  • 3-Bromo-4-ethoxybenzaldehyde. (n.d.). TCI America.
  • 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet 4-Ethoxybenzaldehyde. (n.d.). Metasci.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry.
  • 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. (n.d.). Sigma-Aldrich.
  • 3-Ethoxybenzaldehyde. (n.d.). Chem-Impex.
  • 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone. (n.d.). SpectraBase.
  • 4-[(4-BROMOBENZYL)OXY]-3-ETHOXYBENZALDEHYDE. (n.d.). Chemsigma.
  • The Pivotal Role of 4-Butoxybenzaldehyde in the Synthesis of Novel Pharmaceutical Agents. (n.d.). Benchchem.
  • Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (2017). Google Patents.
  • Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (2014). Google Patents.
  • A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes. (n.d.). Benchchem.
  • Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. (n.d.). Royal Society of Chemistry.
  • Identification and structure elucidation of a p-phenoxybenzaldehyde in bamboo shoots by HPLC-ESI/MS/MS and NMR. (2011). Journal of Agricultural and Food Chemistry.
  • Application Notes and Protocols for the Analytical Characterization of 4-Acetylbenzaldehyde. (n.d.). Benchchem.

Sources

Method

Synthesis of derivatives from 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

An In-Depth Guide to the Synthesis of Bioactive Scaffolds from 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Bioactive Scaffolds from 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic derivatization of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. This versatile building block, an ether derivative of ethyl vanillin, serves as a strategic starting point for creating diverse molecular libraries. Its structure combines the pharmacologically relevant vanilloid core with multiple, distinct reactive sites, enabling a wide array of chemical modifications.[1][2]

The functional groups—aldehyde, a cleavable bromo-benzyl ether, and an aromatic ring—offer orthogonal handles for chemical manipulation.[2] The aldehyde is a gateway to C-C and C-N bond formations, the ether linkage allows for strategic deprotection to reveal a phenolic hydroxyl group, and the brominated benzyl moiety presents an opportunity for cross-coupling reactions. This guide focuses on the most impactful transformations at the aldehyde and ether functionalities, providing detailed, field-tested protocols and the scientific rationale behind them.

Visualizing the Synthetic Hub: 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

The strategic value of this molecule lies in its distinct reactive centers, which allow for controlled, stepwise derivatization. The diagram below illustrates these key sites for chemical modification.

G cluster_0 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde cluster_1 mol aldehyde Aldehyde Group (C=O) aldehyde->p1 ether Benzyl Ether Linkage (-O-CH2-Ar) ether->p2 bromo Aryl Bromide (-Br) bromo->p3 G cluster_derivatives Aldehyde Derivatization Pathways start 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde schiff Schiff Bases (Imines) start->schiff + R-NH₂ (cat. Acid) chalcone Chalcones (α,β-Unsaturated Ketones) start->chalcone + Ar-C(O)CH₃ (Base) knoevenagel Knoevenagel Adducts start->knoevenagel + CH₂(CN)₂ (Base) wittig Alkenes start->wittig + Ph₃P=CHR (Ylide)

Sources

Application

Application Note &amp; Protocol: A Robust Synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. This compound serves as a valuable inte...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. This compound serves as a valuable intermediate in medicinal chemistry and materials science. The described synthesis utilizes the Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2] This protocol details a step-by-step procedure, from reagent preparation to product purification and characterization, emphasizing safety, efficiency, and reproducibility for researchers in drug development and chemical synthesis.

Introduction and Scientific Context

4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a substituted benzaldehyde derivative featuring a key ether linkage. The presence of the reactive aldehyde group and the bromo-functionalized benzyl moiety makes it a versatile building block for the synthesis of more complex molecular architectures. The core of this synthesis is the Williamson ether synthesis, an SN2 reaction between a deprotonated alcohol (phenoxide in this case) and an organohalide.[1][3][4] The reaction's success hinges on the nucleophilic attack of the phenoxide ion on the primary alkyl halide, 4-bromobenzyl bromide.[5] This choice of a primary halide is critical to favor the desired SN2 substitution pathway and minimize competing elimination (E2) reactions, which are more prevalent with secondary or tertiary halides.[4][5]

Reaction Scheme and Mechanism

Overall Reaction:

  • Reactants: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) and 4-Bromobenzyl bromide.

  • Base: Anhydrous Potassium Carbonate (K₂CO₃).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Product: 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

Overall reaction scheme for the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

Mechanism: The Williamson Ether Synthesis The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

  • Deprotonation: The weakly basic potassium carbonate deprotonates the phenolic hydroxyl group of ethyl vanillin, forming a more nucleophilic potassium phenoxide intermediate.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic methylene carbon of 4-bromobenzyl bromide.

  • Displacement: This attack occurs in a single, concerted step, leading to the displacement of the bromide leaving group and the formation of the new carbon-oxygen ether bond.[4]

Materials and Methods

Reagents and Materials

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

Reagent/MaterialGradeSupplierCAS Number
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)≥98%Sigma-Aldrich121-32-4
4-Bromobenzyl bromide98%Acros Organics589-15-1
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific584-08-7
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich68-12-2
Ethanol, denaturedReagent GradeFisher Scientific64-17-5
Deionized WaterN/AIn-house7732-18-5
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle with magnetic stirrer

  • Thermometer or thermocouple probe

  • Nitrogen gas inlet and bubbler

  • Dropping funnel (optional)

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Rotary evaporator (optional, for solvent removal)

  • Melting point apparatus

  • NMR spectrometer

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis.

Reagent Quantities
CompoundMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
Ethyl Vanillin166.171.6610.01.0
4-Bromobenzyl bromide249.972.6210.51.05
Potassium Carbonate138.212.0715.01.5
N,N-Dimethylformamide73.09~50 mLN/AN/A
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is under a gentle flow of inert nitrogen gas.

  • Charge Reactants: To the flask, add ethyl vanillin (1.66 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and anhydrous DMF (50 mL).

  • Phenoxide Formation: Heat the mixture to 80 °C with vigorous stirring. Maintain this temperature for 1 hour to ensure the complete formation of the potassium phenoxide salt. The mixture will appear as a suspension.

  • Addition of Alkyl Halide: Dissolve 4-bromobenzyl bromide (2.62 g, 10.5 mmol) in a minimal amount of DMF (~5-10 mL) and add it portion-wise or via a dropping funnel to the reaction mixture at 80 °C.

  • Reaction: Keep the reaction mixture at 80 °C and continue stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane:Ethyl Acetate) until the starting ethyl vanillin spot has been consumed (typically 4-6 hours).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold deionized water while stirring. A precipitate will form.

  • Filtration: Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with deionized water (2 x 50 mL) to remove DMF and inorganic salts, followed by a small amount of cold ethanol to remove non-polar impurities.

  • Drying: Dry the crude product under vacuum to obtain the off-white solid.

Purification by Recrystallization
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or an ethanol/water mixture) to just dissolve the solid completely.[6][7] Aromatic aldehydes often recrystallize well from alcohols.[8][9]

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum (e.g., in a vacuum oven at 40-50 °C) to a constant weight.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization Setup Assemble 3-neck flask with condenser under N₂ Add_Reactants Charge Ethyl Vanillin, K₂CO₃, and DMF Heat_Stir Heat to 80°C for 1h (Phenoxide Formation) Add_Reactants->Heat_Stir Add_Halide Add 4-Bromobenzyl Bromide Heat_Stir->Add_Halide React Maintain at 80°C for 4-6h (Monitor by TLC) Add_Halide->React Cool Cool to Room Temp React->Cool Precipitate Pour into Ice Water Cool->Precipitate Filter Vacuum Filter Crude Product Precipitate->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Dry Dry Final Product Recrystallize->Dry Analysis Obtain MP, ¹H NMR, ¹³C NMR Dry->Analysis

Caption: Workflow for the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

Expected Results and Characterization

  • Appearance: White to off-white crystalline solid.

  • Yield: Typically 80-90% after purification.

  • Melting Point: Literature values may vary, but a sharp melting point indicates high purity.

  • ¹H NMR (500 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~9.85 (s, 1H, -CHO), ~7.80-7.20 (m, 7H, Ar-H), ~5.15 (s, 2H, -O-CH₂-Ar), ~4.15 (q, 2H, -O-CH₂-CH₃), ~1.45 (t, 3H, -O-CH₂-CH₃). These predicted shifts are based on analogous structures.[10][11]

  • ¹³C NMR (125 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~191.0 (-CHO), ~155.0, 150.0, 135.0, 132.0, 131.0, 129.5, 127.0, 125.0, 113.0, 112.0 (Ar-C), ~70.5 (-O-CH₂-Ar), ~64.5 (-O-CH₂-CH₃), ~14.8 (-O-CH₂-CH₃).[12]

Safety Precautions and Hazard Management

Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times. All operations should be conducted inside a certified chemical fume hood.

  • 4-Bromobenzyl bromide: Corrosive and a lachrymator (causes tears).[13] Causes severe skin and eye burns.[14][15] Avoid inhalation of dust and contact with skin and eyes. Handle with extreme care.

  • Ethyl Vanillin: May cause eye and skin irritation.[16][17] Harmful if swallowed.[18]

  • Potassium Carbonate: Causes serious eye and skin irritation.[19][20][21][22] Avoid creating dust.

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor.[23][24] Harmful if inhaled or in contact with skin.[25] Causes serious eye irritation and is a suspected teratogen (may damage an unborn child).[23][26][27] Ensure the reaction is well-ventilated and avoid exposure.

References

A complete list of references is provided below for further reading and verification.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Bromobenzyl bromide, 98%. [Link]

  • Khan Academy. Williamson ether synthesis (video). [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • ScienceLab.com. Material Safety Data Sheet Ethyl Vanillin (Msds). [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

  • Borregaard. Safety Data Sheet - Ethyl vanillin. [Link]

  • RCI Labscan. dimethylformamide - SAFETY DATA SHEET. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Potassium carbonate. [Link]

  • INEOS KOH. SAFETY DATA SHEET Potassium Carbonate, Anhydrous. [Link]

  • Carl ROTH. Safety Data Sheet: N,N-Dimethylformamide. [Link]

  • Carl ROTH. Safety Data Sheet: Potassium carbonate. [Link]

  • Carl ROTH. Safety Data Sheet: Potassium carbonate. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: N,N-dimethylformamide. [Link]

  • Sds-Online. 4-Bromobenzyl bromide SDS. [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ChemBK. 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

  • The Royal Society of Chemistry. Supporting Information For. [Link]

  • Google Patents.
  • SpectraBase. 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone - Optional[13C NMR]. [Link]

  • All About Drugs. 4-Ethoxybenzaldehyde NMR. [Link]

  • Scientific Research Publishing. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. [Link]

Sources

Method

Application Notes and Protocols for the Characterization of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

Introduction 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic chemistry, serving as a versatile intermediate in the development of novel pharmaceutical a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic chemistry, serving as a versatile intermediate in the development of novel pharmaceutical agents and functional materials. The precise substitution pattern, incorporating a bromobenzyl ether linkage and an ethoxy group, imparts unique physicochemical properties that necessitate a comprehensive analytical characterization for unequivocal structure confirmation, purity assessment, and quality control.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques and protocols for the thorough characterization of this compound. The methodologies described herein are designed to ensure scientific integrity and provide a robust framework for generating reliable and reproducible data.

Physicochemical Properties

A summary of the key physicochemical properties of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is presented below.

PropertyValueSource
Molecular Formula C₁₆H₁₅BrO₃
Molecular Weight 335.19 g/mol
Appearance Solid
SMILES String Brc1ccc(cc1)COc2c(cc(cc2)C=O)OCC
InChI Key USTZMMKVTMZRBK-UHFFFAOYSA-N

Overall Characterization Workflow

A multi-technique approach is essential for the comprehensive characterization of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. The following diagram illustrates the logical flow of analysis from initial structural confirmation to final purity assessment.

Characterization_Workflow cluster_Structural_Elucidation Structural Elucidation cluster_Purity_Quantification Purity & Quantification NMR NMR HPLC HPLC NMR->HPLC Confirmed Structure MS MS MS->HPLC FTIR FTIR FTIR->HPLC UV_Vis UV-Vis HPLC->UV_Vis Purity & Concentration Final_Report Final_Report HPLC->Final_Report Purity Data UV_Vis->Final_Report Quantitative Data Sample Sample Sample->NMR Primary Structure Sample->MS Molecular Weight Sample->FTIR Functional Groups

Caption: Overall workflow for the characterization of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

Structural Elucidation Techniques

The primary objective is the unambiguous confirmation of the chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential.

Expertise & Experience: The expected chemical shifts and coupling patterns in the ¹H NMR spectrum are highly diagnostic. The aromatic protons will appear in distinct regions, and their splitting patterns will confirm the substitution on the two benzene rings. The ethoxy and benzylic protons will have characteristic chemical shifts and multiplicities. ¹³C NMR will confirm the total number of unique carbon atoms and their chemical environments (aldehyde, aromatic, ether, and aliphatic).

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-64 (signal-to-noise dependent).

      • Relaxation Delay (d1): 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Spectral Width: 0 to 220 ppm.

      • Number of Scans: 1024 or more (due to lower natural abundance).

      • Relaxation Delay (d1): 2-5 seconds.

  • Data Analysis and Expected Signals:

    • ¹H NMR:

      • Aldehyde Proton (-CHO): A singlet around δ 9.8-10.0 ppm.[1]

      • Aromatic Protons:

        • Protons on the bromobenzyl ring will appear as two doublets (an AA'BB' system) between δ 7.2-7.6 ppm.

        • Protons on the ethoxybenzaldehyde ring will appear as a singlet and two doublets between δ 6.9-7.5 ppm.

      • Benzylic Protons (-OCH₂-Ar): A singlet around δ 5.1-5.3 ppm.

      • Ethoxy Protons (-OCH₂CH₃): A quartet around δ 4.0-4.2 ppm and a triplet around δ 1.4-1.5 ppm.[1]

    • ¹³C NMR:

      • Aldehyde Carbonyl (C=O): δ ~191 ppm.

      • Aromatic Carbons: Multiple signals between δ 110-160 ppm.

      • Benzylic Carbon (-OCH₂-Ar): δ ~70 ppm.

      • Ethoxy Carbons (-OCH₂CH₃): δ ~64 ppm and ~15 ppm.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its isotopic distribution and fragmentation pattern, further confirming the elemental composition.

Expertise & Experience: Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). This is a definitive indicator of the presence of a single bromine atom.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂) Flow and Temperature: Optimize for the instrument.

  • Data Analysis and Expected Results:

    • Molecular Ion: Look for the [M+H]⁺ adduct at m/z 335 and 337, and the [M+Na]⁺ adduct at m/z 357 and 359, both showing the characteristic bromine isotopic pattern.

    • Fragmentation: Common fragmentation pathways for similar structures often involve cleavage of the benzyl-oxygen bond.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Expertise & Experience: The IR spectrum will provide clear evidence for the aldehyde, aromatic rings, and ether linkages. The absence of a broad O-H stretching band will confirm that the starting material (e.g., a corresponding phenol) has been fully converted.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis and Expected Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Comments
Aromatic C-H Stretch3100-3000Confirms the presence of aromatic rings.[3]
Aliphatic C-H Stretch3000-2850From the ethoxy and benzyl groups.
Aldehyde C-H Stretch2850-2800 and 2750-2700Often appears as two weak bands.[1][4]
Aldehyde C=O Stretch1700-1680Conjugation with the aromatic ring lowers the frequency.[3][5]
Aromatic C=C Stretch1600-1450Multiple bands are expected.[3]
C-O-C (Ether) Stretch1260-1200 (Aryl-Alkyl) and 1150-1085 (Alkyl-Alkyl)Strong, characteristic bands.[4]

Purity and Quantification Techniques

Once the structure is confirmed, it is crucial to determine the purity of the sample and, if required, its concentration in a solution.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound and for quantifying it in mixtures. A reverse-phase method is typically suitable for this type of molecule.

Expertise & Experience: The aromatic nature of the molecule makes it an excellent chromophore for UV detection. A gradient elution method is recommended for separating the target compound from potential starting materials, by-products, and degradation products.

Protocol: Reverse-Phase HPLC (RP-HPLC)

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
  • Data Analysis:

    • Purity Assessment: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

    • System Suitability: Inject a standard solution multiple times to ensure the system is performing correctly (e.g., check for reproducibility of retention time, peak area, and tailing factor).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used for the quantification of the pure compound in solution and to provide information about its electronic transitions.

Expertise & Experience: The extended conjugation of the benzaldehyde system with the aromatic ether will result in characteristic UV absorption maxima. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration, allowing for quantitative analysis.

Protocol: UV-Vis Spectrophotometry

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration.

    • Prepare a series of dilutions to create a calibration curve.

  • Instrument Parameters:

    • Scan Range: 200-400 nm.

    • Blank: Use the same solvent as used for the sample.

  • Data Analysis:

    • λmax Determination: Identify the wavelength(s) of maximum absorbance (λmax). For aromatic systems like this, expect strong absorptions in the 250-300 nm range.[6]

    • Quantification:

      • Generate a calibration curve by plotting absorbance vs. concentration for the standard solutions at the determined λmax.

      • Determine the concentration of unknown samples by measuring their absorbance and interpolating from the calibration curve.

Summary of Analytical Techniques

TechniquePurposeKey Information Provided
¹H NMR Structural ElucidationProton environment, connectivity, and stereochemistry.
¹³C NMR Structural ElucidationCarbon skeleton and functional groups.
Mass Spectrometry Structural ConfirmationMolecular weight and elemental composition (via isotopic pattern).
FTIR Spectroscopy Functional Group AnalysisPresence of aldehyde, ether, and aromatic moieties.
HPLC-UV Purity and QuantificationPurity assessment and concentration determination.
UV-Vis Spectroscopy QuantificationConcentration measurement and electronic transition information.

References

  • ResearchGate. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. [Link]

  • RSC Publishing. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]

  • ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

  • All About Drugs. 4-Ethoxybenzaldehyde NMR. [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • Química Organica.org. Vis-UV spectra of aromatic compounds. [Link]

  • ResearchGate. A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]

Sources

Application

The Strategic Utility of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde in the Synthesis of Novel Bioactive Molecules

Introduction: Unveiling a Versatile Building Block In the landscape of modern medicinal chemistry, the identification and strategic deployment of versatile chemical building blocks are paramount to the efficient discover...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry, the identification and strategic deployment of versatile chemical building blocks are paramount to the efficient discovery and development of novel therapeutics. 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, a substituted benzaldehyde derivative, has emerged as a key intermediate with significant potential for the synthesis of a diverse array of bioactive molecules. Its unique structural features, including a reactive aldehyde functionality, a flexible benzyl ether linkage, and a bromine atom amenable to cross-coupling reactions, provide a rich platform for chemical elaboration.

This application note provides a comprehensive overview of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, detailing its synthesis, physicochemical properties, and, most importantly, its application as a cornerstone for the construction of potent and selective enzyme inhibitors. We will particularly focus on its utility in the design of novel phosphodiesterase 4 (PDE4) inhibitors, a class of drugs with significant therapeutic promise in inflammatory and neurological disorders. Detailed, field-proven protocols for the synthesis and application of this building block are provided to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application. The key physicochemical data for 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde are summarized below.

PropertyValueReference
CAS Number 443292-05-5[1]
Molecular Formula C₁₆H₁₅BrO₃[1]
Molecular Weight 335.19 g/mol [1]
Appearance Solid[1]
SMILES Brc1ccc(cc1)COc2c(cc(cc2)C=O)OCC[1]
InChI Key USTZMMKVTMZRBK-UHFFFAOYSA-N[1]

The synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is readily achieved through a Williamson ether synthesis, a robust and well-established reaction in organic chemistry. This involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with 4-bromobenzyl bromide in the presence of a suitable base.

Protocol 1: Synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin)

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 4-bromobenzyl bromide (1.1 eq) in anhydrous acetone dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde as a solid.

Application in the Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[2] By hydrolyzing cAMP, PDE4 plays a crucial role in regulating a wide range of cellular processes, particularly in inflammatory and immune cells.[3][4] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. This mechanism of action has established PDE4 inhibitors as a promising therapeutic class for the treatment of chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[3]

The molecular architecture of many potent PDE4 inhibitors features a substituted catechol ether moiety. A prime example is apremilast, a successful oral PDE4 inhibitor, which is synthesized from a 3-ethoxy-4-methoxybenzaldehyde derivative.[5] This highlights the strategic importance of the 3-ethoxy-4-alkoxybenzaldehyde scaffold in achieving high-affinity binding to the PDE4 active site. 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is an ideal building block for creating novel apremilast analogues and other PDE4 inhibitors. The 4-bromobenzyl group can be retained for its steric and electronic influence or can serve as a handle for further chemical modifications via cross-coupling reactions. The aldehyde group provides a versatile reactive site for constructing the rest of the inhibitor molecule.

Workflow for the Synthesis of a Novel PDE4 Inhibitor Analogue

The following workflow illustrates the strategic use of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde in the synthesis of a hypothetical PDE4 inhibitor analogue, inspired by the structure of known inhibitors.

G cluster_0 Synthesis of Building Block cluster_1 Elaboration to Bioactive Molecule cluster_2 Biological Evaluation start 3-Ethoxy-4-hydroxybenzaldehyde + 4-Bromobenzyl bromide step1 Williamson Ether Synthesis start->step1 product1 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde step1->product1 step2 Reductive Amination product1->step2 intermediate1 Substituted Benzylamine step2->intermediate1 step3 Coupling with Phthalimide Moiety intermediate1->step3 product2 Novel PDE4 Inhibitor Analogue step3->product2 step4 In vitro PDE4 Enzyme Assay product2->step4 step5 Cell-based Anti-inflammatory Assay product2->step5 data IC50, Selectivity, Cellular Potency step4->data step5->data

Sources

Method

Application Notes &amp; Protocols: Evaluating the Antimicrobial Activity of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: The Imperative for Novel Antimicrobial Scaffolds The rise of antimicrobial resistance necessitates a continuous search for new chemical e...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Novel Antimicrobial Scaffolds

The rise of antimicrobial resistance necessitates a continuous search for new chemical entities with potent and novel mechanisms of action. Benzaldehyde derivatives have emerged as a promising class of compounds, known for their broad-spectrum inhibitory effects against various pathogens.[1][2] These compounds are thought to exert their antimicrobial effects primarily by disrupting the bacterial cell membrane, leading to the release of intracellular components and subsequent cell death.[1] This guide provides a comprehensive framework for the synthesis and evaluation of a specific scaffold, 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde and its derivatives, offering detailed protocols grounded in established standards to ensure data integrity and reproducibility.

Part 1: Synthesis of the Core Scaffold

The foundational step in evaluating any new chemical series is a robust and reproducible synthesis. The target compound, 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, can be efficiently prepared via a Williamson ether synthesis. This reaction is a cornerstone of organic chemistry, valued for its reliability in forming the ether linkage.

Causality in Synthesis Design

The chosen synthetic route involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with 4-bromobenzyl bromide.

  • Base Selection: A moderately strong base, such as potassium carbonate (K₂CO₃), is selected to deprotonate the phenolic hydroxyl group of ethyl vanillin, forming a phenoxide ion. This nucleophile is potent enough to attack the electrophilic benzylic carbon of 4-bromobenzyl bromide without causing unwanted side reactions.

  • Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is ideal. It effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism by solvating the potassium cation, leaving the phenoxide anion highly reactive.

  • Reaction Conditions: Gentle heating is typically employed to ensure a reasonable reaction rate without promoting decomposition of the reactants or products.

Protocol 1.1: Synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

Materials:

  • 3-ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin)

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • To a dry round-bottom flask, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone (approx. 10 mL per gram of aldehyde).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add 4-bromobenzyl bromide (1.1 eq) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone).

  • Monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde as a solid.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification reac1 3-ethoxy-4-hydroxybenzaldehyde mix Combine Reactants & Base reac1->mix reac2 4-Bromobenzyl bromide reac2->mix base K₂CO₃ in Acetone base->mix reflux Heat to Reflux (4-6h) mix->reflux monitor Monitor via TLC reflux->monitor cool Cool to RT monitor->cool filter Filter Salts cool->filter evap Evaporate Solvent filter->evap extract Liquid-Liquid Extraction evap->extract dry Dry Organic Layer extract->dry purify Recrystallize dry->purify final Pure Product purify->final

Diagram 1: Workflow for the Williamson Ether Synthesis.

Part 2: Antimicrobial Susceptibility Testing (AST)

To ensure that the antimicrobial activity data is meaningful and comparable across different studies, it is crucial to adhere to internationally recognized standards. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines that are considered the gold standard in the field.[3][4][5] The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][8]

Protocol 2.1: Determination of MIC by Broth Microdilution

This protocol is adapted from the CLSI M07 guidelines, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[3]

Materials:

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Spectrophotometer or McFarland turbidity standards (0.5 standard)

  • Sterile saline (0.85% NaCl)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

Step 1: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (A₆₂₅nm = 0.08-0.13).

  • Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB. This will yield the final inoculum density of approximately 5 x 10⁵ CFU/mL.

Step 2: Plate Preparation (Serial Dilution)

  • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution (appropriately diluted from the main stock to achieve 2x the highest desired final concentration) to the first column of wells (e.g., Column 1). This creates a total volume of 200 µL.

  • Using a multichannel pipette, mix the contents of Column 1 by pipetting up and down, then transfer 100 µL from Column 1 to Column 2.

  • Repeat this two-fold serial dilution process across the plate to Column 10. Discard the final 100 µL from Column 10.

  • Set up controls:

    • Column 11 (Growth Control): Add 100 µL of CAMHB. This well will receive bacteria but no compound.

    • Column 12 (Sterility Control): Contains only the 100 µL of CAMHB from Step 1. This well receives no bacteria and no compound.

Step 3: Inoculation

  • Using a multichannel pipette, add 100 µL of the final bacterial inoculum (from Step 1.4) to wells in Columns 1 through 11. Do not add bacteria to Column 12.

  • This brings the final volume in each test well to 200 µL, halving the concentration of the antimicrobial agent to the desired final test concentrations. The final bacterial concentration will be ~5 x 10⁵ CFU/mL.

Step 4: Incubation & Interpretation

  • Cover the plate with a lid and incubate at 35°C for 16-20 hours in ambient air.

  • After incubation, visually inspect the plate for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[7][9] The growth control (Column 11) should be turbid, and the sterility control (Column 12) should be clear.

G cluster_inoculum Inoculum Preparation cluster_plate Plate Setup cluster_final Final Steps colony Pick Colonies suspend Suspend in Saline colony->suspend adjust Adjust to 0.5 McFarland suspend->adjust dilute Dilute in CAMHB adjust->dilute inoculate Inoculate Wells (Col 1-11) with 100µL Inoculum dilute->inoculate add_broth Add 100µL Broth to All Wells add_cmpd Add 100µL Compound to Col 1 add_broth->add_cmpd serial_dil Perform Serial Dilutions (Col 1-10) add_cmpd->serial_dil controls Setup Growth & Sterility Controls serial_dil->controls controls->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read Read MIC incubate->read

Diagram 2: Broth Microdilution Workflow for MIC Determination.
Data Presentation

Quantitative results from MIC testing should be presented clearly.

Compound IDTest OrganismGram StainMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
BZ-Derivative-01S. aureus ATCC 29213Positive
BZ-Derivative-01E. coli ATCC 25922Negative
BZ-Derivative-02S. aureus ATCC 29213Positive
BZ-Derivative-02E. coli ATCC 25922Negative

Part 3: Postulated Mechanism of Action (MoA)

While the precise mechanism for this specific scaffold requires dedicated investigation, the activity of related benzaldehyde and phenolic compounds provides a strong hypothetical framework. The primary proposed mechanism is the disruption of the bacterial cell's cytoplasmic membrane integrity.[1]

Hypothesized Steps:

  • Adsorption & Insertion: The lipophilic nature of the molecule allows it to intercalate into the bacterial cell membrane's lipid bilayer.

  • Membrane Destabilization: This insertion disrupts the ordered structure of the membrane, increasing its permeability.

  • Leakage of Cellular Contents: The loss of membrane integrity leads to the leakage of essential ions (e.g., K⁺) and small molecules (e.g., ATP).

  • Dissipation of Proton Motive Force: The uncontrolled ion flow collapses the proton motive force (PMF), which is critical for ATP synthesis and active transport, ultimately leading to cell death.[10]

G cluster_cell Bacterial Cell membrane Cytoplasmic Membrane leakage Leakage of Contents membrane->leakage Disrupts Permeability contents Intracellular Contents (Ions, ATP, etc.) pmf Proton Motive Force death Cell Death pmf->death compound Benzaldehyde Derivative compound->membrane Intercalates leakage->contents leakage->pmf Dissipates leakage->death

Diagram 3: Postulated Mechanism of Action via Membrane Disruption.

Conclusion and Forward Outlook

These protocols provide a standardized starting point for the synthesis and antimicrobial evaluation of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde derivatives. By adhering to CLSI standards, researchers can generate high-quality, reproducible data that is directly comparable to existing knowledge. Positive results (low MIC values) from these initial screens should be followed by more advanced studies, including:

  • Evaluation against a broader panel of clinical isolates and resistant strains.

  • Determination of Minimum Bactericidal Concentration (MBC) to assess cidal vs. static activity.

  • Time-kill kinetics assays.

  • In vitro cytotoxicity testing against mammalian cell lines to determine a selectivity index.

  • Further mechanistic studies to validate the hypothesized MoA.

This structured approach ensures a logical and efficient progression from initial compound synthesis to a comprehensive understanding of its potential as a future antimicrobial agent.

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Wikipedia. Broth microdilution. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Microbe Online. Broth Dilution Method for MIC Determination. [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology. [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • CLSI. Clinical & Laboratory Standards Institute. [Link]

  • Abdel-Aziz, M. M., et al. (2015). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal. [Link]

  • Friedman, M., et al. (2006). Antibacterial Activities of Phenolic Benzaldehydes and Benzoic Acids Against Campylobacter Jejuni, Escherichia Coli, Listeria Monocytogenes, and Salmonella Enterica. Journal of Food Protection. [Link]

  • The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. MDPI. [Link]

  • Al-Mijalli, S. H., et al. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules. [Link]

  • Neto, E. B. S., et al. (2021). Ability of benzaldehyde to modulate the antibiotic action of drugs against Staphylococcus aureus. ResearchGate. [Link]

  • Ahluwalia, V., et al. (2017). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Toxicological & Environmental Chemistry. [Link]

  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

Sources

Application

Application Notes and Protocols for the Anticancer Evaluation of Compounds Derived from 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and anticancer evaluation of novel compounds derived from the scaf...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and anticancer evaluation of novel compounds derived from the scaffold 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. This document outlines detailed protocols for synthesizing potential anticancer agents, evaluating their in vitro efficacy, and elucidating their potential mechanisms of action. The methodologies described herein are based on established principles in medicinal chemistry and cancer biology, providing a robust framework for the preclinical assessment of these novel chemical entities.

Introduction: The Rationale for Targeting Novel Benzaldehyde Derivatives in Oncology

Benzaldehyde and its derivatives have emerged as a promising class of compounds in anticancer research. Studies have indicated that certain benzaldehyde derivatives can induce apoptosis and arrest the cell cycle in various cancer cell lines. The core structure of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde offers a versatile scaffold for the synthesis of diverse derivatives, such as Schiff bases, chalcones, and hydrazones. These modifications are intended to enhance the cytotoxic and targeted effects against cancer cells. The presence of the bromobenzyl ether moiety provides a lipophilic character that may facilitate cell membrane permeability, while the ethoxy group can influence the electronic properties and metabolic stability of the compounds. This guide will walk through the process of synthesizing and evaluating new chemical entities based on this promising scaffold.

PART 1: Synthesis and Characterization of Novel Derivatives

The aldehyde functional group of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a key reaction site for the synthesis of a variety of derivatives. Below are generalized protocols for the synthesis of Schiff bases, chalcones, and hydrazones.

Protocol 1: Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation reaction between a primary amine and an aldehyde. These compounds have shown a broad spectrum of biological activities, including anticancer effects.

Materials:

  • 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

  • Various substituted primary amines (e.g., anilines, aliphatic amines)

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

Procedure:

  • Dissolve equimolar amounts of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde and the selected primary amine in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The resulting precipitate (the Schiff base) is collected by filtration, washed with cold ethanol, and dried.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • Characterize the synthesized compounds using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structure and purity.

Protocol 2: Synthesis of Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system, are well-known for their anticancer properties. They are typically synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone.

Materials:

  • 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

  • Various substituted acetophenones

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH) (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

Procedure:

  • In a flask, dissolve 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde and an equimolar amount of the substituted acetophenone in ethanol.

  • Slowly add an aqueous solution of KOH or NaOH to the mixture while stirring at room temperature.

  • Continue stirring for 24-48 hours. The formation of a solid precipitate indicates product formation.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water until neutral, and dry.

  • Purify the crude product by recrystallization from ethanol.[1][2]

  • Confirm the structure and purity of the synthesized chalcones using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3: Synthesis of Hydrazone Derivatives

Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative. This class of compounds has also demonstrated significant potential as anticancer agents.[3][4]

Materials:

  • 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

  • Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine)

  • Ethanol or methanol (solvent)

  • Glacial acetic acid (catalyst, optional)

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde in ethanol or methanol in a round-bottom flask.

  • Add an equimolar amount of the hydrazine derivative to the solution.

  • Add a few drops of glacial acetic acid if necessary to catalyze the reaction.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature to allow the hydrazone to crystallize.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

  • Purify by recrystallization.

  • Characterize the final products using appropriate spectroscopic techniques.

PART 2: In Vitro Anticancer Evaluation

A tiered approach is recommended for the in vitro evaluation of the newly synthesized compounds, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies for the most potent candidates.

Experimental Workflow for In Vitro Evaluation

workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Derivatives (Schiff Bases, Chalcones, Hydrazones) characterization Structural Characterization (NMR, MS, FT-IR) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity selectivity Selectivity Index Determination (Cancer vs. Normal Cells) cytotoxicity->selectivity apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) selectivity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) selectivity->cell_cycle pathway_analysis Signaling Pathway Analysis (Western Blot) cell_cycle->pathway_analysis docking Molecular Docking Studies pathway_analysis->docking signaling_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Bax Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis Compound Novel Benzaldehyde Derivative Compound->AKT Compound->Bcl2

Caption: A potential signaling pathway targeted by benzaldehyde derivatives.

Protocol 6: Western Blot Analysis of Key Signaling Proteins

Western blotting can be used to determine the effect of the test compounds on the expression and phosphorylation status of key proteins involved in cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell line

  • Potent synthesized compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Chemiluminescence detection system

Procedure:

  • Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Normalize the expression of target proteins to a loading control like β-actin.

Molecular Docking Studies

To predict the binding affinity and interaction of the synthesized compounds with potential molecular targets, in silico molecular docking studies can be performed. For instance, based on the known mechanisms of similar compounds, proteins like tubulin, EGFR, or Bcl-2 family proteins could be selected as potential targets. These studies can provide valuable insights into the structure-activity relationship and guide further optimization of the lead compounds.

Conclusion

The protocols and application notes presented here provide a structured approach for the synthesis and comprehensive anticancer evaluation of novel compounds derived from 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. By following this systematic workflow, researchers can effectively identify promising lead candidates for further preclinical and clinical development in the ongoing search for novel and more effective cancer therapies.

References

  • Al-Salahi, R., et al. (2022). Synthesis of Chalcones with Anticancer Activities. Molecules, 27(19), 6181. Available from: [Link]

  • Rasool, A., Panda, R., & Kachroo, M. (n.d.). Synthesis of some new chalcone derivatives and evaluation of their Anticancer activity. International Journal of Drug Development and Research. Available from: [Link]

  • Gao, C., et al. (2021). Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells. RSC Advances, 11(32), 19635-19642. Available from: [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5018. Available from: [Link]

  • Xu, H., et al. (2020). Chalcone Derivatives: Role in Anticancer Therapy. Molecules, 25(14), 3239. Available from: [Link]

  • Al-Salahi, R., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(5), 6181-6197. Available from: [Link]

  • Mladenova, V., et al. (2021). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules, 26(11), 3321. Available from: [Link]

  • Mladenova, V., et al. (2023). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 28(3), 1015. Available from: [Link]

  • El-Sayed, W. M., et al. (2018). Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. World Journal of Organic Chemistry, 6(1), 1-11. Available from: [Link]

  • Gökçe, B., et al. (2022). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. Journal of Molecular Structure, 1250, 131846. Available from: [Link]

  • Pattan, S., et al. (2021). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Indian Journal of Pharmaceutical Education and Research, 55(2), 438-448. Available from: [Link]

  • Dong, H., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 10(4), 589. Available from: [Link]

  • Yilmaz, I., et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules, 27(21), 7380. Available from: [Link]

  • Mladenova, V., et al. (2019). Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents. Molecules, 24(18), 3321. Available from: [Link]

  • Saha, A., et al. (2015). 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(2), 263-268. Available from: [Link]

  • Haji, R. B., Ali, M. K., & Mohammed, S. (2023). Synthesis of Bis-Schiff bases from 4-((chlorobenzyl)oxy)benzaldehydes. ResearchGate. Available from: [Link]

  • Shcherbyna, R., et al. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Česká a slovenská farmacie, 72(4), 190-200. Available from: [Link]

  • Szałek, A., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 28(18), 6549. Available from: [Link]

  • Reddy, T. S., et al. (2024). Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. Scientific Reports, 14(1), 9866. Available from: [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Journal of Wasit for Science and Medicine, 16(3), 1-11. Available from: [Link]

  • El-Naggar, A. M., et al. (2024). Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. Molecules, 29(4), 844. Available from: [Link]

  • Kumar, A., et al. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(3), 675-683. Available from: [Link]

  • Gackowska, M., et al. (2022). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. Molecules, 27(19), 6554. Available from: [Link]

  • Huang, C.-Y., et al. (2021). 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. Parasite, 28, 7. Available from: [Link]

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Method

Application of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde in materials science

An Application Guide to 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde in Advanced Materials Science To the esteemed community of researchers, scientists, and professionals in drug development, this document serves as a com...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde in Advanced Materials Science

To the esteemed community of researchers, scientists, and professionals in drug development, this document serves as a comprehensive guide to the potential applications of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde in the dynamic field of materials science. With full editorial control, this guide is structured to provide not just procedural steps but a deep, causal understanding of the experimental choices, ensuring a self-validating and authoritative resource.

Introduction: A Molecule of Untapped Potential

4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a substituted benzaldehyde derivative with a unique combination of functional groups that make it a highly promising, yet underexplored, building block for advanced materials. Its structure, featuring a reactive aldehyde, a bromo-benzyl ether, and an ethoxy group, offers multiple avenues for chemical modification and incorporation into functional materials. The aldehyde group is a versatile handle for forming Schiff bases and other covalent linkages. The bromo-benzyl moiety can serve as a site for cross-coupling reactions or influence the material's electronic and physical properties. The ethoxy group, a common modification of the vanillin core, can enhance solubility and modulate intermolecular interactions.[1][2]

This guide will explore two primary areas of application for this molecule: the development of novel antimicrobial polymers and the fabrication of sensitive chemical sensors. The protocols provided are based on well-established chemical principles and are designed to be a robust starting point for innovation.

Synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

The target molecule can be synthesized via a Williamson ether synthesis, a reliable and widely used method for forming ethers from an alkoxide and an alkyl halide.[3][4][5][6][7] In this case, the phenoxide of 4-hydroxy-3-ethoxybenzaldehyde reacts with 4-bromobenzyl bromide.

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol outlines the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde from commercially available starting materials.

Materials

ReagentMolar Mass ( g/mol )AmountMoles
4-Hydroxy-3-ethoxybenzaldehyde166.171.66 g10 mmol
4-Bromobenzyl bromide249.912.50 g10 mmol
Potassium Carbonate (K₂CO₃)138.212.76 g20 mmol
Acetone-50 mL-

Procedure

  • To a 100 mL round-bottom flask, add 4-hydroxy-3-ethoxybenzaldehyde (1.66 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and acetone (50 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide.

  • Add 4-bromobenzyl bromide (2.50 g, 10 mmol) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 12-16 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash with a small amount of acetone.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde as a solid.

Rationale for Experimental Choices

  • Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group, which is acidic enough for this purpose. A stronger base is not necessary and could lead to side reactions.

  • Acetone: A polar aprotic solvent is ideal for Sₙ2 reactions like the Williamson ether synthesis as it can dissolve the reactants but does not solvate the nucleophile as strongly as protic solvents, thus not impeding its reactivity.

  • Reflux: Heating the reaction ensures a sufficient reaction rate. The extended reaction time is to ensure complete conversion.

Synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 4-Hydroxy-3-ethoxybenzaldehyde Product 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde Reactant1->Product + Reactant2 4-Bromobenzyl bromide Reactant2->Product + Reagent1 K₂CO₃ Reagent1->Product Reagent2 Acetone, Reflux Reagent2->Product

Caption: Williamson ether synthesis of the target molecule.

Application in Antimicrobial Polymers

Benzaldehyde and its derivatives are known to possess antimicrobial properties.[8][9] By immobilizing 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde onto a polymer backbone, it is possible to create a material with a non-leaching antimicrobial surface, suitable for biomedical devices or coatings.

Protocol 2: Immobilization onto an Amine-Terminated Polymer

This protocol describes the immobilization of the aldehyde onto an amine-terminated polymer via Schiff base formation.[8][10]

Materials

ReagentMolar Mass ( g/mol )Amount
Amine-terminated polymer (e.g., Jeffamine®)Varies1.0 g
4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde335.190.5 g
Absolute Ethanol-30 mL
Piperidine85.152 drops (catalyst)

Procedure

  • In a 50 mL round-bottom flask, dissolve the amine-terminated polymer (1.0 g) in absolute ethanol (20 mL).

  • In a separate beaker, dissolve 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde (0.5 g) in absolute ethanol (10 mL).

  • Add the aldehyde solution to the polymer solution with stirring.

  • Add two drops of piperidine as a catalyst.

  • Stir the mixture at room temperature for 48 hours, then heat at 60°C for 24 hours to drive the Schiff base formation to completion.

  • The resulting functionalized polymer may precipitate. If so, collect it by filtration. If not, precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether).

  • Wash the polymer thoroughly with ethanol to remove any unreacted aldehyde and the catalyst.

  • Dry the functionalized polymer under vacuum at 40°C for 48 hours.

Rationale for Experimental Choices

  • Schiff Base Formation: This is a robust and efficient reaction for covalently linking aldehydes to primary amines. The resulting imine bond is stable under many conditions.

  • Piperidine: A basic catalyst is often used to accelerate the formation of the Schiff base.

  • Heating: While the reaction proceeds at room temperature, heating helps to remove the water byproduct, shifting the equilibrium towards the product.

Antimicrobial Polymer Synthesis cluster_reactants Reactants cluster_product Product Reactant1 Amine-Terminated Polymer Product Antimicrobial Polymer (Schiff Base) Reactant1->Product + Reactant2 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde Reactant2->Product +

Caption: Immobilization of the aldehyde onto a polymer.

Application in Chemical Sensors

The aldehyde group can serve as a recognition site for primary amines through the formation of a Schiff base, which can lead to a change in color or fluorescence.[11][12][13] This principle can be used to develop a sensor for the detection of amines, which are important analytes in various fields, including environmental monitoring and food safety.

Protocol 3: Fabrication of a Colorimetric Amine Sensor

This protocol describes the development of a solution-based colorimetric sensor for the detection of a model primary amine.

Materials

ReagentConcentration
Stock solution of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde in Ethanol1 mM
Stock solution of a model analyte (e.g., aniline) in Ethanol10 mM
UV-Vis Spectrophotometer-
Quartz cuvettes-

Procedure

  • Prepare a 1 mM stock solution of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde in ethanol.

  • Prepare a 10 mM stock solution of the amine analyte (e.g., aniline) in ethanol.

  • In a quartz cuvette, place 2 mL of the aldehyde stock solution.

  • Record the initial UV-Vis spectrum of the aldehyde solution.

  • Add a small aliquot (e.g., 20 µL) of the amine stock solution to the cuvette, mix well, and immediately start recording UV-Vis spectra at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).

  • Observe the changes in the absorption spectrum, particularly the appearance of new peaks corresponding to the Schiff base product.

  • To test the sensitivity of the sensor, repeat the experiment with varying concentrations of the amine analyte.

Rationale for Experimental Choices

  • Ethanol: A common solvent that dissolves both the aldehyde and the amine and does not interfere with the UV-Vis measurement in the relevant range.

  • UV-Vis Spectroscopy: This technique is ideal for monitoring the formation of the Schiff base, as the extended conjugation in the product often leads to a new absorption band at a longer wavelength (a color change).[14]

Chemical Sensor Mechanism cluster_components Sensing System cluster_output Output Sensor 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde Signal Colorimetric/Fluorescent Change Sensor->Signal + Analyte Analyte Primary Amine Analyte->Signal

Caption: Principle of the aldehyde-based chemical sensor.

Characterization of the Synthesized Materials

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new materials.

For the Synthesized Molecule:

TechniquePurpose
¹H and ¹³C NMR To confirm the chemical structure and purity of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.
FTIR Spectroscopy To identify the key functional groups (aldehyde C=O stretch, C-O-C ether stretch).
Mass Spectrometry To confirm the molecular weight of the synthesized compound.

For the Antimicrobial Polymer:

TechniquePurpose
FTIR Spectroscopy To confirm the formation of the imine (C=N) bond and the disappearance of the aldehyde C=O signal.[15]
¹H NMR Spectroscopy To verify the covalent attachment of the benzaldehyde derivative to the polymer backbone.
Antimicrobial Assays To evaluate the efficacy of the polymer against relevant microorganisms (e.g., E. coli, S. aureus) using methods like the Kirby-Bauer test or broth microdilution assays.[8]

For the Chemical Sensor:

TechniquePurpose
UV-Vis or Fluorescence Spectroscopy To quantify the sensor's response to the analyte, including determining the limit of detection (LOD), sensitivity, and selectivity.[16]
Kinetic Studies To determine the response time of the sensor.
Selectivity Studies To test the sensor's response to potential interfering substances.

Conclusion

4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a versatile molecule with significant potential for applications in materials science. This guide has provided a foundation for its synthesis and its use in creating advanced materials such as antimicrobial polymers and chemical sensors. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to explore and innovate in this exciting area. The unique combination of functional groups in this molecule opens the door to a wide range of further modifications and applications, making it a valuable addition to the materials scientist's toolbox.

References

  • El-Newehy, M. H., Al-Deyab, S. S., Kenawy, E.-R., & Abdel-Megeed, A. (2012). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Molecules, 17(10), 11685–11701. [Link]

  • PubMed. (2012). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed. [Link]

  • Williamson Ether Synthesis. (n.d.). University of California, Riverside. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-434). [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2019). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Molecules, 24(22), 4153. [Link]

  • SciELO. (n.d.). Organic chemical Nano sensors: synthesis, properties, and applications. [Link]

  • ResearchGate. (n.d.). Organic Molecule Based Sensor for Aldehyde Detection. [Link]

  • ResearchGate. (2012). (PDF) Biocidal polymers: Synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. [Link]

  • White Rose Research Online. (2023). Hydrophilic aldehyde-functional polymer brushes: synthesis, characterization, and potential bioapplications. [Link]

  • Google Patents. (n.d.). CN1537675A - Oxydation catalyst used in synthesizing 4-hydroxy 3-methoxy benzaldehyde and 4-hydroxyl-3-ethoxy benzaldehyde by glyoxalic acid method.
  • ACS Publications. (2023). Hydrophilic Aldehyde-Functional Polymer Brushes: Synthesis, Characterization, and Potential Bioapplications. Macromolecules. [Link]

  • ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • Matilda. (n.d.). Hydrophilic Aldehyde-Functional Polymer Brushes: Synthesis, Characterization, and Potential Bioapplications. [Link]

  • ACS Publications. (2024). Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. Biomacromolecules. [Link]

  • RSC Publishing. (n.d.). Recent progress in fluorescent chemosensors for selective aldehyde detection. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • MDPI. (2018). Evaluation of Three Peptide Immobilization Techniques on a QCM Surface Related to Acetaldehyde Responses in the Gas Phase. Sensors, 18(11), 3959. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

  • ResearchGate. (n.d.). (PDF) Surface Sensitization Techniques and Recognition Receptors Immobilization on Biosensors and Microarrays. [Link]

  • MDPI. (2021). Recent Advances in Renewable Polymer Production from Lignin-Derived Aldehydes. Polymers, 13(3), 356. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • ChemBK. (n.d.). 3-Ethoxy-4-hydroxy-benzaldehyde. [Link]

  • JETIR. (2019). Application of Schiff base as a fluorescence sensor. [Link]

  • RSC Publishing. (n.d.). Chemical sensing with shapeshifting organic molecules. [Link]

  • RSC Publishing. (2023). Synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. [Link]

  • ResearchGate. (n.d.). Synthesis of the compounds. (a) 4-hydroxybenzaldehyde or 4-hydroxy-3-methoxybenzaldehyde, piperidine, toluene, reflux, 3 h. [Link]

  • Leibniz Institute of Polymer Research Dresden. (2025). Antimicrobial Polymer via ROMP of a Bioderived Tricyclic Oxanorbornene Lactam Derivative. [Link]

  • ACS. (n.d.). Synthesis of degradable polymers via metathesis reaction of ruthenium fischer carbenes. [Link]

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  • ResearchGate. (2002). Chemical syntheses of biodegradable polymers. [Link]

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  • PubMed. (2019). Chemical and Biomolecule Sensing with Organic Field-Effect Transistors. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

Welcome to the technical support center for the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this specific Williamson ether synthesis. Our goal is to empower you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to maximize your yield and purity.

I. Reaction Overview: The Williamson Ether Synthesis

The synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a classic example of the Williamson ether synthesis. This SN2 reaction involves the nucleophilic substitution of a halide (in this case, bromide) by an alkoxide.[1][2] The reaction proceeds by deprotonating the hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide.

Experimental_Workflow start Start reactants 1. Combine Reactants - 3-ethoxy-4-hydroxybenzaldehyde - K₂CO₃ - DMF start->reactants stir 2. Stir at Room Temperature reactants->stir add_bromide 3. Add 4-Bromobenzyl Bromide stir->add_bromide heat 4. Heat to 60-80°C (Monitor by TLC) add_bromide->heat cool 5. Cool to Room Temperature heat->cool precipitate 6. Pour into Ice Water cool->precipitate filter 7. Filter the Solid precipitate->filter wash 8. Wash with Water filter->wash dry 9. Dry the Product wash->dry purify 10. Purify (Recrystallization or Chromatography) dry->purify end End purify->end

Sources

Optimization

Technical Support Center: Purification of Crude 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

Welcome to the technical support resource for the purification of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who encount...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this intermediate in high purity. Drawing from established chemical principles and field experience, this document provides in-depth troubleshooting guides, detailed protocols, and answers to frequently asked questions.

The target compound, 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, is typically synthesized via a Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide (like 4-bromobenzyl bromide) by a phenoxide (generated from 3-ethoxy-4-hydroxybenzaldehyde, also known as ethyl vanillin). While robust, this synthesis can yield a variety of impurities that complicate downstream applications. This guide will equip you with the knowledge to diagnose and resolve these purification challenges effectively.

Section 1: Understanding Potential Impurities

Effective purification begins with understanding what you need to remove. The primary impurities in a crude reaction mixture of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde stem from incomplete reactions, side reactions, and subsequent product degradation.

Impurity NameStructure/FormulaOriginImpact on Purification
3-Ethoxy-4-hydroxybenzaldehyde C₉H₁₀O₃Unreacted starting materialHighly polar due to the phenolic -OH group. Easily separated by chromatography but can be an issue in crystallization if it oils out.
4-Bromobenzyl Halide CⅇH₆BrX (X=Br, Cl)Unreacted starting materialNon-polar. Can have an Rf value very close to the product in certain solvent systems, leading to co-elution in column chromatography.[4]
4-Bromobenzoic Acid C₇H₅BrO₂Oxidation of the aldehyde product or from the starting halide.[5][6][7]Acidic impurity. Can cause streaking on silica gel TLC/columns.[4] Removed by a basic wash, but its presence indicates potential product degradation.
Bis-(4-bromobenzyl) ether C₁₄H₁₂Br₂OSelf-condensation of the 4-bromobenzyl halide under basic conditions.Very non-polar. Typically elutes much faster than the desired product during column chromatography.
Elimination Byproduct (e.g., 4-bromostyrene derivatives) N/AE2 elimination side-reaction, competing with the desired Sₙ2 pathway.[2][8]Generally non-polar and volatile. Can be a significant issue if sterically hindered bases or high temperatures are used.
Residual Base/Salts e.g., K₂CO₃, NaHBase used in the Williamson synthesis.[8][9]Inorganic. Removed by an aqueous workup. If not fully removed, can cause issues with chromatography and crystallization.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the purification of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde in a practical Q&A format.

Q1: My crude product is a sticky, brown oil that refuses to crystallize. What's the cause and solution?

A1: This is a classic sign of significant impurities preventing the formation of a stable crystal lattice. The oiling out is often caused by unreacted starting materials or residual solvents.

  • Causality: The presence of multiple compounds, especially if one is an oil at room temperature (like some unreacted halides or solvents), disrupts the ordered arrangement required for crystallization. The brown color often points to residual bromine-containing species or other chromophoric impurities.[4]

  • Troubleshooting Steps:

    • Confirm Purity: First, run a TLC or crude ¹H NMR to estimate the level of impurity. This will guide your strategy.

    • Aqueous Wash: Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and perform a thorough aqueous workup. Wash with 1M NaOH or NaHCO₃ solution to remove acidic impurities like 4-bromobenzoic acid and unreacted phenolic starting material. Follow with a brine wash to remove residual water.

    • Solvent Removal: Ensure all extraction and reaction solvents are completely removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove stubborn high-boiling solvents like DMF or DMSO.

    • Attempt Crystallization Again: After this initial cleanup, attempt recrystallization from a different solvent system.

    • Chromatography: If the product still fails to crystallize, column chromatography is the most reliable next step to isolate the pure compound, which should then crystallize easily.

Q2: I've purified my product by column chromatography, but it retains a persistent yellow or brown color. How can I decolorize it?

A2: A persistent color after chromatography suggests the presence of highly chromophoric impurities that may co-elute with your product or trace amounts of bromine.[4]

  • Causality: Aldehydes can sometimes form colored charge-transfer complexes or may contain trace, highly conjugated impurities that are difficult to separate.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the colored solid in a minimum amount of a hot solvent suitable for recrystallization (e.g., ethanol or isopropanol). Add a very small amount (1-2% by weight) of activated charcoal. Keep the solution hot and swirl for 5-10 minutes. Perform a hot filtration through a pad of Celite to remove the charcoal, then allow the filtrate to cool and crystallize.[4][10]

    • Caution: Using too much charcoal can lead to significant product loss due to adsorption onto the carbon surface.[10]

Q3: During column chromatography, my product streaks badly on the TLC plate and gives poor separation. What's wrong?

A3: Streaking is typically caused by acidic impurities, compound instability on silica gel, or overloading the TLC/column.[4][11]

  • Causality: Silica gel is slightly acidic and can interact strongly with polar or acidic functional groups.[4] The aldehyde group can oxidize to a carboxylic acid, which will streak badly.

  • Troubleshooting Steps:

    • Neutralize the Eluent: Add a small amount of triethylamine (~0.1-0.5%) to your chromatography eluent (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica gel, preventing streaking from acidic impurities and minimizing degradation of sensitive compounds.

    • Check for Degradation: Run a 2D TLC. Spot your compound, run the plate in one direction, then dry it completely, turn it 90 degrees, and run it again in the same solvent system. If you see spots that are not on the diagonal, your compound is decomposing on the silica plate.[11]

    • Alternative Stationary Phase: If decomposition is severe, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[11][12]

Q4: My yield is consistently low after purification. Where am I losing my product?

A4: Product loss can occur at multiple stages: incomplete reaction, workup issues, or during the purification process itself.

  • Causality & Troubleshooting:

    • Workup Loss: Ensure the pH of the aqueous layer is appropriate during extraction. If you perform a basic wash, ensure you re-extract the aqueous layer with fresh organic solvent to recover any product that may have partitioned.

    • Recrystallization Loss: The most common cause is using too much solvent or cooling the solution too rapidly.[10] Always use the minimum amount of hot solvent required to dissolve the solid. Allow for slow cooling to maximize crystal formation and purity.[4] Check the mother liquor by TLC; if a large amount of product remains, concentrate the mother liquor and attempt a second crop of crystals.

    • Chromatography Loss: The compound may be irreversibly adsorbed onto the silica gel, especially if it is unstable.[11] Ensure you choose an appropriate eluent system that moves the compound off the column efficiently (target Rf ~0.3-0.4).

Section 3: Experimental Protocols

These protocols provide a starting point for the purification of crude 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. Optimization may be required based on the specific impurity profile of your crude material.

Purification Workflow Overview

G crude Crude Product (Oil or Solid) workup Aqueous Workup (Base Wash, Brine) crude->workup purity_check1 Purity Assessment (TLC, NMR) workup->purity_check1 is_solid Is it a solid? purity_check1->is_solid rescue Protocol 3: Bisulfite Adduct Formation (If aldehyde is major component) purity_check1->rescue Aldehyde impure, other methods fail recrystallize Protocol 1: Recrystallization is_solid->recrystallize Yes column Protocol 2: Flash Column Chromatography is_solid->column No / Impure is_pure Is it pure? recrystallize->is_pure is_pure->column No final_product Pure Crystalline Product is_pure->final_product Yes column->final_product rescue->final_product

Caption: General purification workflow for 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

Protocol 1: Recrystallization

This method is ideal when the crude product is already a solid and contains relatively minor impurities.

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in various solvents (see table below) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.

Solvent SystemRationale
Ethanol / WaterThe compound is likely soluble in hot ethanol. Water is then added as an anti-solvent to induce crystallization upon cooling.
Isopropanol (IPA)A common, effective solvent for moderately polar compounds.
Ethyl Acetate / HexaneDissolve in a minimum of hot ethyl acetate, then add hexane as the anti-solvent until turbidity persists. Reheat to clarify and cool slowly.
TolueneGood for less polar compounds; slow evaporation can yield high-quality crystals.
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Do not add a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal growth appears to have stopped, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography

This is the most versatile method for separating multiple components in the crude mixture.[12]

  • Eluent Selection: Using TLC, find a solvent system (typically a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate) that gives the desired product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (either as a dry pack followed by eluent, or as a slurry). Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often gives better resolution.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (air or nitrogen) to achieve a steady flow. Collect fractions continuously.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification via Bisulfite Adduct (Rescue Technique)

This chemical method is highly specific for aldehydes and can be used to separate them from non-carbonyl impurities like unreacted 4-bromobenzyl halide.[5][13][14]

  • Adduct Formation: Dissolve the crude mixture in a suitable solvent like methanol or ethanol. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours. A precipitate of the aldehyde-bisulfite adduct should form.[13][14]

  • Separation: Filter the solid adduct and wash it with ethanol, then ether, to remove soluble impurities. Alternatively, if no precipitate forms, dilute the mixture with water and perform a liquid-liquid extraction with a solvent like ether or ethyl acetate. The non-aldehyde impurities will remain in the organic layer, while the charged bisulfite adduct will be in the aqueous layer.

  • Regeneration of Aldehyde: Treat the isolated solid adduct (or the separated aqueous layer) with either a strong base (e.g., 10% NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. This will regenerate the aldehyde.

  • Extraction: Extract the regenerated aldehyde from the aqueous mixture using an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified aldehyde.

Section 4: Purity Assessment

After any purification procedure, the purity of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde must be confirmed.

Purity Analysis Workflow

G start Purified Solid tlc TLC Analysis start->tlc mp Melting Point start->mp nmr ¹H NMR Spectroscopy start->nmr hplc HPLC/GC (Optional, for high purity) start->hplc result1 Single spot? (Compare to crude) tlc->result1 result2 Sharp melting range? (<2 °C range) mp->result2 result3 Clean spectrum? (No impurity peaks) nmr->result3 result4 Purity >99%? hplc->result4 final High Purity Confirmed result1->final Yes result2->final Yes result3->final Yes result4->final Yes

Caption: Workflow for assessing the purity of the final product.

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique to check for the presence of impurities and to monitor the progress of column chromatography. A pure compound should ideally show a single spot.[12]

  • Melting Point: A pure crystalline solid will have a sharp, defined melting point. A broad melting range is a strong indicator of impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the definitive method for confirming the structure of the product. The absence of peaks corresponding to starting materials or by-products is a key indicator of purity. Integration of impurity peaks against product peaks can provide a quantitative purity estimate.[15]

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These are high-resolution techniques used to determine purity with high accuracy (e.g., >99%).[16][17][18] RP-HPLC is generally preferred for compounds of this polarity.[17]

References

  • Blog. (2025, July 14). How to test the purity of benzaldehyde?
  • BenchChem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.
  • BenchChem. (n.d.). A Researcher's Guide to Purity Assessment of Synthesized 4-Fluorobenzaldehyde Derivatives.
  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?
  • BenchChem. (2025, December). Assessing the Purity of Synthesized 3-Fluorobenzaldehyde Derivatives: A Comparative Guide to HPLC Analysis.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • CIR Expert Panel. (2023, May 19). Safety Assessment of Benzaldehyde as Used in Cosmetics.
  • Blog. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide.
  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • NIH PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Org. Synth. 2012, 89, 105-114.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

Welcome to the technical support center for the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. This guide is designed for chemistry professionals engaged in multi-step organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. This guide is designed for chemistry professionals engaged in multi-step organic synthesis. Here, we address common challenges and frequently asked questions encountered during the Williamson ether synthesis of this specific compound, providing in-depth, field-tested solutions to help you optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a classic example of the Williamson ether synthesis. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion of 3-ethoxy-4-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide.[1][2] While straightforward in principle, the reaction is susceptible to several competing side reactions that can significantly impact yield and purity. This guide will help you navigate these challenges.

Williamson Ether Synthesis Main Reaction Pathway cluster_sn2 SN2 Reaction reagent1 3-Ethoxy-4-hydroxybenzaldehyde intermediate Phenoxide Intermediate reagent1->intermediate Deprotonation reagent2 4-Bromobenzyl bromide product 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde reagent2->product intermediate->product base Base (e.g., K2CO3, NaH)

Caption: The desired SN2 pathway for the synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yield is significantly lower than expected. What are the most likely causes and how can I fix this?

Low yields are a common issue and can stem from multiple factors. A systematic approach is crucial for diagnosis.

Answer:

Several factors can contribute to low yields in this synthesis. The most common culprits are incomplete deprotonation, competing side reactions, and suboptimal reaction conditions.

1. Incomplete Deprotonation of the Phenol: The first step, the formation of the nucleophilic phenoxide, is critical. If deprotonation is incomplete, the unreacted 3-ethoxy-4-hydroxybenzaldehyde is not nucleophilic enough to participate in the reaction, effectively reducing your potential yield from the outset.[2]

  • Solution:

    • Choice of Base: Use a sufficiently strong base to ensure complete deprotonation. Sodium hydride (NaH) is an excellent choice as it reacts irreversibly, with the evolution of hydrogen gas serving as a visual indicator of reaction.[2] Anhydrous potassium carbonate (K₂CO₃) is a milder, safer alternative, but may require higher temperatures and longer reaction times.

    • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture. Water can consume strong bases like NaH and hydrolyze the alkyl halide.[3] Ensure all glassware is oven-dried and use anhydrous solvents.

2. Competing E2 Elimination: The phenoxide is not only a nucleophile but also a base. It can abstract a proton from the carbon adjacent to the leaving group on the alkyl halide, leading to an alkene byproduct via an E2 elimination mechanism.[4][5]

  • Solution:

    • Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions.[4] Running the reaction at the lowest effective temperature will favor the desired SN2 pathway. A typical range is 50-80 °C.[6] Avoid excessive heating.

    • Choice of Alkyl Halide: Fortunately, 4-bromobenzyl bromide is a primary benzylic halide, which is sterically unhindered and highly susceptible to SN2 attack, minimizing the E2 side reaction.[2][4] This is less of a concern here than with secondary or tertiary halides.

3. Hydrolysis of 4-Bromobenzyl Bromide: As a reactive benzylic halide, 4-bromobenzyl bromide can be hydrolyzed to 4-bromobenzyl alcohol in the presence of water, consuming your electrophile.[7][8]

  • Solution: Rigorously maintain anhydrous conditions throughout the setup and reaction. Use freshly opened or properly stored anhydrous solvents.

4. Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing reaction pathways.

  • Solution: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. These solvents effectively solvate the cation (e.g., Na⁺ or K⁺), leaving a "naked," highly reactive phenoxide anion, which accelerates the SN2 reaction.[5]

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low Yield Observed q1 Check Reagents & Conditions start->q1 q2 Analyze Byproducts by TLC/NMR q1->q2 Conditions Seem OK sol1 Use Anhydrous Solvent. Ensure Base is Active & Stoichiometric. q1->sol1 Moisture/Base Issue? sol2 Lower Reaction Temperature. q2->sol2 Alkene Byproduct (E2 Elimination) sol3 Switch to Polar Aprotic Solvent (DMF). Consider Phase-Transfer Catalyst. q2->sol3 Polar Byproduct (C-Alkylation)

Caption: A systematic workflow for diagnosing low reaction yields.

Question 2: I'm observing a significant byproduct that is difficult to separate from my desired ether product. What could it be?

When a byproduct has similar polarity to your product, it often points to an isomeric impurity.

Answer:

The most probable culprit is a C-alkylated byproduct. The phenoxide intermediate is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the activated carbon atoms on the aromatic ring (ortho and para to the oxygen).[1]

  • O-alkylation (the desired reaction) yields the ether.

  • C-alkylation (the side reaction) forms a new carbon-carbon bond between the aromatic ring and the benzyl group.

Caption: Competition between desired O-alkylation and undesired C-alkylation.

How to Favor O-Alkylation:

  • Solvent Choice is Key: As mentioned, polar aprotic solvents (DMF, DMSO, acetonitrile) are paramount. They solvate the counter-ion but not the oxygen anion, making the oxygen the most available and reactive nucleophilic site.[4][5] Protic solvents (like ethanol or water) would hydrogen-bond with the oxygen, shielding it and making the ring carbons relatively more nucleophilic.

  • Use of Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve yields and selectivity for O-alkylation.[6] The PTC helps shuttle the phenoxide anion from a solid or aqueous phase into the organic phase where the reaction occurs, often allowing for milder conditions (weaker base, lower temperature), which further suppresses side reactions.

ParameterEffect on O-Alkylation (Desired)Effect on C-Alkylation (Side Reaction)
Solvent Favored by Polar Aprotic (DMF, DMSO)Favored by Protic (Ethanol, Water)
Temperature Generally favored at moderate temperaturesCan increase with higher temperatures
Counter-ion Larger cations (e.g., K⁺, Cs⁺) can increase O-selectivitySmaller, harder cations (e.g., Li⁺) may favor C-alkylation
Catalyst Phase-Transfer Catalysts (TBAB) strongly favor O-alkylation---

Frequently Asked Questions (FAQs)

Q1: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base? While NaOH and KOH are strong bases, they are typically used in aqueous solutions, which is detrimental to the Williamson ether synthesis.[6] However, they can be effective under phase-transfer catalysis (PTC) conditions using concentrated aqueous NaOH or solid KOH, which avoids introducing large amounts of water into the organic phase. For general lab-scale synthesis without PTC, NaH or anhydrous K₂CO₃ are more reliable choices.

Q2: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. You should see the spot for 3-ethoxy-4-hydroxybenzaldehyde (polar) gradually disappear as a new, less polar spot for the product ether appears. The 4-bromobenzyl bromide should also be visible on the TLC plate. The reaction is complete when the limiting reagent (typically the phenol) is no longer visible.

Q3: What are the critical safety precautions for handling 4-bromobenzyl bromide? 4-Bromobenzyl bromide is a hazardous substance and must be handled with appropriate care.

  • Lachrymator: It is a lachrymator, meaning it irritates the eyes and causes tearing. Always handle it in a well-ventilated chemical fume hood.[9]

  • Corrosive: It causes severe skin burns and eye damage.[7][9] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Incompatible Materials: Avoid contact with bases, alcohols, amines, and metals.[7]

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate in DMF

This is a reliable and commonly used method.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq).

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, approx. 5-10 mL per gram of aldehyde). Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).

  • Heating: Stir the mixture at room temperature for 15 minutes, then add 4-bromobenzyl bromide (1.05 - 1.1 eq). Heat the reaction mixture to 60-70 °C.

  • Monitoring: Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (approx. 5x the volume of DMF).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Phenol:Alkyl Halide:Base Ratio 1 : 1.1 : 1.5A slight excess of the alkylating agent and base ensures the phenol is the limiting reagent and is fully consumed.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvent accelerates the SN2 reaction.[5]
Temperature 60-80 °CProvides sufficient energy for the reaction while minimizing the E2 elimination side reaction.[3][6]
Reaction Time 4-12 hoursMonitor by TLC to determine the optimal endpoint and avoid potential product degradation from prolonged heating.[6]

References

  • BenchChem Technical Support. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68527, 4-Bromobenzyl bromide. PubChem. [Link]

  • BenchChem Technical Support. (2025). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene. BenchChem.
  • BenchChem Technical Support. (2025). Common side reactions in the Williamson synthesis of ethers. BenchChem.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • BenchChem Technical Support. (2025). Troubleshooting Williamson ether synthesis side reactions. BenchChem.
  • ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

This guide is intended for researchers, scientists, and drug development professionals working with 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. Here, we provide in-depth technical support, troubleshooting guides, and fr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals working with 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. Here, we provide in-depth technical support, troubleshooting guides, and frequently asked questions (FAQs) to address common issues encountered during its synthesis, handling, and analysis. Our focus is on providing practical, experience-driven advice to ensure the integrity of your research.

Section 1: Understanding the Chemistry of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a substituted benzaldehyde derivative. Its molecular structure, featuring an aldehyde group, an ether linkage, and a brominated aromatic ring, makes it a valuable intermediate in organic synthesis. However, these same functional groups are also the sources of potential impurities through various chemical transformations. A foundational understanding of its synthesis is key to anticipating and troubleshooting these impurities.

The most common and logical synthetic route to this compound is a Williamson ether synthesis .[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-ethoxy-4-hydroxybenzaldehyde attacks 4-bromobenzyl bromide to form the desired ether linkage.[3][4]

Section 2: Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding impurities in 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

Q1: What are the most common impurities I should expect to see in my sample of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde?

A1: The most common impurities typically arise from the synthetic process and subsequent storage. These can be broadly categorized as:

  • Unreacted Starting Materials: The two primary starting materials are 3-ethoxy-4-hydroxybenzaldehyde (also known as ethylvanillin)[5][6] and 4-bromobenzyl bromide.[7] Incomplete reaction will lead to their presence in the final product.

  • Reagent-Related Impurities: Impurities present in the starting materials can be carried through the synthesis.

  • Side-Reaction Products: Although the Williamson ether synthesis is generally efficient, side reactions can occur.

  • Degradation Products: Over time, or with exposure to air and light, the product can degrade. The aldehyde functional group is particularly susceptible to oxidation to the corresponding carboxylic acid.[8]

Q2: How can I identify these impurities in my analytical data (e.g., HPLC, NMR)?

A2: Each class of impurity will have characteristic signals in different analytical techniques:

  • Unreacted 3-ethoxy-4-hydroxybenzaldehyde: In reversed-phase HPLC, this starting material is more polar than the product and will likely have a shorter retention time. In ¹H NMR, the phenolic hydroxyl proton will be a noticeable signal that is absent in the pure product.

  • Unreacted 4-bromobenzyl bromide: This is a reactive electrophile and may be observed in GC-MS or HPLC.[9] Its benzylic protons will have a characteristic chemical shift in ¹H NMR.

  • 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzoic acid: This oxidation product will be significantly more polar than the aldehyde and will have a very different retention time in HPLC. In ¹H NMR, the aldehyde proton signal (around 9-10 ppm) will be absent, and a carboxylic acid proton signal (often broad, >10 ppm) may appear. The IR spectrum would show a broad O-H stretch and a shift in the carbonyl peak.

Q3: My sample of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde has developed a yellowish tint over time. What could be the cause?

A3: A change in color, particularly to yellow, is often indicative of degradation. Benzaldehyde derivatives can be sensitive to light and air.[10] The yellowing could be due to the formation of small amounts of colored degradation products or polymeric materials. It is crucial to store the compound in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon).[5]

Section 3: Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.

Issue 1: I see an unexpected peak in my HPLC chromatogram with a shorter retention time than the main product peak.

  • Possible Cause: A peak with a shorter retention time in reversed-phase HPLC indicates a more polar compound. The most likely candidate is the unreacted starting material, 3-ethoxy-4-hydroxybenzaldehyde .

  • Troubleshooting Steps:

    • Co-injection: Spike your sample with a small amount of authentic 3-ethoxy-4-hydroxybenzaldehyde. If the peak of interest increases in area, you have confirmed its identity.

    • LC-MS Analysis: If available, analyze the sample by LC-MS to determine the mass of the impurity. 3-ethoxy-4-hydroxybenzaldehyde has a molecular weight of 166.17 g/mol .[5]

    • Purification: If the level of this impurity is unacceptably high, the product can be purified by recrystallization or column chromatography.

Issue 2: My ¹H NMR spectrum shows a singlet at around 4.5 ppm that I can't assign to my product.

  • Possible Cause: A singlet in this region could correspond to the benzylic protons of unreacted 4-bromobenzyl bromide .

  • Troubleshooting Steps:

    • Check Starting Material Spectrum: Compare the spectrum of your product with a spectrum of pure 4-bromobenzyl bromide to confirm the chemical shift.

    • Integration: Integrate the impurity peak relative to a known proton signal of your product to quantify the amount of unreacted starting material.

    • Aqueous Work-up: Ensure your reaction work-up was sufficient to remove unreacted alkyl halides. A wash with a mild base can help quench and remove any remaining 4-bromobenzyl bromide.

Issue 3: My product yield is low, and I have a significant amount of a non-polar byproduct.

  • Possible Cause: While less common for primary halides, a possible side reaction in the Williamson ether synthesis is elimination, which could lead to byproducts. Another possibility is the formation of a symmetrical ether from the 4-bromobenzyl bromide, bis(4-bromobenzyl) ether, especially if the reaction conditions are not optimal.

  • Troubleshooting Steps:

    • Reaction Temperature: Ensure the reaction temperature is not too high, as higher temperatures can favor elimination reactions.[2]

    • Base Strength: Use an appropriate base. A very strong base could potentially promote side reactions. For phenolic substrates, milder bases like potassium carbonate are often sufficient.[3]

    • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of 4-bromobenzyl bromide could lead to the formation of byproducts.

Section 4: Key Impurities Profile

The following table summarizes the key potential impurities in 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

Impurity NameChemical StructureLikely SourceSuggested Analytical Method
3-Ethoxy-4-hydroxybenzaldehydeC₉H₁₀O₃Unreacted Starting MaterialHPLC, ¹H NMR
4-Bromobenzyl bromideC₇H₆Br₂Unreacted Starting MaterialGC-MS, ¹H NMR
4-[(4-Bromobenzyl)oxy]-3-ethoxybenzoic acidC₁₆H₁₅BrO₄Oxidation of AldehydeHPLC, ¹H NMR, IR
Bis(4-bromobenzyl) etherC₁₄H₁₂Br₂OSide reaction of 4-bromobenzyl bromideGC-MS, ¹H NMR

Section 5: Visualizing the Process

Diagrams can help clarify the synthetic pathway and the troubleshooting process.

Synthetic Pathway and Impurity Origins

SM1 3-Ethoxy-4-hydroxybenzaldehyde Product 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde SM1->Product Williamson Ether Synthesis SM2 4-Bromobenzyl Bromide SM2->Product Williamson Ether Synthesis Imp1 Unreacted SM1 Product->Imp1 Incomplete Reaction Imp2 Unreacted SM2 Product->Imp2 Incomplete Reaction Imp3 Oxidation Product (Benzoic Acid) Product->Imp3 Air/Light Exposure

Caption: Synthetic route and sources of common impurities.

General Troubleshooting Workflow for Unknown Impurities

Start Unexpected Peak in Analytical Data (e.g., HPLC) Step1 Hypothesize Impurity Identity (e.g., Starting Material, Byproduct) Start->Step1 Step2 Analyze by Mass Spectrometry (LC-MS or GC-MS) Step1->Step2 Step5 Synthesize or Purchase Authentic Standard Step1->Step5 Step3 Does Mass Match Hypothesized Structure? Step2->Step3 Step4a Identity Confirmed Step3->Step4a Yes Step4b Identity Not Confirmed Step3->Step4b No Step8b Further Spectroscopic Analysis (e.g., NMR, IR) Step4b->Step8b Step6 Co-elution/Co-injection Experiment Step5->Step6 Step7 Does the Peak Enhance? Step6->Step7 Step8a Identity Confirmed Step7->Step8a Yes Step7->Step8b No

Caption: Workflow for identifying unknown impurities.

References

  • Quora. (2022). Why is benzaldehyde less reactive than aliphatic aldehyde? Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzaldehyde derivatives with investigated inhibition profile. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Retrieved from [Link]

  • Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al... Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Tin Hang Technology Limited. (n.d.). 8212760250 3-ethoxy-4-hydroxybenzaldehyde for synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobenzyl bromide. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Retrieved from [Link]

  • ACS Publications. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzyl bromide. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Optimizing Williamson Ether Synthesis for Aryl Ethers

Welcome to our dedicated technical support center for the Williamson ether synthesis of aryl ethers. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Williamson ether synthesis of aryl ethers. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this classical yet powerful reaction. Here, we move beyond textbook procedures to offer field-proven insights and solutions to common challenges encountered in the laboratory.

Understanding the Fundamentals: Why Aryl Ether Synthesis Can Be Challenging

The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 mechanism where an alkoxide nucleophile displaces a leaving group from an alkyl halide.[1] However, the synthesis of aryl ethers introduces specific challenges. The nucleophile in this case is a phenoxide, and the electrophile is an alkyl halide. While the phenoxide is a potent nucleophile, the competing C-alkylation of the aromatic ring can be a significant side reaction.[2] Furthermore, the alternative approach of using an aryl halide and an alkoxide is generally not feasible under standard Williamson conditions due to the low reactivity of aryl halides in SN2 reactions.[3]

This guide will address these challenges and provide practical strategies to enhance your reaction yields and purity.

Troubleshooting Guide & FAQs

Here we address common questions and issues encountered during the Williamson ether synthesis of aryl ethers.

Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?

A1: A slow or incomplete reaction is a frequent issue. Several factors could be at play:

  • Insufficiently Strong Base: The phenol must be fully deprotonated to form the more nucleophilic phenoxide. If you are using a weak base, the equilibrium may not favor the phenoxide. For most phenols, strong bases like sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent are effective.[3] For more sensitive substrates or to simplify the procedure, consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are particularly effective for aryl ether synthesis.[2]

  • Poor Leaving Group: The rate of the SN2 reaction is highly dependent on the leaving group. The general trend for halide leaving groups is I > Br > Cl > F.[4] If you are using an alkyl chloride, the reaction will be significantly slower than with an alkyl bromide or iodide. Consider switching to a better leaving group if possible. Alternatively, adding a catalytic amount of sodium or potassium iodide can facilitate an in situ halide exchange (Finkelstein reaction), converting an alkyl chloride to a more reactive alkyl iodide.[5] Tosylates and mesylates are also excellent leaving groups.[1]

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are highly recommended as they solvate the cation of the phenoxide, leaving the anionic oxygen more nucleophilic.[5] Protic solvents, such as ethanol or water, can hydrogen bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[5]

  • Low Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature will result in a slow reaction rate. A typical temperature range for conventional heating is 50-100 °C.[5] If the reaction is still slow, a modest increase in temperature may be beneficial.

Q2: I am observing a significant amount of a byproduct that is not my desired ether. What could it be and how can I minimize its formation?

A2: The most common byproduct in the Williamson synthesis of aryl ethers is the C-alkylated product. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring.[5]

To favor O-alkylation over C-alkylation:

  • Solvent Selection: The solvent plays a crucial role in directing the regioselectivity. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[6] In contrast, protic solvents can promote C-alkylation.

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio. While a detailed discussion is beyond the scope of this guide, it is a factor to consider in persistent cases of C-alkylation.

  • Steric Hindrance: While less of a factor for the phenoxide itself, significant steric hindrance on the alkylating agent can disfavor the SN2 reaction, potentially allowing for other side reactions to become more prominent. It is always best to use a primary alkyl halide.[1]

Another potential side reaction is elimination (E2), especially if you are using a secondary or tertiary alkyl halide.[1] The phenoxide is a strong base, which can promote the elimination of HX from the alkyl halide to form an alkene. To avoid this, always use a primary alkyl halide for the synthesis of aryl ethers via the Williamson reaction.[1][5]

Q3: I have a sensitive functional group on my phenol or alkyl halide. How can I run the reaction under milder conditions?

A3: For substrates with sensitive functional groups that may not tolerate strong bases like NaH, milder conditions are necessary.

  • Use of Carbonate Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices for the synthesis of aryl ethers.[2] They are solid bases that are generally less harsh than metal hydrides.

  • Solvent-Free Conditions: An environmentally friendly approach is to perform the reaction under solvent-free conditions using a solid base like NaHCO₃ or K₂CO₃.[7] This can lead to rapid reactions at lower temperatures with high purity and yield.[7]

  • Phase-Transfer Catalysis (PTC): PTC is a powerful technique for running reactions with two immiscible phases, such as a solid or aqueous base and an organic solvent containing the reactants. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the phenoxide from the solid/aqueous phase to the organic phase where it can react with the alkyl halide.[5][8] This often allows for the use of milder bases and lower reaction temperatures.

Q4: I need to synthesize a diaryl ether. Can I use the Williamson ether synthesis?

A4: The direct synthesis of diaryl ethers using a phenoxide and an unactivated aryl halide via the Williamson ether synthesis is generally not feasible.[2] Aryl halides are unreactive towards SN2 reactions due to the high strength of the carbon-halogen bond and steric hindrance.[9]

For the synthesis of diaryl ethers, the Ullmann condensation is the preferred method. This reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst.[2]

However, if the aryl halide is activated with strongly electron-withdrawing groups, nucleophilic aromatic substitution can occur, which may be an alternative route.

Advanced Techniques for Enhanced Aryl Ether Synthesis

For particularly challenging substrates or to improve efficiency, consider these modern approaches:

Microwave-Assisted Williamson Ether Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For the Williamson ether synthesis, it can dramatically reduce reaction times and improve yields.

  • Mechanism of Action: Microwaves provide rapid and uniform heating of the reaction mixture, leading to a significant increase in the reaction rate.

  • Typical Conditions: Reactions are often complete in a matter of minutes (e.g., 10 minutes) at temperatures around 130 °C.[5] This can increase yields from a range of 6-29% in conventional heating to 20-55% with microwave assistance.[5]

  • Green Chemistry: Microwave-assisted synthesis aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of greener solvents or even solvent-free conditions.[10][11]

High-Temperature Catalytic Williamson Ether Synthesis (CWES)

For industrial-scale synthesis, a high-temperature catalytic approach has been developed.

  • Principle: By increasing the temperature to above 300 °C, weaker and less expensive alkylating agents like alcohols or esters can be used.[12] The high temperature significantly enhances their alkylating power.[12]

  • Advantages: This method avoids the formation of salt byproducts and can achieve high selectivity (up to 99%).[12] It is particularly useful for the production of industrially important aryl ethers like anisole.[5][12]

Summary of Recommended Reaction Conditions

ParameterConventional HeatingMicrowave-AssistedPhase-Transfer Catalysis (PTC)
Base NaH, KH, K₂CO₃, Cs₂CO₃[2][3]K₂CO₃, NaHCO₃[7][13]KOH, K₂CO₃ (solid or aqueous)[5]
Solvent DMF, DMSO, Acetonitrile[5]DMF, or solvent-free[7][13]Biphasic (e.g., Toluene/Water)
Temperature 50-100 °C[5]~130 °C[5]Room Temperature to 80 °C
Time 1-8 hours[5]5-15 minutes[5]1-6 hours
Catalyst NaI (optional)[5]None typically requiredTetrabutylammonium bromide, 18-crown-6[5]
Alkylating Agent Primary Alkyl Iodide or Bromide[1][4]Primary Alkyl Halide or TosylatePrimary Alkyl Halide

Experimental Protocols

General Protocol for Microwave-Assisted Williamson Ether Synthesis of an Aryl Ether
  • To a 10 mL microwave reaction vial, add the phenol (1 mmol), potassium carbonate (1.5 mmol), and the primary alkyl halide (1.2 mmol).

  • Add 3 mL of DMF as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 130 °C for 10-15 minutes.

  • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: This is a general protocol and may require optimization for specific substrates.

Visualizing the Process

Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield of Aryl Ether check_base Is the base strong enough? (e.g., NaH, K₂CO₃) start->check_base check_lg Is the leaving group good? (I > Br > Cl) check_base->check_lg Yes use_stronger_base Use a stronger base (e.g., NaH) check_base->use_stronger_base No check_solvent Is the solvent polar aprotic? (DMF, DMSO) check_lg->check_solvent Yes use_better_lg Use a better leaving group (e.g., alkyl iodide) check_lg->use_better_lg No check_temp Is the temperature adequate? (50-100 °C) check_solvent->check_temp Yes change_solvent Switch to a polar aprotic solvent check_solvent->change_solvent No check_alkyl_halide Is the alkyl halide primary? check_temp->check_alkyl_halide Yes increase_temp Increase temperature check_temp->increase_temp No use_primary_halide Use a primary alkyl halide check_alkyl_halide->use_primary_halide No success Improved Yield check_alkyl_halide->success Yes use_stronger_base->check_lg use_better_lg->check_solvent change_solvent->check_temp increase_temp->check_alkyl_halide use_primary_halide->success

Caption: Troubleshooting workflow for low yield.

Mechanism of Phase-Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase ArOH ArOH (Phenol) ArOK ArO⁻ K⁺ (Phenoxide) ArOH->ArOK + Base Base Base (e.g., KOH) QOAr Q⁺ArO⁻ ArOK->QOAr + Q⁺X⁻ QX Q⁺X⁻ (Catalyst) QX_regen Q⁺X⁻ QX->QX_regen Catalyst Cycle Product Ar-O-R (Aryl Ether) QOAr->Product + R-X RX R-X (Alkyl Halide) Product->QX_regen releases Q⁺X⁻

Caption: Phase-transfer catalysis mechanism.

References

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Microwave Assisted Ethers Synthesis. (2016, November 22). Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Williamson ether synthesis. (2020, July 15). L.S.College, Muzaffarpur. Retrieved January 16, 2026, from [Link]

  • A Brief Review: Microwave Assisted Ethers Synthesis. (n.d.). Kazemi M Ilam University, Iran. Retrieved January 16, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved January 16, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved January 16, 2026, from [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021, January 28). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Why can't the Williamson synthesis be used to prepare diphenyl ether?. (2014, October 12). Quora. Retrieved January 16, 2026, from [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Regular Article. (n.d.). Organic Chemistry Research. Retrieved January 16, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]

Sources

Optimization

Technical Support Center: A Guide to the Scalable Synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

Welcome to the Technical Support Center for the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to imple...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to implement or scale up this synthetic procedure. Here, we delve into the practical aspects of the synthesis, offering troubleshooting advice and answers to frequently asked questions to ensure a successful and efficient reaction.

I. Introduction to the Synthesis

The synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is primarily achieved through a classic Williamson ether synthesis. This robust and versatile reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide generated from 4-hydroxy-3-ethoxybenzaldehyde attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide to form the desired ether linkage.

The overall transformation is depicted below:

Reaction_Scheme reagents + sub2 4-bromobenzyl bromide reagents->sub2 product sub1 4-hydroxy-3-ethoxybenzaldehyde sub1->reagents arrow sub2->arrow prod 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde base Base (e.g., K2CO3) Solvent (e.g., DMF) arrow->prod arrow->base Troubleshooting_Low_Yield start Low or No Product q1 Is the base strong enough and anhydrous? start->q1 s1 Use anhydrous K2CO3 (1.5-2 eq.) or consider NaH. q1->s1 No q2 Are the reagents and solvent dry? q1->q2 Yes s1->q2 s2 Use anhydrous solvent (DMF, ACN). Check starting material purity. q2->s2 No q3 Is the reaction temperature optimal? q2->q3 Yes s2->q3 s3 Gently heat to 60-80 °C. Monitor for side products. q3->s3 No end Improved Yield q3->end Yes s3->end

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of a Significant Amount of Side Products

Question: My reaction is producing impurities alongside my desired product. What are these side products and how can I minimize their formation?

Answer: The most common side reactions in this synthesis are O-alkylation versus C-alkylation and elimination reactions.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur, leading to isomeric impurities. [1][2] * Solution:

    • Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation. [3] * Counter-ion: The nature of the cation can also play a role, though this is less commonly varied in standard laboratory practice.
  • Elimination (E2) Reactions: While less likely with a primary benzylic halide like 4-bromobenzyl bromide, elimination to form an alkene is a potential competing pathway, especially if the reaction is overheated or a very strong, sterically hindered base is used. [4] * Solution:

    • Temperature Control: Avoid excessive heating. Monitor the reaction progress by TLC to determine the optimal temperature and time.
    • Base Selection: Stick to moderately strong, non-hindered bases like K₂CO₃.

Problem 3: Difficulty in Product Purification

Question: I am having trouble isolating a pure product. What are the best methods for purification?

Answer: The product, 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, is a solid at room temperature. Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: This is often the most efficient method for purifying solid products on a larger scale.

    • Solution:

      • A common and effective solvent system for recrystallization of similar benzaldehyde derivatives is ethanol or a mixture of ethanol and water. [5][6]Experiment with different solvent systems to find the one that gives the best recovery of pure crystals.

  • Column Chromatography: For smaller scales or to separate closely related impurities, silica gel column chromatography is effective.

    • Solution:

      • A non-polar/polar solvent system such as hexane/ethyl acetate is a good starting point for the mobile phase. The polarity can be adjusted based on the TLC analysis of the crude product.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the ethoxy group at the 3-position of the benzaldehyde?

A1: The ethoxy group is an electron-donating group. This increases the electron density of the aromatic ring and makes the phenolic proton slightly more acidic, facilitating its deprotonation. It also influences the electronic properties and conformation of the final molecule.

Q2: Will the bromo substituent on the benzyl bromide affect the reaction?

A2: The bromo group is an electron-withdrawing group. While it is on a separate aromatic ring, it can have a minor electronic effect on the benzylic carbon, potentially making it slightly more electrophilic and susceptible to nucleophilic attack. This is generally not a significant hindrance to the reaction. [7] Q3: Can I use a different benzyl halide, such as 4-chlorobenzyl chloride?

A3: Yes, other benzyl halides can be used. The reactivity of the halide follows the order I > Br > Cl. Therefore, 4-bromobenzyl bromide is generally more reactive than 4-chlorobenzyl chloride, and the reaction may require slightly more forcing conditions (e.g., higher temperature or longer reaction time) if a chloride is used.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an excellent method for monitoring the reaction. You can spot the starting materials (4-hydroxy-3-ethoxybenzaldehyde and 4-bromobenzyl bromide) and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate.

Q5: What are the safety precautions for this reaction?

A5:

  • 4-Bromobenzyl bromide is a lachrymator (causes tearing) and should be handled in a well-ventilated fume hood.

  • DMF is a skin and respiratory irritant.

  • If using sodium hydride, it is a flammable solid and reacts violently with water. It should be handled with extreme care under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

IV. Experimental Protocol

This protocol is adapted from a similar synthesis of 4-(benzyloxy)benzaldehyde and is a good starting point for optimization. [5][8] Materials:

  • 4-hydroxy-3-ethoxybenzaldehyde

  • 4-bromobenzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Ethanol

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • TLC plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3-ethoxybenzaldehyde (1.0 eq.).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 4-bromobenzyl bromide (1.05 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and then with a saturated sodium chloride solution. [5] * Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture. [5] * Alternatively, purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data Summary Table:

Reagent/ProductMolar Mass ( g/mol )EquivalentsTypical Amount (for 10 mmol scale)
4-hydroxy-3-ethoxybenzaldehyde166.171.01.66 g
4-bromobenzyl bromide249.041.052.61 g
Potassium Carbonate (K₂CO₃)138.211.52.07 g
4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde335.20-Theoretical Yield: 3.35 g

V. Visualizing the Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to DMF - Add K2CO3, then 4-bromobenzyl bromide start->setup reaction Reaction: - Heat to 70 °C - Stir for 4-6 hours - Monitor by TLC setup->reaction workup Work-up: - Quench with water - Extract with Ethyl Acetate - Wash with brine reaction->workup dry Dry organic layer (MgSO4 or Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification: - Recrystallization (Ethanol) or - Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Step-by-step experimental workflow.

VI. Conclusion

The synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde via the Williamson ether synthesis is a reliable and scalable method. By understanding the key reaction parameters and potential side reactions, researchers can optimize the process to achieve high yields of the pure product. This guide provides a comprehensive resource for troubleshooting and successfully executing this important synthetic transformation.

VII. References

  • European Patent Office. (n.d.). Method for the purification of benzaldehyde - EP 0016487 B1. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. [Link]

  • Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes - US4440953A.

  • Google Patents. (n.d.). Benzaldehyde derivatives, their preparation and application - EP0275489A1.

  • SciSpace. (2018). Polysubstituted benzaldehyde derivative and preparation method thereof. [Link]

  • American Chemical Society. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • National Institutes of Health. (n.d.). 4-(Benzyloxy)benzaldehyde. [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 4-benzyloxybenzaldehyde (1). [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - CN103896752A.

  • Borneo Journal of Resource Science and Technology. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde Synthesis

An in-depth guide to overcoming common challenges and optimizing the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. Welcome to the technical support center for the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxyb...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges and optimizing the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

Welcome to the technical support center for the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this specific Williamson ether synthesis. Here, we will dissect the reaction, explore common pitfalls, and provide robust, field-proven solutions in a direct question-and-answer format.

The synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is achieved through the Williamson ether synthesis, a reliable and fundamental reaction in organic chemistry. It involves the reaction of the phenoxide ion of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with an alkylating agent, 4-bromobenzyl bromide, via an SN2 mechanism.[1][2] While straightforward in principle, the reaction's success is highly sensitive to several experimental variables. Low yields are often traced back to suboptimal reaction conditions or competing side reactions.

This document provides a systematic approach to troubleshooting, grounded in mechanistic understanding, to help you maximize your product yield and purity.

Troubleshooting Guide: Identifying and Resolving Low Yields

Q1: My overall reaction yield is disappointingly low. What are the most critical factors I should investigate first?

Low yields in this synthesis typically stem from one or more of the following core issues: incomplete deprotonation of the starting phenol, competing side reactions, suboptimal solvent and temperature conditions, or poor quality of reagents.

A systematic review of your experimental setup is the first step. Here's a logical workflow to diagnose the problem:

Troubleshooting_Workflow start Low Yield Observed reagents 1. Verify Reagent Purity - Ethyl Vanillin (Anhydrous?) - 4-Bromobenzyl Bromide (Degraded?) start->reagents conditions 2. Assess Reaction Conditions - Base Strength & Stoichiometry - Solvent Choice (Polar Aprotic?) - Temperature Control reagents->conditions Reagents OK side_reactions 3. Analyze for Side Reactions - TLC/LC-MS Analysis - Identify unexpected spots/peaks conditions->side_reactions Conditions Seem Correct optimization 4. Implement Optimization Strategy side_reactions->optimization Side Products Identified

Caption: A logical workflow for troubleshooting low reaction yield.

Start by ensuring your reagents are pure and your reaction environment is anhydrous.[3] Then, critically evaluate your choice of base, solvent, and temperature, as these factors collectively dictate the reaction's efficiency and selectivity.

Q2: I am unsure about my choice of base and solvent. What are the best practices for this specific Williamson ether synthesis?

The selection of the base and solvent is arguably the most critical decision in this synthesis, as it directly influences the nucleophilicity of the phenoxide and the rates of desired versus undesired reaction pathways.

Base Selection: The base's role is to deprotonate the phenolic hydroxyl group of ethyl vanillin to form the reactive phenoxide nucleophile.

  • Mild Bases (Recommended): Anhydrous potassium carbonate (K₂CO₃) is often the preferred choice. It is strong enough to deprotonate the phenol but mild enough to minimize side reactions like the Cannizzaro reaction or elimination of the alkyl halide.[4]

  • Strong Bases (Use with Caution): Sodium hydride (NaH) ensures complete and irreversible deprotonation but requires strictly anhydrous conditions, as it reacts violently with water.[5][6] Strong hydroxides like NaOH or KOH can be effective, especially under phase-transfer conditions, but increase the risk of side reactions if not carefully controlled.[7]

Solvent Selection: The solvent must dissolve the reactants and facilitate the SN2 mechanism.

  • Polar Aprotic Solvents (Ideal): Solvents like N,N-Dimethylformamide (DMF), acetonitrile, or acetone are highly recommended.[1][4] They solvate the cation (e.g., K⁺) while leaving the phenoxide anion highly reactive and available for nucleophilic attack.[1]

  • Protic Solvents (Avoid): Solvents like ethanol or water should be avoided as they can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing down the SN2 reaction significantly.[1]

The following table summarizes the impact of common base/solvent combinations:

BaseSolventTemperature Range (°C)AdvantagesDisadvantages
K₂CO₃ (1.5 eq.) DMF 80 - 100Excellent solubility, high reaction rate, reliable.[4]DMF can be difficult to remove during workup.
K₂CO₃ (1.5 eq.) Acetone Reflux (~56°C)Easy to remove, good for moderate reaction rates.[4]Lower boiling point may require longer reaction times.
NaH (1.1 eq.) THF/DMF 25 - 70Fast, irreversible deprotonation, high yield potential.[5]Requires strictly anhydrous conditions; risk of side reactions if not pure.
KOH/NaOH Water/DCM 25 - 40Requires a Phase Transfer Catalyst (PTC); environmentally friendly.[8][9]Can promote Cannizzaro or hydrolysis side reactions without a PTC.
Q3: My TLC analysis shows multiple spots, suggesting side reactions. What are the likely byproducts and how can they be minimized?

Side reactions are a primary cause of low yields. In this synthesis, you should be vigilant for elimination, C-alkylation, and base-induced degradation of your aldehyde.

Side_Reactions cluster_0 Reaction Pathways Reactants Ethyl Vanillin Phenoxide + 4-Bromobenzyl Bromide SN2 O-Alkylation (Desired) (Sₙ2) Reactants->SN2 Weak Base Polar Aprotic Solvent E2 Elimination (E2) Reactants->E2 Strong, Bulky Base High Temp. C_Alk C-Alkylation Reactants->C_Alk Ambident Nucleophile (Minor Pathway) Product Desired Ether Product SN2->Product Byproduct1 Stilbene Derivative E2->Byproduct1 Byproduct2 Ring-Alkylated Isomer C_Alk->Byproduct2 Cannizzaro Cannizzaro Reaction (on Product) Byproduct3 Alcohol + Carboxylic Acid Cannizzaro->Byproduct3 Product->Cannizzaro Strong Base (e.g., NaOH)

Caption: Competing reaction pathways in the synthesis.

  • E2 Elimination: The phenoxide is a strong base and can abstract a proton from the benzylic position of 4-bromobenzyl bromide, leading to an elimination reaction. While less common for primary halides, it can be promoted by excessively high temperatures or very strong, sterically hindered bases.[4][10]

    • Solution: Use the mildest effective base (K₂CO₃) and maintain the reaction temperature between 60-90°C. Avoid overly strong or bulky bases.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring. While O-alkylation is generally favored, a small amount of C-alkylation (alkylation on the carbon atom ortho or para to the hydroxyl group) can occur, leading to isomeric impurities.[1][2]

    • Solution: Using polar aprotic solvents like DMF or acetonitrile generally favors O-alkylation.

  • Cannizzaro Reaction: Under strongly basic conditions (especially with NaOH or KOH), the product aldehyde can undergo a disproportionation reaction where two molecules react to form the corresponding alcohol and carboxylic acid.[11]

    • Solution: Avoid strong aqueous bases like NaOH. If their use is necessary, employ milder conditions with a phase-transfer catalyst. Using K₂CO₃ largely prevents this side reaction.

  • Hydrolysis of Alkyl Halide: Any moisture present in the reaction can hydrolyze 4-bromobenzyl bromide to 4-bromobenzyl alcohol, consuming your alkylating agent and reducing the yield.[3]

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and store hygroscopic reagents like K₂CO₃ in a desiccator.

Q4: What is the role of a Phase Transfer Catalyst (PTC), and could it improve my yield?

A Phase Transfer Catalyst (PTC), such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can dramatically improve the reaction's efficiency, especially when dealing with heterogeneous mixtures (e.g., solid K₂CO₃ in acetone) or biphasic systems (e.g., aqueous NaOH and an organic solvent).[1][8]

The PTC works by transporting the phenoxide anion from the solid or aqueous phase into the organic phase, where it can react with the alkyl halide.[12] This creates a more soluble and highly reactive "naked" anion, leading to:

  • Faster reaction rates at lower temperatures.

  • Higher yields by minimizing side reactions that are promoted by high heat.[13]

  • The ability to use less expensive and safer bases like aqueous NaOH.[8]

Recommendation: If you are struggling with low yields or slow reaction times, adding a catalytic amount of TBAB (2-5 mol%) is a highly effective optimization strategy.[7]

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and minimize side product formation.

Reagents:

  • 3-ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin) (1.0 eq.)

  • 4-bromobenzyl bromide (1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq.)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq.) (Optional, but recommended)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-ethoxy-4-hydroxybenzaldehyde.

  • Solvent and Base Addition: Add anhydrous DMF, followed by the powdered K₂CO₃ and TBAB (if used).

  • Initial Stirring: Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes to ensure the formation of the potassium phenoxide salt.

  • Alkylating Agent Addition: Dissolve 4-bromobenzyl bromide in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-90°C and maintain this temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[1]

  • Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice-cold water while stirring vigorously. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove DMF and inorganic salts, then with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Frequently Asked Questions (FAQs)

Q5: Can I use 4-bromobenzyl chloride instead of the bromide? Yes, but the reaction will be slower. Bromide is a better leaving group than chloride in SN2 reactions. To compensate, you may need to increase the reaction temperature or extend the reaction time. Adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) can in-situ convert the chloride to the more reactive iodide, accelerating the reaction.

Q6: How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system like 30% ethyl acetate in hexanes. You should be able to visualize the consumption of the starting ethyl vanillin and the appearance of the higher-Rf product spot. The two starting materials and the product should have distinct Rf values.

Q7: My 4-bromobenzyl bromide is yellowish. Can I still use it? A yellow or brown color indicates potential degradation, likely through oxidation to 4-bromobenzaldehyde or exposure to moisture.[14] Using impure alkylating agent is a common cause of low yields. It is highly recommended to use pure, white crystalline 4-bromobenzyl bromide. If necessary, the reagent can be purified by recrystallization from hexanes.

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org. [Link]

  • Phase transfer catalysis | PPTX - Slideshare. [Link]

  • Help me, how increase yield in williamson ether reaction? - ResearchGate. [Link]

  • 10.6: Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives - Oriental Journal of Chemistry. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Organic Syntheses Procedure: p-BROMOBENZALDEHYDE . [Link]

  • Williamson Ether Synthesis - Chemistry Steps. [Link]

  • CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)
  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google P

Sources

Optimization

Removal of unreacted starting materials from 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of unreacted starting materials from 4-[...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of unreacted starting materials from 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. This document offers a series of frequently asked questions (FAQs) and detailed protocols to address common challenges encountered during the purification of this compound, which is synthesized via a Williamson ether synthesis.

Introduction to the Purification Challenge

The synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde involves the reaction of 4-hydroxy-3-ethoxybenzaldehyde (ethyl vanillin) with 4-bromobenzyl bromide. The primary purification challenge is the removal of unreacted starting materials, which can be present in the crude product mixture. The success of the purification depends on exploiting the differences in the physicochemical properties of the product and the starting materials.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Polarity
4-Hydroxy-3-ethoxybenzaldehyde 166.1774-77[1]285High (Phenolic)
4-Bromobenzyl bromide 249.9362-64[2][3][4]115-124 (at 12 mmHg)[2][4]Medium
4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde 335.20N/AN/ALow

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a complex mixture. What is the best overall strategy for purification?

A comprehensive purification strategy involves a multi-step approach. An initial liquid-liquid extraction can remove the bulk of the unreacted 4-hydroxy-3-ethoxybenzaldehyde, followed by column chromatography to separate the desired product from the less polar 4-bromobenzyl bromide. Recrystallization can then be employed as a final polishing step to achieve high purity.

Q2: How can I effectively remove unreacted 4-hydroxy-3-ethoxybenzaldehyde?

Unreacted 4-hydroxy-3-ethoxybenzaldehyde possesses a phenolic hydroxyl group, which is acidic. This property can be exploited for its removal via a basic aqueous wash.[5] By dissolving the crude product in an organic solvent and washing with an aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH), the phenolic starting material will be deprotonated to its water-soluble sodium salt and extracted into the aqueous layer.[6][7]

Q3: I'm concerned about the aldehyde group in my product reacting with the basic wash. Is this a valid concern?

While aldehydes can undergo certain reactions under strongly basic conditions, a wash with a mild base like 5% sodium bicarbonate is generally safe for the product and effective for removing the acidic phenol. If using a stronger base like sodium hydroxide, it is advisable to keep the contact time short and perform the extraction at a lower temperature (e.g., in an ice bath) to minimize the risk of side reactions.

Q4: After the basic wash, how do I remove the unreacted 4-bromobenzyl bromide?

4-bromobenzyl bromide is less polar than the desired ether product. This difference in polarity makes column chromatography an excellent method for separation.[8][9] A silica gel column with a non-polar to moderately polar eluent system will cause the less polar 4-bromobenzyl bromide to elute before the more polar product.

Q5: What is a good starting solvent system for column chromatography?

A good starting point for developing a solvent system for column chromatography is to use a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[10] You can determine the optimal ratio by running thin-layer chromatography (TLC) first. Aim for an Rf value of 0.3-0.4 for the desired product.[9]

Q6: My purified product still has a slight yellow tint. What could be the cause and how can I fix it?

A yellow tint could be due to trace impurities or slight degradation.[8] If the product is solid, recrystallization is an effective final purification step. If it is an oil, a short plug of silica gel or treatment with activated carbon can sometimes remove colored impurities.[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of 4-Hydroxy-3-ethoxybenzaldehyde

This protocol is designed to remove the acidic phenolic starting material from the crude product mixture.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate for every 1 gram of crude product) and transfer it to a separatory funnel.

  • Basic Wash: Add an equal volume of 5% aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the basic wash (steps 2-3) one more time to ensure complete removal of the phenolic starting material.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base.

  • Brine Wash: Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product, now free of the phenolic starting material.

Protocol 2: Flash Column Chromatography for Removal of 4-Bromobenzyl Bromide

This protocol separates the desired product from the less polar unreacted 4-bromobenzyl bromide.

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates with different solvent ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate). The ideal system will give the product an Rf of ~0.3 and good separation from the 4-bromobenzyl bromide spot.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent. Add a layer of sand on top of the silica gel.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the desired product.

  • Combining and Concentrating: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.

Protocol 3: Recrystallization for Final Purification

This protocol is for obtaining a highly pure, crystalline product, assuming the product is a solid at room temperature.

Materials:

  • Purified product from column chromatography

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, find a suitable solvent or solvent pair in which the product is soluble when hot but insoluble when cold.

  • Dissolution: Place the product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Large, pure crystals should form.[11] Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Visualization of Workflow

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (Product, SM1, SM2) Extraction Liquid-Liquid Extraction (Basic Wash) Crude->Extraction Aqueous Aqueous Layer (Deprotonated SM1) Extraction->Aqueous Organic1 Organic Layer (Product, SM2) Extraction->Organic1 Chromatography Column Chromatography Organic1->Chromatography SM2_eluted Unreacted SM2 (4-Bromobenzyl bromide) Chromatography->SM2_eluted Product_eluted Purified Product Chromatography->Product_eluted Recrystallization Recrystallization (Optional) Product_eluted->Recrystallization Final_Product High-Purity Product Recrystallization->Final_Product

Caption: General purification workflow for 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

Troubleshooting Decision Tree

Troubleshooting Start Impure Product After Initial Workup Check_SM1 Phenolic SM (4-hydroxy-3-ethoxybenzaldehyde) Present? Start->Check_SM1 Check_SM2 Brominated SM (4-bromobenzyl bromide) Present? Check_SM1->Check_SM2 No Basic_Wash Perform Basic Aqueous Wash (Protocol 1) Check_SM1->Basic_Wash Yes Column Perform Column Chromatography (Protocol 2) Check_SM2->Column Yes Recrystallize Consider Recrystallization (Protocol 3) Check_SM2->Recrystallize No Basic_Wash->Check_SM2 Column->Recrystallize End Pure Product Recrystallize->End

Caption: Decision tree for troubleshooting common purification issues.

References

  • Osunstate. (2025, December 4). Mastering The Williamson Ether Synthesis. Retrieved January 16, 2026, from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved January 16, 2026, from [Link]

  • Chem-Impex. (n.d.). 4-Bromobenzyl bromide. Retrieved January 16, 2026, from [Link]

  • ChemBK. (2024, April 9). 4-Bromobenzyl bromide. Retrieved January 16, 2026, from [Link]

  • Ananta Fine Chem. (n.d.). 4-Bromobenzyl Bromide. Retrieved January 16, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved January 16, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved January 16, 2026, from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-hydroxybenzaldehyde. PubChem Compound Database. Retrieved January 16, 2026, from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved January 16, 2026, from [Link]

  • ChemBK. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved January 16, 2026, from [Link]

  • Ask Ayurveda. (2026, January 15). Vanillin - Phytochemicals in Food. Retrieved January 16, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved January 16, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 16, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. Retrieved January 16, 2026, from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Retrieved January 16, 2026, from [Link]

  • Column chromatography. (n.d.). Retrieved January 16, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
  • LibreTexts Chemistry. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved January 16, 2026, from [Link]

  • Sciencemadness.org. (2015, May 25). Purification of benzaldehyde? Retrieved January 16, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved January 16, 2026, from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved January 16, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved January 16, 2026, from [Link]

  • LabXchange. (2024, August 2). Synthesis, Distillation, & Recrystallization. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Organic Syntheses Procedure. (n.d.). p-BROMOBENZALDEHYDE. Retrieved January 16, 2026, from [Link]

Sources

Troubleshooting

Stability of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde under reaction conditions

Answering the user request. Technical Support Center: 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde Welcome to the technical support guide for 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user request.

Technical Support Center: 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

Welcome to the technical support guide for 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth answers to frequently encountered questions and troubleshooting guidance for handling this molecule in various synthetic contexts. Our goal is to equip you with the necessary information to anticipate potential stability issues and design robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this molecule that dictate its stability?

A1: The stability profile of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is governed by three key functional groups:

  • The Benzyl Ether Linkage: This is often the most sensitive part of the molecule. While generally robust, the C-O bond is susceptible to cleavage under specific reductive, acidic, or oxidative conditions.

  • The Benzaldehyde Group: The aldehyde is an electrophilic center prone to oxidation, reduction, and nucleophilic attack. It can be easily oxidized to the corresponding carboxylic acid, even by atmospheric oxygen over time.[1]

  • The Electron-Rich Aromatic Ring: The ethoxy and benzyloxy substituents are electron-donating, activating the aromatic ring towards electrophilic substitution. However, for most common transformations, the reactivity of the aldehyde and benzyl ether will be the primary concern.

Q2: What are the recommended storage conditions for 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde?

A2: To ensure long-term integrity, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C). This minimizes exposure to air, light, and moisture, which can promote the slow oxidation of the aldehyde group to benzoic acid[1] and potential hydrolysis of the ether linkage under unforeseen acidic or basic conditions on wet surfaces.

Stability Under Specific Reaction Conditions

Q3: How stable is the benzyl ether linkage to acidic conditions?

A3: The benzyl ether is relatively stable to mild and moderate acidic conditions at low to ambient temperatures. However, it is susceptible to cleavage by strong acids (e.g., HBr, HI, TFA at elevated temperatures) or strong Lewis acids.[2] The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon.

  • Common Pitfall: Using strong Lewis acids like BCl₃, BF₃·OEt₂, or SnCl₄ for deprotection of other groups (e.g., silyl ethers) can inadvertently cleave the benzyl ether.[3][4][5] Boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) is known to be particularly effective at cleaving benzyl ethers under mild conditions.[4]

  • Recommendation: When removing an acid-labile protecting group, opt for milder, buffered, or carefully controlled conditions. For instance, use HF-pyridine or acetic acid/THF/water for silyl ether removal instead of strong, unbuffered acids.[6]

Q4: Is the compound stable to basic conditions?

A4: The benzyl ether and aryl bromide functionalities are generally stable under most basic conditions (e.g., NaOH, K₂CO₃, Et₃N). However, the aldehyde group is not.

  • Aldehyde Reactivity: In the presence of strong bases and the absence of an enolizable proton (which is the case for benzaldehyde), the molecule can undergo the Cannizzaro reaction .[1] This disproportionation reaction would yield a mixture of the corresponding benzyl alcohol and benzoic acid, reducing the yield of your desired product.

  • Recommendation: Avoid using concentrated alkali. If a basic reaction medium is required, use milder inorganic bases (e.g., K₂CO₃, NaHCO₃) or non-nucleophilic organic bases (e.g., DIPEA) and maintain moderate temperatures.

Q5: What is the stability of the molecule under reductive conditions?

A5: This is a critical area of concern. The benzyl ether is highly susceptible to cleavage via catalytic hydrogenation.

  • Hydrogenolysis: Standard hydrogenation conditions (e.g., H₂, Pd/C) will readily cleave the benzyl ether to yield 3-ethoxy-4-hydroxybenzaldehyde and 4-bromotoluene.[2] This is a common deprotection strategy, but it will be an undesired side reaction if you are targeting another functional group.

  • Targeting the Aldehyde: If you need to selectively reduce the aldehyde to an alcohol (e.g., using NaBH₄), this is typically safe for the benzyl ether. Hydride reagents do not cleave benzyl ethers.

  • Recommendation: Avoid catalytic hydrogenation unless benzyl ether cleavage is the desired outcome. If you must perform a reduction on another part of the molecule (e.g., a nitro group), consider alternative methods like transfer hydrogenation with specific catalysts that may offer some selectivity, or use chemical reductants (e.g., SnCl₂/HCl for nitro group reduction, though the strong acid is a risk).[6]

Q6: Can I perform oxidative reactions on other parts of a molecule containing this compound?

A6: Caution is required. The aldehyde group is very easily oxidized to a carboxylic acid. Furthermore, some strong oxidizing agents can cleave the benzyl ether.

  • Aldehyde Oxidation: Mild oxidizing agents like Ag₂O (Tollens' reagent) or even atmospheric oxygen can oxidize the aldehyde.

  • Benzyl Ether Cleavage: Oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are sometimes used to cleave benzyl ethers, particularly electron-rich ones like p-methoxybenzyl (PMB) ethers.[2][6] While a standard benzyl ether is less reactive than a PMB ether, its cleavage under strong oxidative conditions is still a significant risk.

  • Recommendation: If an oxidation reaction is necessary elsewhere in the molecule, the aldehyde group must be protected first (e.g., as an acetal). Choose the oxidizing agent carefully to avoid one known to cleave benzyl ethers.

Troubleshooting Guide

This table addresses common issues observed during reactions involving 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

Observed Problem Potential Cause(s) Recommended Solution(s)
Appearance of a new polar spot (TLC) corresponding to 3-ethoxy-4-hydroxybenzaldehyde. Cleavage of the benzyl ether linkage.If using acidic conditions: Switch to a milder acid or buffered system.[6] If using reductive conditions: Avoid catalytic hydrogenation. Use hydride reagents (e.g., NaBH₄) if reducing a carbonyl.[2]
Formation of two new products; one more polar (alcohol) and one very polar (acid). Disproportionation of the aldehyde via the Cannizzaro reaction.Avoid strong, concentrated bases.[1] Use milder bases like K₂CO₃ or organic amines.
Product mixture contains significant amounts of the corresponding benzoic acid derivative. Oxidation of the aldehyde group.Run reactions under an inert atmosphere (N₂ or Ar). Ensure solvents are de-gassed. If storing the starting material, ensure it is in a sealed, air-tight container.[1]
Complex, inseparable mixture of products after reaction with a Lewis acid. Degradation via both benzyl ether cleavage and potential side reactions on the aromatic rings.Screen for milder Lewis acids. A complex of BCl₃ with dimethyl sulfide (BCl₃·SMe₂) can be more selective than BCl₃ alone in some cases, though it is still a potent reagent for benzyl ether cleavage.[4]

Visualized Workflows and Degradation Pathways

To aid in experimental design, the following diagrams illustrate key decision points and potential failure modes.

G start Goal: Modify Molecule reduct Reduction? start->reduct oxid Oxidation? start->oxid acid Acidic Conditions? start->acid base Basic Conditions? start->base hydride Use Hydride Reagent (e.g., NaBH4) reduct->hydride Aldehyde -> Alcohol no_h2 AVOID H2/Pd-C reduct->no_h2 Other Group protect Protect Aldehyde (e.g., Acetal) oxid->protect mild_acid Use Mild/Buffered Acid (e.g., AcOH) acid->mild_acid Yes no_strong_lewis AVOID Strong Lewis Acids (e.g., BCl3) acid->no_strong_lewis Yes mild_base Use Mild Base (e.g., K2CO3) base->mild_base Yes no_strong_base AVOID Strong Base (e.g., conc. NaOH) base->no_strong_base Yes

Caption: Reaction Condition Selection Workflow.

G cluster_ether Ether Cleavage cluster_aldehyde Aldehyde Reactions SM 4-[(4-Bromobenzyl)oxy]- 3-ethoxybenzaldehyde ether_cond Strong Acid / Lewis Acid or Catalytic Hydrogenation SM->ether_cond oxid_cond Oxidizing Agent (e.g., Air, Ag2O) SM->oxid_cond base_cond Strong Base (Cannizzaro) SM->base_cond ether_prod 3-Ethoxy-4-hydroxybenzaldehyde + 4-Bromotoluene ether_cond->ether_prod oxid_prod 4-[(4-Bromobenzyl)oxy]- 3-ethoxybenzoic Acid oxid_cond->oxid_prod base_prod Corresponding Alcohol + Carboxylic Acid base_cond->base_prod

Caption: Primary Degradation Pathways.

Experimental Protocol: Forced Degradation Study

To empirically validate the stability of your compound batch, a forced degradation study is recommended. This protocol provides a framework for testing stability under various stress conditions.

Objective: To identify potential degradation products and determine the compound's lability under common stress conditions.

Materials:

  • 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.

    • Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl.

    • Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH.

    • Oxidation: 1 mL stock + 1 mL 3% H₂O₂.

    • Thermal Stress: Heat the control sample vial at 60°C.

    • Photolytic Stress: Expose the control sample vial to direct UV light (e.g., in a photostability chamber).

  • Incubation: Keep all vials at 60°C (except the photolytic and room temperature control samples) for 24 hours. Monitor at intermediate time points (e.g., 2, 4, 8 hours) if rapid degradation is expected.

  • Sample Analysis:

    • At each time point, withdraw an aliquot.

    • Neutralize the acid and base samples before injection.

    • Analyze all samples by HPLC, comparing them to the control. Monitor for the appearance of new peaks and a decrease in the area of the parent peak.

  • Interpretation: The results will provide a clear profile of the compound's stability. For example, significant degradation under acidic conditions confirms the lability of the benzyl ether, while new peaks in the H₂O₂ sample indicate oxidative susceptibility of the aldehyde.

This self-validating test provides empirical data on your specific material, which is invaluable for planning multi-step syntheses or formulation studies.

References

  • Kobayashi, T., et al. (2020). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]

  • Madsen, J., et al. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic Letters. Available at: [Link]

  • Chatterjee, S., et al. (2005). Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate in Metabolically Diverse Gordonia sp. Strain MTCC 4818. Journal of Molecular Microbiology and Biotechnology. Available at: [Link]

  • Chatterjee, S., et al. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed. Available at: [Link]

  • Wikipedia. Aldehyde. Available at: [Link]

  • Quora. Is the H of aldehyde group in benzaldehyde acidic?. Available at: [Link]

  • Chemistry Stack Exchange. Reactivity of Benzaldehyde vs Acetaldehyde and Benzoic acid vs Acetic acid. Available at: [Link]

  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Wikipedia. Benzaldehyde. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the ¹H NMR Spectrum of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonanc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for determining molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, a molecule of interest in synthetic chemistry. Due to the limited availability of a fully assigned experimental spectrum in the public domain, this guide will offer a detailed predictive analysis based on the well-established principles of NMR spectroscopy and a comparative study with structurally related, experimentally characterized compounds.

The Importance of ¹H NMR in Structural Verification

¹H NMR spectroscopy provides a wealth of information about the number of different types of protons in a molecule, their electronic environments, and their spatial relationships. Key parameters derived from a ¹H NMR spectrum include:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield), while those in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield).

  • Integration: The area under a signal is proportional to the number of protons giving rise to that signal.

  • Multiplicity (Splitting Pattern): Describes the number of adjacent, non-equivalent protons. This is governed by the n+1 rule, where 'n' is the number of neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds connecting them.

By carefully analyzing these parameters, the precise structure of a molecule can be determined.

Predicted ¹H NMR Spectrum of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

The structure of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde combines three key fragments: a 3-ethoxy-4-oxy-benzaldehyde core, a benzylic ether linkage, and a 4-bromobenzyl group. The predicted ¹H NMR spectrum is an amalgamation of the signals from each of these components, with their chemical shifts influenced by the overall electronic structure of the molecule.

dot

G cluster_0 Synthesis Workflow start Starting Materials: 3-ethoxy-4-hydroxybenzaldehyde 4-bromobenzyl bromide Base (e.g., K₂CO₃) Solvent (e.g., DMF or Acetone) reaction Williamson Ether Synthesis: Combine reactants and base in solvent. Heat under reflux with stirring. start->reaction 1. Reaction Setup workup Reaction Work-up: Cool the reaction mixture. Filter to remove inorganic salts. Remove solvent under reduced pressure. reaction->workup 2. Quenching and Extraction purification Purification: Recrystallization from a suitable solvent (e.g., ethanol/water). Alternatively, column chromatography on silica gel. workup->purification 3. Isolation characterization Characterization: Obtain ¹H NMR spectrum. Confirm structure and purity. purification->characterization 4. Analysis

Caption: A typical workflow for the synthesis and characterization of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

Step-by-Step Synthesis Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) and a base such as potassium carbonate (1.5 equivalents) in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.

  • Addition of Alkylating Agent: To the stirred solution, add 4-bromobenzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a solvent system like ethanol-water or by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).

¹H NMR Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified product.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.

Conclusion

This guide has presented a detailed predictive analysis of the ¹H NMR spectrum of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, supported by a comparative study of structurally related compounds. The predicted chemical shifts, multiplicities, and integration values provide a robust framework for the structural verification of this molecule. The provided synthesis and sample preparation protocols offer a practical approach for obtaining and characterizing this compound in a laboratory setting. For researchers in drug development and materials science, a thorough understanding of such spectroscopic data is crucial for advancing their synthetic and analytical endeavors.

References

  • 1 (n.d.). Retrieved January 16, 2026, from [Link]

  • 2 (2024, September 17). TheElkchemist. Retrieved January 16, 2026, from [Link]

  • 3 (n.d.). KPU Pressbooks. Retrieved January 16, 2026, from [Link]

  • 4 (2024, March 17). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • 5 (2016). Oriental Journal of Chemistry, 32(5). Retrieved January 16, 2026, from [Link]

  • 6 (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • 7 (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • 8 (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]

  • 9 (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]

  • 10 (2023, September 20). OpenStax. Retrieved January 16, 2026, from [Link]

  • 11 (2014, July 28). All About Drugs. Retrieved January 16, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the ¹³C NMR Analysis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the ¹³C NMR spectrum of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, a key intermediate in various synthetic pathways.

This document moves beyond a mere recitation of spectral data. Herein, we will dissect the ¹³C NMR spectrum through a comparative lens, juxtaposing it with the spectra of structurally related analogs. This approach not only facilitates a more confident assignment of the carbon signals but also offers a deeper understanding of how subtle changes in chemical structure manifest in the NMR spectrum. Through this exploration, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret similar molecular architectures.

The Foundational Principles of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy operates on the principle of nuclear magnetic resonance, where the magnetic moments of the ¹³C isotopes, which constitute about 1.1% of natural carbon, are manipulated by radiofrequency pulses in a strong magnetic field. The resonance frequency, or chemical shift (δ), of each carbon atom is highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all contribute to the precise chemical shift, making ¹³C NMR an exquisite tool for discerning the connectivity and chemical nature of each carbon atom within a molecule.

Predicted ¹³C NMR Spectrum of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O (Aldehyde)~191Consistent with substituted benzaldehydes.
C4 (Ar-O)~155Downfield shift due to ether linkage.
C3 (Ar-OEt)~149Downfield shift from ether and adjacent to C4-O.
C1' (Ar-C)~136Quaternary carbon of the bromobenzyl group.
C1 (Ar-C)~131Carbon attached to the aldehyde group.
C4' (Ar-Br)~122Carbon bearing the bromine atom.
C2', C6' (Ar-CH)~129Aromatic carbons adjacent to the methylene bridge.
C3', C5' (Ar-CH)~132Aromatic carbons adjacent to the bromine.
C6 (Ar-CH)~127Aromatic carbon ortho to the aldehyde.
C5 (Ar-CH)~114Aromatic carbon meta to the aldehyde.
C2 (Ar-CH)~112Aromatic carbon ortho to the aldehyde.
-OCH₂- (Benzyl)~71Methylene bridge of the benzyl ether.
-OCH₂- (Ethyl)~64Methylene carbon of the ethoxy group.
-CH₃ (Ethyl)~15Methyl carbon of the ethoxy group.

Comparative ¹³C NMR Data of Structural Analogs

To substantiate the predicted chemical shifts for our target molecule, we will now examine the experimental ¹³C NMR data of several closely related compounds. This comparative approach is a cornerstone of robust spectroscopic analysis.

Table 2: Experimental ¹³C NMR Data for Comparative Compounds

CompoundSolventC=OAr-OAr-C (Subst.)Ar-CH-OCH₂--CH₃
4-Benzyloxybenzaldehyde CDCl₃190.7163.8136.1, 130.0132.0, 128.7, 128.3, 127.5, 115.270.8-
3-Ethoxy-4-hydroxybenzaldehyde CDCl₃191.1151.7147.2, 129.9124.6, 114.4, 110.064.514.7
4-Bromobenzyl alcohol CDCl₃--140.2, 121.2128.8, 128.664.2-

Note: Data is compiled from various sources and may have slight variations based on experimental conditions.

The data presented in Table 2 provides a solid foundation for our predictions. For instance, the aldehyde carbon (C=O) in both 4-benzyloxybenzaldehyde and 3-ethoxy-4-hydroxybenzaldehyde resonates around 191 ppm, strongly supporting our prediction for the target molecule. Similarly, the chemical shifts of the ethoxy group in 3-ethoxy-4-hydroxybenzaldehyde (~64.5 and 14.7 ppm) are in excellent agreement with our predicted values. The influence of the 4-bromobenzyl group can be inferred from the spectrum of 4-bromobenzyl alcohol, which helps in assigning the aromatic carbons of this moiety.

Dissecting the Substituent Effects: A Deeper Dive

The chemical shift of a particular carbon atom is a direct reflection of its electronic environment. Let's explore the key substituent effects at play in 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde:

  • The Aldehyde Group (-CHO): This electron-withdrawing group strongly deshields the carbonyl carbon, pushing its chemical shift significantly downfield to ~191 ppm. It also influences the aromatic carbons, with the most pronounced effect on the ipso-carbon (C1) and the ortho- and para-positions.

  • The Ether Linkages (-OR): The oxygen atoms of the ethoxy and benzyloxy groups are electronegative and thus deshield the directly attached carbons (C3, C4, and the methylene carbons). This effect is clearly visible in the downfield shifts of these carbons.

  • The Bromine Atom (-Br): The bromine atom on the benzyl ring exerts a moderate electron-withdrawing inductive effect and a weaker electron-donating resonance effect. Its primary impact is on the chemical shifts of the aromatic carbons within the bromobenzyl moiety. The carbon directly attached to the bromine (C4') is significantly deshielded.

Experimental Protocol for ¹³C NMR Acquisition

For researchers aiming to acquire their own ¹³C NMR data, the following protocol provides a standardized starting point.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the solid 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at ~77 ppm, which can serve as an internal reference.
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • Use a spectrometer with a field strength of at least 400 MHz for ¹H, which corresponds to a ¹³C frequency of approximately 100 MHz. Higher field strengths will provide better signal dispersion.
  • Tune and match the probe for ¹³C.
  • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal from the solvent.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
  • Spectral Width: A sweep width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts.
  • Acquisition Time: Typically around 1-2 seconds.
  • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially for quaternary carbons.
  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.
  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Perform baseline correction.
  • Reference the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
  • Integrate the peaks (note: ¹³C NMR peak integrals are not typically proportional to the number of carbons under standard acquisition conditions).

Visualizing the Molecular Structure and Logic

To aid in the correlation of the NMR data with the molecular structure, the following diagrams are provided.

Caption: Molecular structure of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde with carbon numbering.

workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Interpretation & Reporting sample_prep Sample Preparation nmr_acquisition ¹³C NMR Acquisition sample_prep->nmr_acquisition fid_processing FID Processing nmr_acquisition->fid_processing spectral_analysis Spectral Analysis fid_processing->spectral_analysis comparative_analysis Comparative Analysis spectral_analysis->comparative_analysis peak_assignment Peak Assignment comparative_analysis->peak_assignment structure_elucidation Structure Elucidation peak_assignment->structure_elucidation

Caption: Workflow for ¹³C NMR analysis from sample preparation to structural elucidation.

Conclusion

The ¹³C NMR analysis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde serves as an excellent case study in the power of comparative spectroscopy. By leveraging the known spectral data of simpler, analogous compounds, we can confidently predict and interpret the ¹³C NMR spectrum of this more complex molecule. This guide has provided a comprehensive framework for such an analysis, from the foundational principles and a detailed experimental protocol to a nuanced discussion of substituent effects. It is our hope that this detailed examination will serve as a valuable resource for researchers in their ongoing efforts to characterize and develop novel chemical entities.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (2008).
  • Spectral Database for Organic Compounds (SDBS). ¹³C NMR data for various organic compounds. [Link]

Comparative

A Researcher's Guide to the FT-IR Spectrum of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde: A Predictive and Comparative Analysis

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel molecules is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone techniqu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel molecules is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for elucidating the functional groups within a molecule, thereby confirming its identity and purity. This guide provides an in-depth analysis of the expected FT-IR spectrum of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this guide will construct a detailed predictive analysis based on the well-established vibrational frequencies of its constituent functional groups. Furthermore, we will draw objective comparisons with the spectra of structurally related compounds to provide a robust framework for spectral interpretation.

Molecular Structure and Expected Vibrational Modes

The structure of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde combines several key functional groups that will give rise to a characteristic FT-IR spectrum. A thorough understanding of these groups is the first step in predicting the spectral features.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Ensure sample is dry and pure ATR Place small amount of solid sample on ATR crystal Sample->ATR Solid Sample KBr Alternatively, prepare a KBr pellet Sample->KBr Solid Sample Instrument FT-IR Spectrometer (e.g., with DTGS detector) ATR->Instrument KBr->Instrument Background Collect a background spectrum (clean ATR or KBr pellet) Instrument->Background Sample_Scan Collect the sample spectrum Background->Sample_Scan Parameters Typical Parameters: - Range: 4000-400 cm⁻¹ - Resolution: 4 cm⁻¹ - Scans: 16-32 Sample_Scan->Parameters Raw_Data Interferogram Parameters->Raw_Data FFT Fourier Transform Raw_Data->FFT Spectrum Transmittance/Absorbance Spectrum FFT->Spectrum Correction Apply baseline and ATR corrections if necessary Spectrum->Correction Analysis Peak picking and assignment Correction->Analysis

Caption: A typical workflow for acquiring an FT-IR spectrum of a solid sample using an ATR accessory.

Step-by-Step Methodology:

  • Sample Preparation: As 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a solid, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and speed. A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium). Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Background Collection: A background spectrum should be collected on the clean, empty ATR crystal or with a pure KBr pellet. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the sample matrix.

  • Sample Analysis: The sample is then placed on the ATR crystal, ensuring good contact, or the KBr pellet is placed in the sample holder. The spectrum is then recorded.

  • Data Processing: The resulting interferogram is automatically converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. If using ATR, a correction may be applied to account for the wavelength-dependent depth of penetration of the IR beam.

  • Spectral Interpretation: The processed spectrum is then analyzed by identifying the positions and intensities of the absorption bands and assigning them to the corresponding molecular vibrations, as detailed in this guide.

Conclusion

This guide provides a comprehensive, predictive framework for the interpretation of the FT-IR spectrum of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. By dissecting the molecule into its constituent functional groups and comparing their expected vibrational frequencies with those of known compounds, researchers can confidently identify the key spectral features of this molecule. The presence of a strong carbonyl band around 1700 cm⁻¹, a characteristic aldehyde C-H Fermi doublet, strong aryl ether bands near 1250 cm⁻¹ and 1040 cm⁻¹, and a C-Br stretch in the fingerprint region would collectively serve as a unique spectral signature for this compound. This predictive analysis, coupled with the provided experimental protocol, offers a valuable resource for any scientist working with this or structurally related molecules.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl p-nitrophenyl ether. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl phenyl ether. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (2021). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubMed. (2025). Determination of the adulteration of benzyl alcohol and dipropylene glycol in sage, mint, and oregano essential oils belonging to the Lamiaceae Family by FTIR using Chemometry and 2D-COS. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2022). A, Full FTIR spectra of fatty acid, benzyl alcohol and fatty acid benzyl esters. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-ethoxy-. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzaldehyde, 4-(3-chlorobenzyloxy)-3-ethoxy-. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2018). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and.... Retrieved from [Link]

  • NIH. (2019). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde (C15H13BrO3). Retrieved from [Link]

Validation

A Comparative Guide to the Reactivity of Aromatic Aldehydes: 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde vs. 4-methoxybenzaldehyde

Introduction In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, aromatic aldehydes serve as indispensable building blocks. Their reactivity, dictated by the electro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, aromatic aldehydes serve as indispensable building blocks. Their reactivity, dictated by the electronic and steric nature of substituents on the aromatic ring, is a critical parameter influencing reaction outcomes, yields, and kinetics. This guide provides an in-depth, objective comparison of the reactivity profiles of two such aldehydes: the structurally complex 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde and the common laboratory staple, 4-methoxybenzaldehyde (also known as p-anisaldehyde).

This analysis moves beyond a simple cataloging of properties to explore the causal relationships between molecular structure and chemical behavior. We will dissect the electronic and steric contributions of the substituents and provide supporting experimental frameworks to validate these theoretical underpinnings. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the predictive understanding necessary for informed substrate selection and reaction optimization.

Molecular Profiles: A Structural Overview

A foundational understanding begins with the structures of the molecules .

Feature4-methoxybenzaldehyde 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde
Structure 4-methoxybenzaldehyde structure4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde structure
Molar Mass 136.15 g/mol [1]351.21 g/mol
Common Name p-AnisaldehydeN/A
Key Substituents One para-methoxy groupOne meta-ethoxy group, One para-4-bromobenzyloxy group
Physical State Colorless to pale yellow liquid[1][2]Solid[3]

The Decisive Factors: Electronic and Steric Effects

The reactivity of the aldehyde functional group is predominantly governed by the electrophilicity of the carbonyl carbon. Nucleophilic attack is the characteristic reaction of aldehydes, and its efficiency is directly modulated by the electron density at this carbon center.[4]

Electronic Landscape
  • 4-methoxybenzaldehyde: The key influencer is the para-methoxy (-OCH₃) group. This group exhibits a dual electronic effect: it is electron-withdrawing inductively (-I) due to the high electronegativity of oxygen, but strongly electron-donating through resonance (+R or +M) by delocalizing its lone pair electrons into the benzene ring.[5][6] The resonance effect is dominant, leading to an overall increase in electron density within the ring. This donated electron density partially extends to the aldehyde group, reducing the partial positive charge on the carbonyl carbon. Consequently, 4-methoxybenzaldehyde is less electrophilic and thus less reactive towards nucleophiles than unsubstituted benzaldehyde.[7]

  • 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde: This molecule presents a more complex electronic environment.

    • Synergistic Electron Donation: It features two oxygen-linked substituents directly on the benzaldehyde ring: an ethoxy group at the meta position and a 4-bromobenzyloxy group at the para position. Both the ethoxy and the benzyloxy moieties are powerful electron-donating groups through resonance (+R), similar to the methoxy group. Their combined effect significantly increases the electron density of the aromatic ring.

    • Impact on Electrophilicity: This potent, dual electron donation substantially diminishes the electrophilicity of the carbonyl carbon, rendering it significantly less susceptible to nucleophilic attack compared to 4-methoxybenzaldehyde. The ethoxy group is generally considered a slightly stronger electron-donating group than methoxy due to the inductive effect of the additional ethyl group.[8]

Steric Considerations

Steric hindrance refers to the spatial obstruction that bulky groups present to an incoming reagent.[9][10]

  • 4-methoxybenzaldehyde: The methoxy group is relatively small and, being in the para position, exerts negligible steric hindrance on the aldehyde functional group. Nucleophiles have an unobstructed path to attack the carbonyl carbon.[11]

  • 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde: The 4-bromobenzyloxy group is substantially larger and more sterically demanding than a methoxy group.[12] While it is also in the para position, its sheer volume creates a more crowded molecular environment. This can impede the approach of bulky nucleophiles or reagents, potentially slowing reaction rates irrespective of electronic effects.

Comparative Reactivity: Experimental Validation

Based on the analysis above, we predict that 4-methoxybenzaldehyde will be significantly more reactive towards nucleophiles than 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. To substantiate this, we will examine two cornerstone reactions in organic synthesis: the Wittig reaction and Reductive Amination.

Workflow for Comparative Analysis

Caption: Workflow for comparing aldehyde reactivity.

Experiment 1: The Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes using a phosphorus ylide, is highly sensitive to the electrophilicity of the carbonyl carbon.[13] Electron-donating groups on the benzaldehyde are known to decrease the reaction rate.[14]

Reaction Mechanism

Caption: Generalized mechanism of the Wittig reaction.

Protocol: Comparative Wittig Olefination
  • Ylide Preparation: In a flame-dried, N₂-purged flask, add benzyltriphenylphosphonium chloride (1.1 equiv) to anhydrous THF. Cool to 0°C and add n-butyllithium (1.05 equiv) dropwise. Stir for 1 hour at room temperature to form the deep red ylide.

  • Reaction Setup: Prepare two separate, identical reaction flasks. In Flask A, dissolve 4-methoxybenzaldehyde (1.0 equiv) in anhydrous THF. In Flask B, dissolve 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde (1.0 equiv) in anhydrous THF.

  • Initiation: Cool both flasks to 0°C. Add the prepared ylide solution (1.0 equiv) dropwise and simultaneously to both Flask A and Flask B.

  • Monitoring: Allow both reactions to warm to room temperature. Monitor the disappearance of the aldehyde starting material via Thin Layer Chromatography (TLC) every 15 minutes.

  • Workup: Upon completion (or after a set time, e.g., 4 hours), quench both reactions with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analysis: Purify the crude product by column chromatography. Determine the isolated yield and note the reaction time required for full conversion.

Anticipated Results
Aldehyde SubstratePredicted Reaction TimePredicted Yield (after 4h)Rationale
4-methoxybenzaldehyde ~1-2 hours>90%Moderately deactivated carbonyl allows for efficient nucleophilic attack by the ylide.
4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde >4 hours (or incomplete)<50%Severely deactivated carbonyl due to strong, synergistic electron donation significantly slows the rate-determining nucleophilic attack.

Experiment 2: Reductive Amination

Reductive amination is a robust method for forming C-N bonds, proceeding via an imine or iminium ion intermediate which is then reduced.[15][16] The initial formation of the hemiaminal and subsequent iminium ion is a nucleophilic addition step, sensitive to the aldehyde's electrophilicity.

Reaction Mechanism

Reductive_Amination A R-CHO + R'NH₂ B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion [R-CH=N⁺HR'] B->C -H₂O D Final Amine [R-CH₂-NHR'] C->D Reduction (e.g., NaBH(OAc)₃)

Caption: Key stages of a reductive amination reaction.

Protocol: Comparative Reductive Amination
  • Reaction Setup: In two separate vials, add the respective aldehyde (1.0 equiv), either 4-methoxybenzaldehyde (Vial A) or 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde (Vial B).

  • Reagent Addition: To each vial, add dichloromethane (DCM) as the solvent, followed by benzylamine (1.1 equiv). Stir for 5 minutes.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 equiv), a mild and selective reducing agent, to each vial.[16]

  • Monitoring: Stir the reactions at room temperature. Monitor the consumption of the starting aldehyde via LC-MS at 30-minute intervals.

  • Workup: After 5 hours, quench the reactions by adding saturated aqueous NaHCO₃. Separate the organic layer, extract the aqueous layer with DCM, combine the organic fractions, dry over Na₂SO₄, and concentrate.

  • Analysis: Determine the conversion percentage from the LC-MS data and calculate the isolated yield after purification.

Anticipated Results
Aldehyde SubstratePredicted Conversion (after 5h)Predicted YieldRationale
4-methoxybenzaldehyde >95%>85%The formation of the iminium ion is rapid due to sufficient electrophilicity of the carbonyl.[17][18]
4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde <60%<50%The highly electron-rich carbonyl slows the initial nucleophilic attack by the amine, creating a bottleneck for the overall reaction rate.

Synthesis and Conclusion

The comparative analysis, grounded in fundamental principles of electronic and steric effects, strongly indicates that 4-methoxybenzaldehyde is a substantially more reactive substrate in nucleophilic addition reactions than 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

The diminished reactivity of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a direct consequence of the powerful, synergistic electron-donating resonance from its para-benzyloxy and meta-ethoxy substituents. This effect floods the carbonyl carbon with electron density, reducing its electrophilic character and thus its attractiveness to nucleophiles. While the increased steric bulk of the 4-bromobenzyloxy group is a secondary factor, it may further contribute to slower reaction kinetics, especially with larger nucleophiles.

For the synthetic chemist, this guide underscores a critical principle: substituent effects are not merely additive but can be synergistic, leading to dramatic shifts in reactivity. When designing a synthetic route, the choice between these two aldehydes should be deliberate. 4-methoxybenzaldehyde is suitable for standard conditions where moderate reactivity is required. In contrast, reactions involving 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde will likely demand more forcing conditions—such as higher temperatures, longer reaction times, or the use of stronger nucleophiles or Lewis acid catalysts—to overcome its inherent electronic deactivation and achieve comparable yields.

References

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Comparative

A Comparative Guide to the Biological Activity of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde Analogs

This guide provides an in-depth comparison of the biological activities of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde and its structural analogs. We will delve into their synthesis, comparative efficacy against various...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde and its structural analogs. We will delve into their synthesis, comparative efficacy against various biological targets, and the underlying structure-activity relationships (SAR) that govern their function. The experimental data presented herein is synthesized from authoritative sources to provide researchers, scientists, and drug development professionals with a robust framework for understanding and advancing this promising class of compounds.

Introduction: The Therapeutic Potential of Benzaldehyde Scaffolds

Benzaldehyde and its derivatives, particularly those originating from natural sources like vanillin, have long been recognized for their broad spectrum of biological activities.[1] These compounds serve as versatile scaffolds in medicinal chemistry, leading to the development of agents with significant antimicrobial, antioxidant, and anticancer properties.[2][3] The core molecule of this guide, 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, is a synthetic derivative of ethylvanillin. It combines the foundational benzaldehyde structure with a 4-bromobenzyl ether linkage, a modification intended to enhance lipophilicity and introduce specific electronic properties that can modulate biological interactions.

The rationale for exploring analogs of this compound is to systematically probe how structural modifications influence potency and selectivity. By altering substituents on the benzyl ring, modifying the alkoxy group, and derivatizing the aldehyde functional group, we can map the chemical space to identify candidates with superior therapeutic profiles.

Synthesis Strategy: Williamson Ether Synthesis

The primary synthetic route to 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde and its analogs is the Williamson ether synthesis. This reliable method involves the reaction of a substituted hydroxybenzaldehyde (e.g., ethylvanillin) with a corresponding benzyl halide in the presence of a weak base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 4-Hydroxy-3-ethoxybenzaldehyde (Ethylvanillin) Product 4-[(4-Bromobenzyl)oxy]-3- ethoxybenzaldehyde R1->Product R2 4-Bromobenzyl bromide R2->Product Base Base (e.g., K2CO3) Base->Product Catalyst Solvent Solvent (e.g., DMF, Ethanol) Solvent->Product Heat Heat (Reflux) Heat->Product

Caption: General workflow for the synthesis of the target compound via Williamson ether synthesis.

Comparative Biological Activity

The introduction of the 4-bromobenzyl ether moiety significantly impacts the biological profile of the parent benzaldehyde. Analogs of this structure have demonstrated notable activity in two primary areas: anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have revitalized interest in benzaldehyde derivatives as anticancer agents, demonstrating their ability to overcome treatment resistance.[4] The mechanism often involves the disruption of key protein-protein interactions essential for cancer cell survival and metastasis.[5][6]

Mechanism of Action: Targeting the 14-3-3ζ Protein

A key anticancer mechanism for benzaldehyde derivatives involves targeting the interaction between the signaling protein 14-3-3ζ and the phosphorylated form of histone H3 (H3S28ph).[6] This interaction is critical for regulating genes related to epithelial-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties.[5] By inhibiting this interaction, these compounds can suppress metastasis and resensitize resistant cancer cells to conventional therapies.[4]

G cluster_pathway Cancer Cell Signaling H3 Histone H3 H3S28ph p-Histone H3 (S28) H3->H3S28ph Phosphorylation Complex H3S28ph-14-3-3ζ Complex H3S28ph->Complex P1433z 14-3-3ζ Protein P1433z->Complex Genes EMT & Resistance Genes (e.g., E2F2, SRSF1) Complex->Genes Transcriptional Upregulation Metastasis Metastasis & Treatment Resistance Genes->Metastasis Inhibitor Benzaldehyde Analog Inhibitor->Complex Inhibits Interaction

Caption: Inhibition of the H3S28ph-14-3-3ζ interaction by benzaldehyde analogs to suppress cancer progression.

Comparative Efficacy of Analogs

Studies on various benzyloxybenzaldehyde derivatives against the HL-60 leukemia cell line have established preliminary structure-activity relationships.[2][7]

Compound/AnalogKey Structural FeatureActivity against HL-60 Cells (IC50)Reference
2-[(4-Chlorobenzyl)oxy]benzaldehyde Chloro-substituent on benzyl ring, 2-oxy linkageSignificant activity at 1-10 µM[2]
2-[(3-Methoxybenzyl)oxy]benzaldehyde Methoxy-substituent on benzyl ring, 2-oxy linkageMost potent in the series (IC50 < 1 µM)[2]
2-(Benzyloxy)-5-chlorobenzaldehyde Chloro-substituent on benzaldehyde ringSignificant activity at 1-10 µM[2]

This data is extrapolated from studies on related isomers to suggest potential trends. Direct testing of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde analogs is required for definitive comparison.

The data suggests that the position and nature of substituents on both aromatic rings are critical. A methoxy group on the benzyl ring appeared to enhance potency, while chloro-substituents were also effective.[2] These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase by disrupting the mitochondrial membrane potential.[7]

Antimicrobial Activity

Vanillin and its derivatives are well-documented antimicrobial agents.[8] Their efficacy can be significantly enhanced through chemical modification. The core structure of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is poised for potent antimicrobial activity due to its enhanced lipophilicity, which may facilitate passage through microbial cell membranes.

Structure-Activity Relationship (SAR) Insights

  • Halogenation : The presence of a bromine atom on the benzyl ring is expected to contribute positively to antimicrobial activity. Studies on other scaffolds have shown that electron-withdrawing groups, such as halogens, can increase antibacterial efficacy.[9]

  • Aldehyde Derivatization : Converting the aldehyde group into Schiff bases or oxime esters has been a successful strategy to create more potent antimicrobial agents from vanillin precursors.[3][8] For example, certain vanillin-derived oxime esters exhibited more potent antibacterial and antifungal activity than standard drugs like streptomycin and fluconazole.[3]

  • Hydroxyl Group : While the core molecule of this guide has its hydroxyl group etherified, related studies on aroyl hydrazones of vanillin show that a free hydroxyl group is an important contributor to antimicrobial activity.[10] This suggests a potential trade-off between lipophilicity (from the ether linkage) and hydrogen-bonding capability (from a free hydroxyl).

Compound ClassModification from VanillinTarget OrganismsKey FindingReference
Acetyl Vanillin Schiff Bases Derivatization of aldehyde and nitro group additionEscherichia coliShowed significant activity compared to the standard drug.[8]
Piperidin-4-one Oxime Esters Aldehyde converted to oxime esterBacteria and FungiSome analogs were more potent than streptomycin and fluconazole.[3]
Aroyl Hydrazones Aldehyde converted to hydrazoneS. aureus, E. coli, P. aeruginosaAroyl hydrazones showed higher activity than their hydrazide precursors.[10]

Experimental Protocol: Antimicrobial Susceptibility Testing

To provide a framework for comparative analysis, we outline a standardized protocol for the agar well diffusion method, a widely used technique to assess antimicrobial activity.

Objective: To determine the susceptibility of various bacterial strains to 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde and its analogs.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Agar (MHA) plates.

  • Positive control (e.g., Streptomycin solution).

  • Negative control (e.g., pure solvent, DMSO).

  • Sterile cotton swabs, micropipettes, and a sterile cork borer.

Workflow:

Caption: Standard experimental workflow for the Agar Well Diffusion antimicrobial assay.

Step-by-Step Procedure:

  • Inoculum Preparation: A fresh overnight culture of the test bacterium is suspended in sterile saline and its turbidity is adjusted to match the 0.5 McFarland standard. This ensures a uniform bacterial population for the assay.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum, and the entire surface of a Mueller-Hinton Agar plate is evenly streaked to ensure confluent growth.

  • Well Preparation: Using a sterile cork borer, wells of a uniform diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Loading: A fixed volume (e.g., 50 µL) of each test analog, the positive control, and the negative control is carefully added to separate wells. This step must be performed precisely to ensure comparability.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Collection: Following incubation, the diameter of the clear zone of inhibition around each well is measured in millimeters. The absence of a zone for the negative control validates the assay, while the zone of the positive control provides a benchmark for potency.

Conclusion and Future Directions

The 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde scaffold is a promising platform for developing novel therapeutic agents. The existing body of research on related benzaldehyde derivatives strongly suggests that this compound and its analogs possess significant anticancer and antimicrobial potential.

Key Takeaways:

  • Anticancer Potential: The primary mechanism likely involves the inhibition of the 14-3-3ζ protein, a key node in cancer cell survival and metastasis.[6]

  • Antimicrobial Potential: The bromobenzyl ether moiety likely enhances activity through increased lipophilicity and favorable electronic properties. Further derivatization of the aldehyde group is a proven strategy for boosting potency.[3]

  • Structure-Activity Relationship: The nature and position of substituents on both aromatic rings are critical determinants of biological activity. Electron-withdrawing groups (halogens) and electron-donating groups (methoxy) have both been shown to be effective, depending on their position and the specific biological target.[2][9]

Future research should focus on the systematic synthesis and screening of a focused library of analogs to precisely map the SAR. This would involve varying the substituent on the benzyl ring (e.g., F, Cl, CH3, NO2), altering the alkoxy group at the 3-position, and converting the aldehyde into a series of oximes, hydrazones, and Schiff bases. Such studies, coupled with in-silico modeling and detailed mechanistic investigations, will be crucial for optimizing this scaffold into lead compounds for drug development.

References

  • ecancer. (2025). Stopping pancreatic cancer spread using benzaldehyde.
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  • Unknown. (n.d.). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells.
  • PubMed. (n.d.). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph.
  • ResearchGate. (2023). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde.
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  • SpectraBase. (n.d.). 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone.
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  • University of Strathclyde. (n.d.). 4-(Benzyloxy)benzaldehyde.
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  • PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde.
  • PubChemLite. (n.d.). 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde (C15H13BrO3).
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  • PubMed. (n.d.). Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-ethoxybenzaldehyde.
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Validation

Spectroscopic comparison of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde and its precursors

This guide provides a detailed spectroscopic comparison of the aromatic ether 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde with its precursors, 4-hydroxy-3-ethoxybenzaldehyde (ethyl vanillin) and 4-bromobenzyl bromide. It...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of the aromatic ether 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde with its precursors, 4-hydroxy-3-ethoxybenzaldehyde (ethyl vanillin) and 4-bromobenzyl bromide. It is designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights and supporting experimental data. We will explore the synthesis of the target molecule and meticulously analyze the transformations observed through ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Introduction: The Williamson Ether Synthesis in Action

The synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers. In this reaction, the hydroxyl group of a phenol (4-hydroxy-3-ethoxybenzaldehyde) is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide (4-bromobenzyl bromide) in an Sₙ2 reaction, displacing the halide and forming the ether linkage.

The choice of a primary alkyl halide like 4-bromobenzyl bromide is crucial for the success of this synthesis, as it minimizes the competing elimination reaction that can occur with secondary or tertiary halides. The overall transformation involves the formation of a new carbon-oxygen bond, which can be clearly tracked using various spectroscopic techniques.

Visualizing the Synthesis Workflow

Synthesis_Workflow Precursors Precursors: 4-hydroxy-3-ethoxybenzaldehyde 4-bromobenzyl bromide Reaction Williamson Ether Synthesis (Base, Solvent, Heat) Precursors->Reaction Product Product: 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification Analysis Spectroscopic Analysis (NMR, FT-IR, MS) Purification->Analysis

Caption: A schematic overview of the synthesis and analysis workflow.

Spectroscopic Comparison: A Tale of Three Molecules

The transformation of the precursors into the final product is accompanied by distinct changes in their spectroscopic signatures. By comparing the spectra of the starting materials with that of the product, we can confirm the successful formation of the desired ether.

4-hydroxy-3-ethoxybenzaldehyde (Ethyl Vanillin)
Spectroscopic TechniqueKey Features
¹H NMR - Aldehyde proton (CHO) singlet around 9.8 ppm. - Aromatic protons between 7.0-7.4 ppm. - Phenolic hydroxyl (OH) proton, often a broad singlet. - Ethoxy group (OCH₂CH₃) signals: a quartet around 4.1 ppm and a triplet around 1.4 ppm.[1][2][3]
¹³C NMR - Aldehyde carbonyl carbon (C=O) around 191 ppm. - Aromatic carbons between 110-152 ppm. - Ethoxy group carbons: OCH₂ around 64 ppm and CH₃ around 15 ppm.[2][4][5]
FT-IR (cm⁻¹) - Broad O-H stretch from the phenolic group around 3200-3400 cm⁻¹. - Strong C=O stretch from the aldehyde at ~1680 cm⁻¹. - C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹. - C-O stretching from the ether and phenol around 1100-1300 cm⁻¹.[6][7]
Mass Spectrometry (m/z) - Molecular ion peak (M⁺) at approximately 166 g/mol .[2][8]
4-bromobenzyl bromide
Spectroscopic TechniqueKey Features
¹H NMR - Benzylic protons (CH₂Br) singlet around 4.5 ppm. - Aromatic protons appearing as two doublets (an AA'BB' system) between 7.2-7.5 ppm.[9][10]
¹³C NMR - Benzylic carbon (CH₂Br) around 33 ppm. - Aromatic carbons between 122-138 ppm.[10][11]
FT-IR (cm⁻¹) - C-H stretches (aromatic and aliphatic) around 2900-3100 cm⁻¹. - C-Br stretch typically in the fingerprint region below 700 cm⁻¹. - Aromatic C=C stretches around 1480-1600 cm⁻¹.[10][12]
Mass Spectrometry (m/z) - Molecular ion peak (M⁺) showing a characteristic isotopic pattern for one bromine atom, with peaks at approximately 248 and 250 g/mol in a ~1:1 ratio.[10][13]
4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde (Product)
Spectroscopic TechniquePredicted Key Features
¹H NMR - Disappearance of the phenolic OH proton signal. - Appearance of a new singlet for the benzylic protons (OCH₂) around 5.1 ppm. - Aldehyde proton (CHO) singlet remains around 9.8 ppm. - Aromatic protons from both rings will be present, likely in the 6.9-7.6 ppm region. - Ethoxy group signals will remain.
¹³C NMR - Appearance of a new benzylic carbon (OCH₂) signal around 70 ppm. - The aromatic carbon previously attached to the hydroxyl group will shift. - Aldehyde carbonyl carbon and other aromatic and ethoxy carbons will be present, with slight shifts.
FT-IR (cm⁻¹) - Disappearance of the broad O-H stretch. - Appearance of a prominent C-O-C (ether) stretching band around 1250 cm⁻¹. - The strong C=O stretch of the aldehyde will remain.
Mass Spectrometry (m/z) - Molecular ion peak (M⁺) expected around 336 and 338 g/mol (due to the bromine isotope), reflecting the combined mass of the two precursors minus HBr.

The Causality Behind Spectroscopic Shifts

The predicted changes in the spectroscopic data are a direct consequence of the chemical transformation. In ¹H NMR, the disappearance of the acidic phenolic proton and the appearance of the new benzylic ether protons are the most telling signs of a successful reaction. The downfield shift of these benzylic protons compared to 4-bromobenzyl bromide is due to the deshielding effect of the adjacent oxygen atom.

In ¹³C NMR, the formation of the ether linkage introduces a new carbon environment and alters the electronic environment of the aromatic ring, leading to predictable shifts. The most significant change in the FT-IR spectrum is the loss of the broad hydroxyl absorption and the gain of a distinct ether C-O stretch, providing clear evidence of the new functional group. Finally, the mass spectrum of the product will show a molecular ion peak corresponding to the combined mass of the two starting materials, confirming the addition reaction.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

Materials and Reagents:
  • 4-hydroxy-3-ethoxybenzaldehyde (Ethyl vanillin)

  • 4-bromobenzyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF) as the solvent

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxy-3-ethoxybenzaldehyde in a suitable solvent (e.g., acetone).

  • Addition of Base: Add an excess of a weak base, such as potassium carbonate, to the solution. This will deprotonate the phenolic hydroxyl group to form the nucleophilic phenoxide.

  • Addition of Alkyl Halide: Add an equimolar amount of 4-bromobenzyl bromide to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid inorganic salts and wash them with a small amount of the solvent.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

Visualizing the Reaction Mechanism

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) EthylVanillin 4-hydroxy-3-ethoxybenzaldehyde Phenoxide Phenoxide Ion EthylVanillin->Phenoxide + Base Base Base (e.g., K₂CO₃) Product 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde Phenoxide->Product + 4-bromobenzyl bromide BromobenzylBromide 4-bromobenzyl bromide

Caption: The two-step mechanism of the Williamson ether synthesis.

Conclusion

This guide has provided a comprehensive spectroscopic framework for understanding the synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. By comparing the distinct ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data of the precursors with the predicted data of the product, researchers can confidently verify the outcome of the Williamson ether synthesis. The provided experimental protocol serves as a practical starting point for the laboratory preparation of this and similar aromatic ethers.

References

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Comparative

A Comparative Guide to Purity Analysis of Synthesized 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

Introduction: The Imperative of Purity in Synthesis In the landscape of pharmaceutical research and drug development, the synthesis of novel organic compounds is the foundational step. One such molecule of interest is 4-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthesis

In the landscape of pharmaceutical research and drug development, the synthesis of novel organic compounds is the foundational step. One such molecule of interest is 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, a potential intermediate whose structural complexity offers a gateway to diverse pharmacologically active agents. However, the synthesis of such molecules is seldom a perfect process. The presence of impurities, arising from starting materials, by-products, or degradation, can significantly impact the safety, efficacy, and reproducibility of subsequent research. Therefore, rigorous purity analysis is not merely a quality control checkpoint but a critical component of scientific integrity.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other prominent analytical techniques for the purity assessment of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to empower researchers with the knowledge to select the most appropriate method for their needs.

HPLC: The Gold Standard for Quantitative Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry for good reason.[1][2] Its high resolving power, sensitivity, and robust quantitative capabilities make it the preferred method for separating a target compound from its closely related impurities.[1][3] For a non-volatile, thermally stable molecule like 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, HPLC provides unparalleled accuracy and reproducibility, adhering to the stringent validation guidelines set by the International Conference on Harmonisation (ICH).[4][5]

The Rationale Behind Method Development: A Scientist's Perspective

An effective HPLC method is not chosen at random; it is the result of a logical process based on the analyte's chemical properties.

  • Column Selection: The subject molecule is a moderately non-polar aromatic compound. A Reversed-Phase (RP) C18 column is the logical first choice. The C18 stationary phase, with its long alkyl chains, provides a non-polar environment that promotes retention of the analyte through hydrophobic interactions with its aromatic rings and benzyl group. This allows for excellent separation from more polar impurities.

  • Mobile Phase Strategy: A gradient elution using acetonitrile and water is optimal. The analysis begins with a higher percentage of water to ensure the compound is retained on the column. The proportion of acetonitrile is then gradually increased, which systematically increases the mobile phase's non-polarity. This gradient ensures that the main compound elutes as a sharp peak and that any less polar impurities, which are more strongly retained, are also eluted from the column for a complete purity profile.

  • Detector Choice: The presence of two aromatic rings in the molecule makes it an excellent chromophore. A UV-Vis detector , set at a wavelength of approximately 254 nm or 280 nm, offers high sensitivity and a linear response over a wide concentration range, which is crucial for accurately quantifying impurities, even at trace levels.

Visualizing the Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Accurately weigh synthesized compound B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm syringe filter B->C D Inject sample into HPLC instrument C->D E Separation on Reversed-Phase C18 Column D->E F Detection by UV Detector (254 nm) E->F G Integrate Chromatogram Peaks F->G H Calculate Area Percent Purity = (Area_Main / Area_Total) * 100 G->H I Report Final Purity H->I

Caption: Workflow for HPLC purity analysis of the target compound.

A Comparative Overview of Analytical Alternatives

While HPLC is the primary choice for quantification, a comprehensive purity profile often necessitates orthogonal methods. Each technique offers unique advantages and provides a different piece of the analytical puzzle.

TechniquePrimary ApplicationSensitivityResolutionKey Advantage for this AnalyteKey Limitation
HPLC-UV Quantitative Purity HighHighGold standard for accurate quantification of main component and impurities.[2][3]Provides limited structural information for unknown impurity identification.
GC-MS Volatile ImpuritiesVery HighVery HighExcellent for identifying and quantifying residual solvents from synthesis.[3]Analyte is non-volatile; requires high temperatures that risk thermal degradation.[6]
qNMR Structural Confirmation & PurityModerateN/AA primary method that can determine purity without a specific reference standard of the analyte.[7][8]Lower sensitivity; may not detect impurities below the ~0.1% level.
LC-MS Impurity Identification Very HighHighUnrivaled for identifying unknown impurities by providing molecular weight data.[9][10][11]Quantification can be less accurate than UV detection due to variable ionization efficiencies.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for analyzing volatile and semi-volatile compounds.[3] For our target molecule, its primary utility is not in assessing the purity of the main compound itself, which has a high boiling point, but in detecting and quantifying residual solvents (e.g., ethanol, acetone, toluene) left over from the synthesis and purification steps. The mass spectrometer provides definitive identification of these volatile impurities.[12]

Quantitative NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a unique and powerful tool because it is a primary ratio method.[7][8] The integral of an NMR signal is directly proportional to the number of protons generating that signal.[7] This allows for the determination of purity by comparing the integral of a known proton signal from the analyte against that of a high-purity, certified internal standard. Its greatest strength is providing absolute quantification without needing a pre-certified standard of the synthesized compound itself, while simultaneously confirming the molecule's structure.[13] However, its sensitivity is generally lower than chromatographic methods, making it unsuitable for detecting trace impurities.[14]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the powerful detection of mass spectrometry.[10][15] When an unknown peak appears in an HPLC-UV chromatogram, LC-MS is the ideal technique to identify it.[9] By providing the mass-to-charge ratio (and thus the molecular weight) of the impurity, LC-MS offers critical clues to its structure, whether it's an unreacted starting material, a by-product, or a degradation product.[11] For definitive structural elucidation, tandem MS (MS/MS) can be used to fragment the impurity and analyze its constituent parts.[11]

Experimental Protocols

Detailed Protocol: HPLC Purity Analysis

This protocol is a validated starting point for the purity analysis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

  • Instrumentation & Columns:

    • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Reagents and Sample Preparation:

    • Mobile Phase A: Deionized Water

    • Mobile Phase B: Acetonitrile

    • Diluent: Acetonitrile/Water (50:50, v/v)

    • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
      0.0 50 50
      20.0 10 90
      25.0 10 90
      25.1 50 50

      | 30.0 | 50 | 50 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

  • System Suitability:

    • Before analysis, perform at least five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area of the main compound should be less than 2.0%.[16]

Conclusion and Strategic Recommendations

For the routine, reliable, and accurate purity determination of synthesized 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, HPLC with UV detection is the undisputed method of choice. It provides the robust quantitative data required for lot release and quality control in a regulated environment.

However, for a comprehensive characterization, especially during method development and for regulatory submissions, a multi-faceted approach is strongly recommended:

  • Primary Quantification: Use the validated HPLC-UV method for primary purity assessment.

  • Impurity Identification: Employ LC-MS to investigate and identify any unknown impurities detected by HPLC.

  • Orthogonal Confirmation: Utilize qNMR to provide an independent, orthogonal measurement of purity and to definitively confirm the structure of the synthesized material.

  • Residual Solvent Analysis: Use GC-MS to ensure that residual volatile solvents are below acceptable limits.

By strategically combining these techniques, researchers can build a complete and validated analytical profile of their synthesized compound, ensuring the highest standards of scientific quality and integrity.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

This document provides essential procedural guidance for the safe and compliant disposal of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde (CAS No. 443292-05-5). Adherence to these protocols is critical for ensuring personn...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde (CAS No. 443292-05-5). Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory operations.

Part 1: Core Principles of Chemical Waste Management

The foundation of safe disposal is a thorough understanding of the substance's inherent risks. 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a brominated organic compound and an aromatic aldehyde.[1][2] Compounds in this class, while vital for synthesis, often present health and safety hazards that necessitate their classification as hazardous waste.[3] The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides the primary federal framework for managing hazardous waste from its point of generation to its final disposal—a "cradle-to-grave" approach.[4][5]

The core principle is that hazardous chemicals must never be disposed of via standard trash or sanitary sewer systems.[6][7] Doing so can lead to dangerous chemical reactions, environmental contamination, and significant regulatory penalties.[7]

Part 2: Hazard Identification and Characterization

An accurate assessment of a chemical's properties is the first step in creating a safe disposal plan. Based on available safety data, 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a solid combustible substance that causes serious eye irritation.[1]

Table 1: Properties of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

PropertyValueSource
CAS Number 443292-05-5[1]
Molecular Formula C₁₆H₁₅BrO₃[1]
Molecular Weight 335.19 g/mol [1]
Physical Form Solid[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
GHS Signal Word Warning[1]
Hazard Statement H319: Causes serious eye irritation[1]
Storage Class 11: Combustible Solids[1]

While specific toxicity data for this compound is limited, the parent structure, benzaldehyde, and related brominated compounds are known to be irritants to the skin, eyes, and respiratory system.[8][9][10] Therefore, as a precautionary measure grounded in sound scientific practice, this compound and any materials significantly contaminated with it must be handled and disposed of as regulated hazardous waste.

Part 3: Standard Operating Protocol for Disposal

This protocol outlines the step-by-step process for safely accumulating and disposing of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde waste within a laboratory setting.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure proper PPE is worn to prevent exposure.[11]

  • Eye Protection: Chemical splash goggles are mandatory.[12]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A standard laboratory coat should be worn.[12]

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous reactions in a waste container.[3][13]

  • Select a Compatible Container: Use a chemically compatible container, preferably plastic, that can be securely sealed.[7][14] The container must be in good condition, free of leaks or cracks.[15]

  • Segregate Waste Streams: Designate a specific waste container for this compound and other compatible brominated organic solids. Do not mix this waste with:

    • Acids or bases[16]

    • Oxidizing or reducing agents[3]

    • Aqueous or liquid waste streams

    • Reactive metals (e.g., aluminum)[3]

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)

The EPA allows for the temporary collection of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[14][17]

  • Designate the SAA: The designated SAA must be under the direct control of laboratory personnel.[16]

  • Label the Container: The moment the first particle of waste enters the container, it must be labeled. The label must clearly state:

    • The words "HAZARDOUS WASTE "[16]

    • The full chemical name: "4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde " and any other components in the waste.

    • The primary hazard(s): "Irritant "

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[7][17] This prevents the release of vapors and protects the container's contents.

  • Avoid Overfilling: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills during transport.[16]

Step 4: Arrange for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Contact EH&S: Once the waste container is full or is no longer needed, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[14]

  • Do Not Transport Off-Site: Never attempt to transport hazardous waste yourself. Disposal must be handled by a licensed and certified hazardous waste management company that has an EPA identification number.[13][18]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

G cluster_prep Preparation & Identification cluster_action Handling & Accumulation cluster_disposal Final Disposition A Identify Waste Chemical (4-[(4-Bromobenzyl)oxy]-3- ethoxybenzaldehyde) B Consult Safety Data Sheet (SDS) & Hazard Information A->B Step 1 C Determine Hazard Class (Solid, Irritant, Combustible) B->C Step 2 D Select Compatible Container & Segregate from Incompatibles C->D Step 3 E Label Container with 'HAZARDOUS WASTE' & Chemical Name/Hazards D->E Step 4 F Store in Designated SAA (Keep Closed, Do Not Overfill) E->F Step 5 G Request Pickup from Institutional EH&S or Licensed Waste Vendor F->G Step 6 H Proper Disposal at a Permitted Facility G->H

Caption: Workflow for compliant hazardous chemical waste disposal.

Part 4: Emergency Spill Procedures

In the event of an accidental spill of solid 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, immediate and correct action is required to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Evacuate if Necessary: For a large or unmanageable spill, evacuate the area and contact your institution's emergency response line.

  • Manage Small Spills: For minor spills that you are trained to handle:

    • Ensure you are wearing the appropriate PPE (goggles, gloves, lab coat).

    • Gently sweep or scoop the solid material into a designated hazardous waste container.[19] Avoid generating dust.

    • Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., ethanol), and place the cloth into the same hazardous waste container.

    • Thoroughly wash the area with soap and water.

    • Wash your hands thoroughly after the cleanup is complete.

References

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  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
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